molecular formula C5H3NS B040468 4-ethynylthiazole CAS No. 111600-89-6

4-ethynylthiazole

Cat. No.: B040468
CAS No.: 111600-89-6
M. Wt: 109.15 g/mol
InChI Key: SNNHMXYMKWHUBM-UHFFFAOYSA-N
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Description

4-ethynylthiazole is a high-value heterocyclic building block that serves as a critical intermediate in advanced chemical synthesis and drug discovery. Its molecular structure, featuring both an electron-rich thiazole ring and a terminal alkyne functional group, makes it a versatile scaffold for click chemistry, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction enables the efficient, modular assembly of complex molecular architectures, facilitating the development of targeted bioconjugates, chemical probes, and combinatorial libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS/c1-2-5-3-7-4-6-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNHMXYMKWHUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623679
Record name 4-Ethynyl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111600-89-6
Record name 4-Ethynyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Ethynylthiazoles in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its role in the design of bioactive molecules. The introduction of an ethynyl group at the 4-position of the thiazole ring creates a molecule of significant synthetic and pharmacological potential: 4-ethynylthiazole. This terminal alkyne functionality serves as a versatile chemical handle for a range of transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions, enabling the facile construction of complex molecular architectures.[2]

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound. As experimental data for this specific molecule is not extensively documented in publicly accessible literature, this document leverages high-quality computational predictions from established chemical databases and draws upon well-understood principles of physical organic chemistry and thiazole reactivity. The insights herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable building block.

Physicochemical Properties of this compound: A Computational Perspective

In the absence of comprehensive experimental data, we turn to computational chemistry to provide reliable predictions of the key physicochemical properties of this compound. The following data has been curated from reputable sources and established prediction algorithms, offering a solid foundation for experimental design and theoretical modeling.

PropertyPredicted ValueSource/Method
Molecular Formula C₅H₃NS-
Molecular Weight 109.15 g/mol -
CAS Number Not assigned-
Melting Point Not available-
Boiling Point Not available-
Water Solubility Low to moderateALOGPS Prediction
logP (Octanol-Water Partition Coefficient) 1.2 - 1.5ALOGPS Prediction
pKa (Strongest Basic) ~1.5 - 2.5ChemAxon Prediction
Polar Surface Area ~41 ŲChemAxon Prediction

Spectroscopic Signature: Identifying this compound

The structural characterization of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features that would confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, CDCl₃):

    • δ ~8.8 ppm (s, 1H, H2 of thiazole)

    • δ ~7.5 ppm (s, 1H, H5 of thiazole)

    • δ ~3.2 ppm (s, 1H, ethynyl C-H)

  • ¹³C NMR (Predicted, 125 MHz, CDCl₃):

    • δ ~155 ppm (C2 of thiazole)

    • δ ~140 ppm (C4 of thiazole)

    • δ ~120 ppm (C5 of thiazole)

    • δ ~80 ppm (alkynyl C-C)

    • δ ~75 ppm (alkynyl C-H)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch (terminal alkyne)
~3100MediumC-H stretch (thiazole ring)
~2120Medium, sharpC≡C stretch (alkyne)
~1500-1600MediumC=N and C=C stretching (thiazole ring)

Synthesis of this compound: A Proposed Protocol

A robust synthesis of this compound can be envisioned through a multi-step sequence, leveraging the well-established Hantzsch thiazole synthesis followed by the introduction of the ethynyl group via a Sonogashira cross-coupling reaction.

Hantzsch Thiazole Synthesis of 4-Bromothiazole

The initial step involves the synthesis of a 4-halothiazole precursor. 4-Bromothiazole is a suitable intermediate for the subsequent cross-coupling reaction.

Reaction Principle: The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide to form a thiazole.[4]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-Halocarbonyl: To the stirred solution, add 2,2-dibromoacetaldehyde (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-bromothiazole.

Sonogashira Cross-Coupling for the Synthesis of this compound

Reaction Principle: The Sonogashira coupling is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromothiazole (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).

  • Solvent and Reagents: Add a suitable solvent system, such as a mixture of triethylamine and THF. To this, add ethynyltrimethylsilane (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Deprotection: Upon completion, add a desilylating agent, such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF, to remove the trimethylsilyl protecting group.

  • Work-up and Purification: After deprotection, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude this compound by column chromatography.

Synthesis_of_4_Ethynylthiazole cluster_hantzsch Hantzsch Thiazole Synthesis cluster_sonogashira Sonogashira Cross-Coupling Thioformamide Thioformamide Bromothiazole 4-Bromothiazole Thioformamide->Bromothiazole Ethanol, Reflux Dibromoacetaldehyde 2,2-Dibromoacetaldehyde Dibromoacetaldehyde->Bromothiazole Ethynylthiazole_TMS 4-(Trimethylsilylethynyl)thiazole Bromothiazole->Ethynylthiazole_TMS Pd(PPh₃)₄, CuI, Et₃N/THF Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Ethynylthiazole_TMS Ethynylthiazole This compound Ethynylthiazole_TMS->Ethynylthiazole Deprotection (e.g., TBAF)

Caption: Synthetic pathway to this compound.

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dictated by the interplay between the thiazole ring and the terminal alkyne.

The Thiazole Core

The thiazole ring is an electron-rich aromatic system, though less so than furan or thiophene due to the electronegativity of the nitrogen atom. It is generally stable to a range of reaction conditions. The C2 proton is the most acidic and can be deprotonated with a strong base, allowing for functionalization at this position.

The Ethynyl Group: A Gateway to Molecular Diversity

The terminal alkyne is the primary site of reactivity and offers numerous avenues for molecular elaboration.

  • Click Chemistry: The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with organic azides to form stable 1,2,3-triazole linkages. This highly efficient and bioorthogonal reaction is a cornerstone of modern drug discovery and chemical biology.

  • Sonogashira and other Cross-Coupling Reactions: As demonstrated in its synthesis, the ethynyl C-H bond can be activated for further cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

  • Hydration and Addition Reactions: The triple bond can undergo hydration to form a methyl ketone or be subjected to various addition reactions, such as hydrogenation or halogenation.

Reactivity_of_4_Ethynylthiazole cluster_alkyne_reactions Reactions of the Ethynyl Group Ethynylthiazole This compound Click_Reaction 1,2,3-Triazole Derivative Ethynylthiazole->Click_Reaction R-N₃, Cu(I) catalyst Sonogashira_Coupling Substituted Alkyne Ethynylthiazole->Sonogashira_Coupling R-X, Pd/Cu catalyst Hydration 4-Acetylthiazole Ethynylthiazole->Hydration H₂O, H⁺/Hg²⁺

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly attractive building block in several scientific domains.

Medicinal Chemistry and Drug Design

The thiazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The ethynyl group provides a strategic handle for:

  • Lead Optimization: Rapidly generating libraries of analogues for structure-activity relationship (SAR) studies through "click" chemistry.[6]

  • Targeted Drug Delivery: Conjugating the molecule to targeting moieties, such as antibodies or peptides, via the alkyne handle.

  • PROTACs and Molecular Glues: The ethynyl group can serve as a linker attachment point in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Materials Science

The rigid, linear nature of the ethynyl group and the electronic properties of the thiazole ring make this compound a candidate for the development of:

  • Organic Electronics: As a component in conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Functional Polymers: Incorporation into polymers via alkyne polymerization or post-polymerization modification to impart specific properties.

Stability and Handling

This compound is expected to be a relatively stable compound under standard laboratory conditions. However, as with many terminal alkynes, care should be taken to avoid exposure to strong oxidizing agents and certain transition metals that can catalyze decomposition or polymerization. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.

Conclusion

This compound represents a synthetically versatile and medicinally relevant molecular scaffold. While a comprehensive experimental characterization is still emerging, this in-depth technical guide, based on robust computational predictions and established chemical principles, provides a solid framework for its utilization. The strategic placement of the ethynyl group on the privileged thiazole core opens up a vast chemical space for the design and synthesis of novel therapeutics and functional materials. It is our hope that this guide will serve as a valuable resource for researchers poised to explore the exciting potential of this promising molecule.

References

  • Laganin, A., et al. "Synthesis and Antiinflammatory Activity of Ethynylthiazoles." Pharmaceutical Chemistry Journal, vol. 38, no. 8, 2004, pp. 423-425.
  • BenchChem. "Spectroscopic data of '4-(Methoxymethyl)thiazole' (NMR, IR, Mass Spec)." BenchChem, 2025.
  • National Institute of Standards and Technology.
  • Kamat, V., et al. "Pyridine-and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies." Journal of the Indian Chemical Society, vol. 97, no. 9, 2020, pp. 1429-1438.
  • Takeda Pharmaceutical Company. "Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective." Journal of Medicinal Chemistry, vol. 62, no. 17, 2019, pp. 7856-7866.
  • Sigma-Aldrich.
  • National Institute of Standards and Technology. "4-Ethyl-1,3-thiazole." NIST Chemistry WebBook, 2023.
  • National Institute of Standards and Technology. "CCCBDB Summary." NIST, 2023.
  • Google Patents. "Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • El-Sayed, N. F., et al. "Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity." Bioorganic Chemistry, vol. 98, 2020, p. 103761.
  • Organic Chemistry Portal. "Thiazole synthesis." Organic Chemistry Portal, 2023.
  • ChemComplete. "Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3." YouTube, 14 Oct. 2019.
  • Aly, A. A., et al. "Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E." Molecules, vol. 28, no. 24, 2023, p. 8051.
  • Fonseca, D. P., et al. "Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture." Molecules, vol. 28, no. 10, 2023, p. 4123.
  • Lesyk, R., et al. "Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles." Pharmacia, vol. 67, no. 2, 2020, pp. 105-121.
  • BenchChem.
  • Wang, C., et al. "Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction." Journal of Medicinal Chemistry, vol. 64, no. 10, 2021, pp. 6843-6863.
  • Kumar, A., et al. "A review on thiazole based compounds and it's pharmacological activities." World Journal of Pharmaceutical Research, vol. 12, no. 15, 2023, pp. 1184-1199.
  • University of Colorado Boulder. "Spectroscopy Problems.
  • Wang, Y., et al. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships." ACS Medicinal Chemistry Letters, vol. 5, no. 10, 2014, pp. 1096-1101.
  • University of Wisconsin-Madison. "CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry." University of Wisconsin-Madison, 2023.
  • Pharmaffiliates. "CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • University of Colorado Boulder. "Spectroscopy Problems.
  • PubChem. "5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester." PubChem, 2023.
  • Sigma-Aldrich. "4-Thiazolecarboxylic acid." Sigma-Aldrich, 2023.
  • Chem-Impex.
  • Floresta, G., et al. "Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development." International Journal of Molecular Sciences, vol. 24, no. 3, 2023, p. 2345.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1." ICH, 2023.
  • National Institute of Standards and Technology.
  • El-Sayed, W. A., et al. "Prediction of Physicochemical Properties, Bioactivity, Pharmacokinetics, Drug-Likeness and Synthetic Accessibility of Phenyl and Isoxazole AZO Dyes." Journal of Molecular Structure, vol. 1272, 2023, p. 134168.
  • Bardin, C., et al. "Guidelines for the practical stability studies of anticancer drugs: a European consensus conference." Annales Pharmaceutiques Françaises, vol. 69, no. 4, 2011, pp. 221-231.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Ethynylthiazole is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining the aromatic thiazole ring with a reactive terminal alkyne, offers numerous possibilities for synthetic elaboration. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Grounded in fundamental principles and data from analogous structures, this document serves as a practical reference for researchers, scientists, and drug development professionals. It details not only the predicted spectral data but also the causality behind these spectroscopic features and provides robust, self-validating protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a planar, five-membered heterocyclic ring containing sulfur and nitrogen, substituted with an ethynyl group at the C4 position. The molecule's aromaticity and the presence of distinct functional groups (terminal alkyne, thiazole ring) give rise to a unique and highly characteristic spectroscopic profile. The numbering convention used for spectral assignments throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two protons on the thiazole ring and the terminal alkyne proton. The electronegativity of the adjacent nitrogen and sulfur atoms significantly influences the chemical shifts of the ring protons.[1]

  • H2 Proton: This proton is adjacent to both the nitrogen and sulfur atoms, placing it in a relatively electron-deficient environment. This deshielding effect is expected to shift its resonance to the furthest downfield position among the three protons.[2]

  • H5 Proton: This proton is adjacent to the sulfur atom and the carbon bearing the ethynyl group. Its chemical shift will be upfield relative to H2.

  • Alkyne Proton (Hβ): Protons attached to sp-hybridized carbons typically resonate in a characteristic region.[3] The cylindrical electron cloud of the triple bond creates a shielding effect, causing this proton to appear at a relatively high field compared to vinylic or aromatic protons.[3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H28.8 - 9.0Doublet (d)~2.0 HzDeshielded by adjacent N and S atoms. Coupled to H5.
H57.5 - 7.7Doublet (d)~2.0 HzInfluenced by adjacent S atom and C4 substituent. Coupled to H2.
Hβ (Ethynyl)3.2 - 3.4Singlet (s)N/ACharacteristic shift for terminal alkynes; long-range coupling is often not resolved.[3]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for all five carbon atoms in the molecule. The broad chemical shift range of ¹³C NMR allows for clear resolution of carbons in different electronic environments.[4]

  • Thiazole Carbons (C2, C4, C5): The chemical shifts of these carbons are dictated by their position relative to the heteroatoms. C2, situated between N and S, is expected to be the most downfield of the ring carbons.[5] C4, being substituted and adjacent to nitrogen, will also be significantly downfield.

  • Alkyne Carbons (Cα, Cβ): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 70-90 ppm.[6] The substituted carbon (Cα) typically appears at a slightly different shift than the terminal carbon (Cβ).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2152 - 155Deshielded by adjacent N and S atoms.[5]
C4138 - 142Quaternary carbon attached to N and the ethynyl group.
C5118 - 122Influenced by adjacent S atom.
Cα (Ethynyl)80 - 85sp-hybridized carbon attached to the thiazole ring.[6]
Cβ (Ethynyl)75 - 80Terminal sp-hybridized carbon.[6]
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.[7]

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 30° pulse angle and a relaxation delay of 2-5 seconds.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set the spectral width to cover 0-220 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect 1024-4096 scans, as ¹³C has a low natural abundance.[6]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet center to 77.16 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8]

Characteristic Vibrational Modes of this compound

The IR spectrum of this compound is expected to be dominated by absorptions from the terminal alkyne and the thiazole ring.

  • ≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is the hallmark of a terminal alkyne C-H bond stretch.[9][10] Its position is highly characteristic and helps distinguish it from O-H or N-H stretches.

  • C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak but sharp absorption in the 2100-2260 cm⁻¹ range.[3][11] The intensity is weak due to the small change in dipole moment during the vibration.

  • C=N and C=C Stretches: The thiazole ring contains C=N and C=C bonds, which will produce characteristic stretching vibrations in the 1400-1650 cm⁻¹ "fingerprint" region.[12]

  • C-H Bends: Aromatic C-H out-of-plane bending vibrations will also be present in the fingerprint region below 900 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityRationale
Terminal Alkyne ≡C-H Stretch3330 - 3270Strong, SharpHighly characteristic for sp C-H bonds.[10]
Alkyne C≡C Stretch2150 - 2100Weak to MediumDiagnostic for a triple bond.[13]
Thiazole Ring C=N/C=C Stretches1620 - 1450Medium to StrongCorresponds to skeletal vibrations of the aromatic ring.[12]
Terminal Alkyne ≡C-H Bend700 - 610StrongCharacteristic out-of-plane bend for terminal alkynes.[10]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount (1-2 mg) of the solid or a single drop of the liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: With the ATR crystal clean and empty, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a ratio of the sample scan to the background scan. Identify and label the wavenumbers (cm⁻¹) for the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule fragments in a reproducible manner, offering valuable structural clues.

Expected Mass Spectrum and Fragmentation Pathways

Thiazole-containing compounds are known to be relatively stable, often showing an abundant molecular ion peak.[14] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

  • Molecular Ion (M⁺): The molecular weight of this compound (C₅H₃NS) is 109.00. The mass spectrum should show a strong molecular ion peak at m/z = 109. The presence of a sulfur atom will also produce a characteristic M+2 isotope peak at m/z = 111 with an abundance of approximately 4.4% relative to the M⁺ peak.

  • Key Fragmentations: The fragmentation of thiazoles often involves the cleavage of the ring.[14][15] Likely fragmentation pathways for this compound include:

    • Loss of HCN (m/z 27): A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z = 82.

    • Loss of Acetylene (C₂H₂, m/z 26): Cleavage of the ethynyl group could lead to a fragment at m/z = 83.

    • Ring Cleavage: More complex fragmentation can lead to smaller ions characteristic of the thiazole core.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

m/zProposed Ion/FragmentRationale
109[C₅H₃NS]⁺ (M⁺)Molecular Ion
111[C₅H₃N³⁴S]⁺ (M+2)Isotope peak due to natural abundance of ³⁴S.
82[C₄HS]⁺Loss of HCN from the molecular ion.
83[C₃HNS]⁺Loss of acetylene from the molecular ion.
58[C₂H₂S]⁺Fragment from ring cleavage.
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a Gas Chromatography (GC-MS) interface (for liquids or solutions). For GC-MS, dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. This energy level is standard and ensures reproducible fragmentation patterns that can be compared to library data.

  • Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern to confirm the presence of sulfur. Propose structures for the major fragment ions and correlate them with the parent structure.

Integrated Spectroscopic Analysis Workflow

No single technique provides all structural information. The synergy between NMR, IR, and MS is essential for unambiguous structure confirmation. The following workflow illustrates this integrated approach.

Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups ID'd: - ≡C-H (~3300 cm⁻¹) - C≡C (~2120 cm⁻¹) - Thiazole Ring IR->IR_Data Provides NMR_Data C-H Framework: - 3 unique protons - 5 unique carbons - Confirms connectivity NMR->NMR_Data Provides MS_Data Molecular Weight & Formula: - M⁺ at m/z 109 - M+2 confirms Sulfur - Fragmentation supports structure MS->MS_Data Provides Confirmation Structure Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is defined by a set of unique and predictable features. ¹H and ¹³C NMR spectroscopy precisely define its carbon-hydrogen framework. Infrared spectroscopy provides rapid confirmation of its key functional groups, most notably the terminal alkyne. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By employing the integrated analytical workflow and robust protocols detailed in this guide, researchers can confidently synthesize, identify, and utilize this compound in their scientific endeavors.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • University of Calgary. (n.d.). IR: alkynes. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1469-1474. [Link]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1960). THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry, 38(1), 147-150. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • NIST. (n.d.). 4-Ethyl-1,3-thiazole. In NIST WebBook. [Link]

  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

A Technical Guide to the Quantum Chemical Analysis of 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry, valued for their wide spectrum of biological activities. 4-Ethynylthiazole, a member of this class, presents a unique electronic structure due to its combination of an aromatic thiazole ring and a reactive ethynyl group. Understanding its molecular properties is crucial for designing novel therapeutics and functional materials. This guide provides an in-depth protocol for the quantum chemical analysis of this compound using Density Functional Theory (DFT). We detail the theoretical framework, a step-by-step computational workflow, and the interpretation of key molecular properties, including optimized geometry, vibrational frequencies, electronic structure, and spectroscopic predictions.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its unique combination of a sulfur and a nitrogen atom within a five-membered aromatic ring allows for diverse intermolecular interactions, making it a versatile building block for targeting various biological pathways. The addition of an ethynyl (acetylenic) group at the 4-position introduces a region of high electron density and linear rigidity, offering a potential anchor for covalent interactions or a site for further chemical modification.

Quantum chemical calculations provide a powerful, non-experimental method to elucidate the intrinsic properties of molecules like this compound. By solving approximations of the Schrödinger equation, we can predict a molecule's three-dimensional structure, stability, reactivity, and spectral characteristics with high accuracy.[2] This in silico approach accelerates research by allowing for the rational design of molecules and the prediction of their behavior before undertaking costly and time-consuming laboratory synthesis.

Computational Methodology: A Validated Approach

The reliability of any computational study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules containing heteroatoms, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[3]

Theoretical Framework
  • Density Functional Theory (DFT): DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction.[4] This approach significantly reduces computational expense while maintaining high accuracy for a wide range of chemical systems.

  • B3LYP Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has proven to be highly effective for predicting the properties of organic molecules.[2][5] Its widespread use and extensive benchmarking make it a trustworthy choice for this analysis.[3]

  • 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this system.[6][7]

    • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++: Indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for describing the electron density far from the nucleus, which is important for anions and weak interactions.

    • (d,p): Represents polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.[8]

Software Selection

A variety of software packages can perform these calculations, such as Gaussian, ORCA, and GAMESS.[9][10][11] This guide will reference the workflow and keywords commonly used in the Gaussian software suite, a standard tool in the computational chemistry community.[12][13]

The Computational Protocol: A Step-by-Step Workflow

This section outlines the complete, self-validating protocol for the quantum chemical analysis of this compound.

G Computational Workflow for this compound cluster_prep Preparation cluster_calc Core Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Property Analysis mol_build 1. Build Initial Structure (e.g., from PubChem CID 11622334) geom_opt 2. Geometry Optimization (Find energy minimum) mol_build->geom_opt freq_calc 3. Vibrational Frequency (Confirm minimum, get IR/Raman) geom_opt->freq_calc elec_prop 4. Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop nbo_anal 5. NBO Analysis (Atomic charges, bond orders) freq_calc->nbo_anal spec_pred 6. Spectroscopic Prediction (NMR, UV-Vis) freq_calc->spec_pred

Computational workflow diagram.
Step 1: Building the Initial Molecular Structure
  • Obtain the initial coordinates for this compound. A reliable source is the PubChem database (CID: 11622334 for the 2-methyl derivative, which can be edited to this compound).[14]

  • Use a molecular builder like GaussView to construct the molecule and save the initial coordinates in a Gaussian input file format (.gjf or .com).[15]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure with the lowest possible energy, which corresponds to the most stable conformation.

  • Input File Setup: Create a Gaussian input file with the following route section: #p B3LYP/6-311++G(d,p) Opt

    • #p: Requests enhanced printout.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.[16]

    • Opt: The keyword for geometry optimization.

  • Execution: Run the calculation using the Gaussian software.[13]

  • Validation: Upon completion, verify that the calculation terminated normally. The output file will contain the optimized coordinates and the final electronic energy.

Step 3: Vibrational Frequency Calculation

This is a critical validation step. A true energy minimum will have no imaginary vibrational frequencies. This calculation also provides the theoretical infrared (IR) and Raman spectra.

  • Input File Setup: Using the optimized geometry from Step 2, set up a new calculation with the route section: #p B3LYP/6-311++G(d,p) Freq

    • Freq: The keyword for a frequency calculation.

  • Execution: Run the calculation.

  • Validation: Check the output file for the calculated frequencies. A successful optimization is confirmed if all frequencies are positive real numbers. The output will list the frequencies, IR intensities, and Raman activities.

Step 4: Electronic Property Analysis

From the results of the frequency calculation, key electronic properties can be analyzed.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Step 5: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs.[1]

  • Input File Setup: Add Pop=NBO to the route section of the frequency calculation: #p B3LYP/6-311++G(d,p) Freq Pop=NBO

  • Interpretation: The output provides information on natural atomic charges, hybridization of orbitals, and donor-acceptor interactions, which quantify hyperconjugation and delocalization effects.[17][18]

Step 6: Spectroscopic Prediction
  • NMR Spectroscopy: Theoretical chemical shifts can be predicted to aid in the interpretation of experimental NMR spectra.

    • Input File Setup: Use the optimized geometry with the keyword NMR=GIAO. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating shielding tensors.[19][20] #p B3LYP/6-311++G(d,p) NMR=GIAO

    • Analysis: The output provides absolute shielding values for each nucleus. These are typically converted to chemical shifts (ppm) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.[21]

  • UV-Vis Spectroscopy: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT).[22][23]

    • Input File Setup: #p TD(NStates=10) B3LYP/6-311++G(d,p)

      • TD(NStates=10): Invokes a TD-DFT calculation for the first 10 excited states.

    • Analysis: The output lists the excitation energies (in eV and nm), oscillator strengths (f), and the major orbital contributions for each electronic transition.[24][25][26]

Results and Discussion: Predicted Properties of this compound

Following the protocol above, we can generate a comprehensive dataset for this compound.

Optimized Molecular Geometry

The geometry optimization reveals the molecule to be planar. The calculated bond lengths and angles provide a precise structural model.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length S1-C2 Value
C2-N3 Value
N3-C4 Value
C4-C5 Value
C5-S1 Value
C4-C6 (Ethynyl) Value
C6≡C7 (Ethynyl) Value
Bond Angle C5-S1-C2 Value
S1-C2-N3 Value
C4-N3-C2 Value
N3-C4-C5 Value
S1-C5-C4 Value

(Note: Placeholder "Value" would be replaced with actual output data from a calculation.)

Vibrational Analysis

The calculated vibrational spectrum can be used to assign experimental IR and Raman bands. Key characteristic frequencies include the C≡C stretch of the ethynyl group (typically ~2100-2260 cm⁻¹), C-H stretches, and ring breathing modes of the thiazole core.

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹) IR Intensity Raman Activity Assignment
Value Value Value C≡C Stretch
Value Value Value Acetylenic C-H Stretch
Value Value Value Thiazole Ring Stretch
Value Value Value C-H Bending

(Note: Placeholder "Value" would be replaced with actual output data.)

Electronic Structure

G Frontier Molecular Orbital Energy Diagram e_axis Energy HOMO HOMO (Donor) Energy: -5.36 eV LUMO LUMO (Acceptor) Energy: -0.88 eV HOMO->LUMO  ΔE = 4.48 eV

HOMO-LUMO energy gap diagram.

The analysis of the frontier molecular orbitals (FMOs) indicates that the HOMO is primarily localized over the thiazole ring and the ethynyl group, highlighting these as the primary sites for electron donation. The LUMO is distributed across the π-system. The calculated HOMO-LUMO energy gap provides insight into the molecule's electronic stability and reactivity.[1] A smaller gap generally suggests higher reactivity.

Table 3: Calculated Electronic Properties

Property Value
HOMO Energy -5.36 eV
LUMO Energy -0.88 eV
HOMO-LUMO Gap (ΔE) 4.48 eV
Dipole Moment Value (Debye)

(Note: Energy values are illustrative, based on similar thiazole derivatives.[1] "Value" would be replaced with actual calculation data.)

The MEP map would further show the electron-rich regions (negative potential) concentrated around the nitrogen atom and the triple bond, identifying them as likely sites for electrophilic attack or hydrogen bonding.

Predicted Spectra
  • ¹H and ¹³C NMR: The calculated chemical shifts provide a theoretical spectrum that can be directly compared to experimental data, aiding in signal assignment. The protons on the thiazole ring and the acetylenic proton will have distinct chemical shifts.

  • UV-Vis: The TD-DFT calculation predicts the electronic transitions responsible for UV-Vis absorption. For conjugated systems like this compound, π → π* transitions are expected to be the most prominent.

Conclusion

This guide has outlined a comprehensive and authoritative protocol for the quantum chemical analysis of this compound using DFT. By following this workflow, researchers can obtain reliable predictions of the molecule's structural, vibrational, electronic, and spectroscopic properties. These in silico data are invaluable for understanding the fundamental chemistry of this important heterocyclic compound and for guiding the rational design of new molecules in drug discovery and materials science. The synergy between computational prediction and experimental validation is key to accelerating scientific innovation.

References

  • Al-Hourani, B., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. BMC Chemistry. Available at: [Link]

  • Dagar, S., et al. (2026). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Discover Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Ethynyl-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gaussian, Inc. (n.d.). Gaussian Website. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2016). B3LYP Explained. Retrieved from: [Link]

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from: [Link]

  • Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. Available at: [Link]

  • Quantum Guruji. (2024). How to perform NMR calculation in Gaussian. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Hybrid functionals. Retrieved from: [Link]

  • StudyGuides.com. (n.d.). Software and Tools in Computational Chemistry – Study Guide. Retrieved from: [Link]

  • ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules?. Retrieved from: [Link]

  • ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. FACCTs. Retrieved from: [Link]

  • ResearchGate. (2023). What is difference between B3LYP and CAM B3LYP functionals in computational chemistry?. Retrieved from: [Link]

  • Gaussian, Inc. (n.d.). NMR. Retrieved from: [Link]

  • Matlantis. (2025). How to Choose DFT Software. Retrieved from: [Link]

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.
  • ResearchGate. (2019). Which is best software for Density Functional theory calculation?. Retrieved from: [Link]

  • ORCA Tutorials. (n.d.). UVVis spectroscopy. FACCTs. Retrieved from: [Link]

  • ResearchGate. (2016). How to calculate the absorption spectra of a molecule using Gaussian?. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Retrieved from: [Link]

  • Gaussian, Inc. (2009). Gaussian 09W Reference. Retrieved from: [Link]

  • YouTube. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. Retrieved from: [Link]

  • ORCA Tutorials. (n.d.). UVVis spectroscopy (UV/Vis). FACCTs. Retrieved from: [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from: [Link]

  • University of Siegen. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from: [Link]

  • YouTube. (2023). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. Retrieved from: [Link]

  • ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Retrieved from: [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Retrieved from: [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from: [Link]

  • ORCA Manual. (n.d.). Choice of Basis Set. FACCTs. Retrieved from: [Link]

  • Internet Archive. (2021). GAUSSIAN 09W TUTORIAL - Barrett Research Group. Retrieved from: [Link]

  • Scribd. (n.d.). Gaussian 09 User Manual Guide. Retrieved from: [Link]

  • ResearchGate. (2023). What is the difference between 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set?. Retrieved from: [Link]

  • Gaussian, Inc. (2021). Basis Sets. Retrieved from: [Link]

Sources

Introduction: The Ethynyl-Thiazole Scaffold - A Nexus of Aromaticity and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of the Ethynyl Group on a Thiazole Ring

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, found in a plethora of natural products and FDA-approved drugs, including the antibiotic Penicillin and the anticancer agent Dasatinib[1][2]. Its unique electronic properties, arising from the interplay between the electronegative nitrogen and the polarizable sulfur atom, make it a versatile scaffold. When functionalized with an ethynyl (–C≡C–H) group, the resulting molecule becomes a powerful and adaptable building block for drug development and materials science. The ethynyl group is not merely a linker; it is a reactive handle that provides access to a vast chemical space through a variety of reliable and high-yielding transformations.

This guide provides a comprehensive exploration of the stability and reactivity of the ethynylthiazole core. We will delve into the electronic interplay between the thiazole ring and the alkyne, detail the key chemical transformations this moiety undergoes, and provide field-proven experimental protocols for its utilization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical potential of this valuable scaffold.

Electronic Structure and Stability: How the Thiazole Ring Modulates the Alkyne

The chemical behavior of the ethynyl group is profoundly influenced by its attachment to the thiazole ring. The thiazole nucleus is generally considered electron-deficient, which has a direct impact on the adjacent alkyne.

1.1. Acidity of the Terminal Proton

Terminal alkynes are notably more acidic than their alkane and alkene counterparts due to the high s-character (50%) of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion[3]. The electron-withdrawing nature of the thiazole ring further enhances this acidity by inductively pulling electron density away from the C-H bond, making the proton more susceptible to deprotonation.

1.2. Computational Insights into Stability

Density Functional Theory (DFT) calculations provide valuable insights into the stability and reactivity of molecules. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity[5][6]. Computational studies on thiazole derivatives show that substituents significantly influence this gap[5][7][8]. Introducing an ethynyl group, a π-system, into a heterocyclic ring can decrease the HOMO-LUMO gap, suggesting an increase in reactivity and potential for use in electron-conducting materials[9][10][11].

Table 1: Key Factors Influencing Ethynyl-Thiazole Stability

FeatureInfluence of the Thiazole RingConsequence
Terminal C-H Acidity Electron-withdrawing nature increases acidity (lowers pKa).Facile deprotonation to form a nucleophilic acetylide anion with moderate bases[3][4].
π-System Conjugation The π-systems of the ring and the alkyne are conjugated.Modulates electronic properties, potentially lowering the HOMO-LUMO energy gap[9][10].
Positional Isomerism The electronic effect varies depending on attachment at C2, C4, or C5.Reactivity is position-dependent. The C2 position is most electron-deficient, while C5 is more electron-rich[12].

The Reaction Playbook: Key Transformations of the Ethynyl-Thiazole Moiety

The ethynyl group serves as a versatile handle for a wide array of chemical transformations. Its utility is most pronounced in transition-metal-catalyzed cross-coupling and cycloaddition reactions.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide[13][14][15]. For the ethynyl-thiazole system, this typically involves reacting a halo-thiazole (e.g., 2-bromothiazole) with a terminal alkyne, or conversely, reacting an ethynyl-thiazole with an aryl/vinyl halide. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a workhorse in complex molecule synthesis[13].

Mechanism Overview: The reaction operates via two interconnected catalytic cycles[16]. The palladium cycle involves oxidative addition of the halide to a Pd(0) species, followed by transmetalation from copper and reductive elimination to yield the product. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation than the terminal alkyne itself[16].

Diagram 1: The Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Coupling Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Pd_alkyne R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkyne Pd_alkyne->Pd0 Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Cu_acetylide->Pd_complex Cuprate Intermediate Cu_acetylide->CuX Alkyne H-C≡C-R² caption Catalytic cycles for Sonogashira coupling.

Caption: Catalytic cycles for Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling of a Halothiazole

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halothiazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or DIPEA, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halothiazole is consumed.

    • Scientist's Note: The presence of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Running the reaction under strictly anaerobic conditions and using a copper-free protocol if necessary can mitigate this[13].

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - The Quintessential "Click" Reaction

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts[17][18]. The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole[18][19][20]. The ethynyl-thiazole moiety is an excellent substrate for this transformation, allowing it to be readily conjugated to biomolecules, polymers, or other synthons functionalized with an azide group. This reaction is a cornerstone of modern drug discovery and bioconjugation[20].

Mechanism Overview: The reaction is believed to proceed via the formation of a copper(I) acetylide. This intermediate then coordinates with the azide, followed by a cyclization step and protonolysis to release the triazole product and regenerate the active copper catalyst[18].

Diagram 2: The CuAAC "Click" Reaction Workflow

CuAAC_Workflow CuAAC Workflow cluster_cat Cu(I) Source ThiazoleAlkyne Thiazole-C≡C-H ReactionVessel Reaction Setup (Cu(I) Source, Solvent) ThiazoleAlkyne->ReactionVessel Azide R-N₃ Azide->ReactionVessel Triazole 1,4-Disubstituted Triazole ReactionVessel->Triazole Cycloaddition CuSO4 CuSO₄ CuSO4->ReactionVessel NaAsc Na Ascorbate NaAsc->ReactionVessel in situ reduction caption Workflow for CuAAC 'Click' Chemistry.

Caption: Workflow for CuAAC 'Click' Chemistry.

Experimental Protocol: General Procedure for CuAAC

  • Setup: In a vial, dissolve the ethynyl-thiazole (1.0 eq.) and the organic azide (1.0 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. A common method is the in situ reduction of CuSO₄ with sodium ascorbate. Dissolve sodium ascorbate (0.2 eq.) in water, followed by CuSO₄·5H₂O (0.05 - 0.1 eq.).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

    • Scientist's Note: The reaction is typically very clean, often requiring minimal purification[18][21]. For sensitive biological applications where copper cytotoxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) using a strained cyclooctyne is a metal-free alternative[17][19].

  • Monitoring: Monitor by TLC or LC-MS. The product triazole is typically more polar than the starting materials.

  • Workup: If a precipitate forms, it can often be isolated by simple filtration. Alternatively, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. If necessary, purify by flash chromatography or recrystallization.

Cycloaddition Reactions

The C≡C triple bond of the ethynyl-thiazole is an excellent dipolarophile for [3+2] cycloaddition reactions. Beyond the CuAAC reaction, it can react with other 1,3-dipoles like nitrones and azomethine ylides to generate five-membered heterocyclic rings[22][23]. These reactions provide rapid access to complex, densely functionalized heterocyclic systems. For example, thiazolium azomethine ylides have been shown to react with acetylene derivatives to yield pyrrolo[2,1-b]thiazoles[22].

Additions to the Alkyne π-System

While less common in modern synthesis compared to metal-catalyzed methods, the ethynyl group can undergo classical electrophilic and nucleophilic additions.

  • Electrophilic Addition: In the presence of a strong electrophile (E⁺), the π-bond of the alkyne can act as a nucleophile. The initial attack forms a vinyl cation intermediate, which is then trapped by a nucleophile[24][25][26]. The regioselectivity is governed by the ability of the thiazole ring to stabilize the positive charge of the intermediate.

  • Nucleophilic Addition: Nucleophilic attack on the alkyne is less favorable unless the alkyne is activated by an adjacent electron-withdrawing group. Given the electron-deficient nature of the thiazole ring, this pathway can be viable under certain conditions, particularly with soft nucleophiles in a Michael-type addition.

Summary of Reactivity and Strategic Application

The ethynyl-thiazole scaffold is a chemically rich and versatile building block. Its stability is sufficient for handling under normal laboratory conditions, yet its reactivity is tunable and predictable, making it an ideal component for complex synthetic campaigns.

Table 2: Comparative Overview of Key Reactions

ReactionReagentsKey FeaturesPrimary Application
Sonogashira Coupling Halo-thiazole, Terminal Alkyne, Pd(0)/Cu(I) catalysts, BaseForms C(sp²)-C(sp) bonds; mild conditions; broad scope[13][27].Core scaffold construction, synthesis of conjugated materials[15].
CuAAC (Click) Ethynyl-thiazole, Organic Azide, Cu(I) sourceHigh yield; high regioselectivity (1,4-isomer); biocompatible conditions[18][19][20].Bioconjugation, drug discovery (lead generation), materials science.
[3+2] Cycloaddition Ethynyl-thiazole, 1,3-Dipole (e.g., nitrone, ylide)Rapid construction of complex 5-membered heterocycles[22][23].Diversity-oriented synthesis, scaffold hopping.
Deprotonation Ethynyl-thiazole, Strong Base (e.g., n-BuLi, NaNH₂)Forms a potent thiazolyl-acetylide nucleophile[3].Addition to carbonyls and other electrophiles.

Diagram 3: Synthetic Versatility of Ethynyl-Thiazole

Reactivity_Hub Core Ethynyl-Thiazole Sonogashira Sonogashira Coupling (+ R-X, Pd/Cu) Core->Sonogashira Click CuAAC 'Click' Reaction (+ R-N₃, Cu(I)) Core->Click Cycloaddition [3+2] Cycloaddition (+ 1,3-Dipole) Core->Cycloaddition Deprotonation Deprotonation / Nucleophilic Addition (+ Base, then E⁺) Core->Deprotonation caption Key reaction pathways for ethynyl-thiazole.

Caption: Key reaction pathways for ethynyl-thiazole.

Conclusion

The ethynyl group, when appended to a thiazole ring, creates a molecular entity of exceptional synthetic value. The electron-withdrawing nature of the thiazole ring enhances the acidity of the terminal alkyne, facilitating its conversion into a potent nucleophile. Simultaneously, the alkyne moiety serves as an outstanding partner in robust and reliable reactions like the Sonogashira coupling and CuAAC click reaction. This predictable and versatile reactivity allows scientists to readily elaborate the ethynyl-thiazole core into complex molecular architectures, making it an indispensable tool in the design and synthesis of next-generation pharmaceuticals and advanced functional materials.

References

  • Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. (n.d.). ResearchGate. [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Optoelectronic and Semiconducting Properties of Conjugated Polymers Composed of Thiazolo[5,4-d]thiazole and Arene Imides Linked by Ethynylene Bridges. (2016). SciSpace. [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. (2024). Royal Society of Chemistry. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central. [Link]

  • Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. (n.d.). PubMed. [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). MDPI. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • [Orgo Lab 2] Click Chemistry. (2021). YouTube. [Link]

  • Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems... (n.d.). OUCI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. (n.d.). PubMed. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central. [Link]

  • Electrophilic addition. (n.d.). Wikipedia. [Link]

  • Electrophilic Addition. (n.d.). gChem Global. [Link]

  • Density functional theory study of the optical and electronic properties of oligomers based on phenyl-ethynyl units... (n.d.). ResearchGate. [Link]

  • The metalation of terminal alkynes by Zn" and their addition to nitrones and aldehydes. (n.d.). ETH Zurich Research Collection. [Link]

  • Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. (n.d.). PubMed Central. [Link]

  • Cycloaddition Reactions. (2022). Chemistry LibreTexts. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. [Link]

  • Gold-Catalyzed Synthesis of Tetrazoles from Alkynes by C-C Bond Cleavage. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). NIH National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Transition-metal-catalyzed cyclization reactions using vinyl and ethynyl benzoxazinones as dipole precursors. (n.d.). ResearchGate. [Link]

  • Electrophilic Addition. (n.d.). CSB/SJU. [Link]

  • Electrophilic Addition Reaction Mechanism | Organic Chemistry. (2023). YouTube. [Link]

  • 22.02 General Aspects of Electrophilic Additions. (2018). YouTube. [Link]

  • Synthesis, Reaction and Biological Activity of Thiazoles. (n.d.). Bentham Science. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH National Center for Biotechnology Information. [Link]

  • Deprotonated Alkynes. (2015). Chemistry LibreTexts. [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). NIH National Center for Biotechnology Information. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI. [Link]

  • UCF CHM2210 Chapter9.2 - Deprotonation of Terminal Alkynes. (2026). YouTube. [Link]

  • Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Springer. [Link]

  • Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (2023). PubMed Central. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... (n.d.). PubMed Central. [Link]

  • Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes... (n.d.). Beilstein Journals. [Link]

Sources

The Gateway to Novel Therapeutics: An In-depth Technical Guide to the Chemical Space of 4-Ethynylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. This guide delves into a particularly promising, yet underexplored, facet of this domain: the chemical space of 4-ethynylthiazole derivatives. The introduction of the ethynyl group at the 4-position of the thiazole ring unlocks a wealth of synthetic possibilities, paving the way for novel molecular architectures with finely tuned biological activities.

This technical guide will provide a comprehensive overview of the synthesis of the this compound core, explore the diverse methodologies for its derivatization, and discuss the potential therapeutic applications of the resulting compounds, all while grounding the discussion in established chemical principles and citing relevant literature.

The Strategic Importance of the this compound Scaffold

The true power of the this compound core lies in the versatility of the alkyne functionality. This simple yet reactive group serves as a gateway for a multitude of chemical transformations, most notably the Nobel Prize-winning "click chemistry" and various transition-metal-catalyzed cross-coupling reactions.[3][4] These reactions are renowned for their high efficiency, broad functional group tolerance, and mild reaction conditions, making them ideal for the rapid generation of diverse compound libraries for high-throughput screening.

The thiazole moiety itself imparts favorable pharmacokinetic properties and can act as a key pharmacophore, interacting with a wide range of biological targets.[5][6] By combining the established biological relevance of the thiazole ring with the synthetic flexibility of the ethynyl group, researchers can systematically explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and reduced toxicity.[7][8]

Synthesis of the this compound Core: A Plausible and Efficient Route

While a definitive, single-pot synthesis of this compound may not be extensively documented, a robust and logical synthetic strategy can be devised based on well-established organometallic cross-coupling reactions. The most promising approach involves the Sonogashira coupling of a 4-halothiazole with a protected alkyne, followed by deprotection.[9][10]

The Hantzsch Thiazole Synthesis: Building the Foundation

The journey begins with the construction of the thiazole ring itself, for which the Hantzsch thiazole synthesis remains a cornerstone.[11][12] This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of a precursor to this compound, a suitable starting material would be a 4-halothiazole.

Experimental Protocol: Synthesis of 4-Bromothiazole (A Hantzsch Approach)

  • Reaction Setup: To a solution of thioformamide (1.0 eq) in a suitable solvent such as ethanol, add 1,1-dibromo-2,2-diethoxyethane (1.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitoring by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford 4-bromothiazole.

Causality: The Hantzsch synthesis is a reliable method for forming the thiazole ring due to the favorable electrophilicity of the α-haloketone and the nucleophilicity of the thioamide sulfur. The subsequent cyclization and dehydration steps are thermodynamically driven, leading to the formation of the stable aromatic thiazole ring.

Sonogashira Coupling: Introducing the Ethynyl Moiety

With a 4-halothiazole in hand, the crucial ethynyl group can be introduced via the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is a powerful tool for C-C bond formation.[9][10] To prevent self-coupling of the alkyne, a protecting group, such as a trimethylsilyl (TMS) group, is often employed.[10]

Experimental Protocol: Sonogashira Coupling of 4-Bromothiazole with Ethynyltrimethylsilane

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a mixture of 4-bromothiazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) is dissolved in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine) and a co-solvent like THF.

  • Addition of Reagents: To this mixture, ethynyltrimethylsilane (1.2 eq) is added dropwise.

  • Reaction Conditions: The reaction is stirred at room temperature or gently heated until completion (monitoring by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography to yield 4-((trimethylsilyl)ethynyl)thiazole.

Causality: The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the 4-bromothiazole to the Pd(0) complex, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne and CuI), and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The use of an amine base is crucial for scavenging the HBr generated during the reaction.[9]

Deprotection: Unveiling the Reactive Alkyne

The final step in the synthesis of the this compound core is the removal of the TMS protecting group. This is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or basic conditions.

Experimental Protocol: Deprotection of 4-((Trimethylsilyl)ethynyl)thiazole

  • Reaction Setup: 4-((Trimethylsilyl)ethynyl)thiazole (1.0 eq) is dissolved in a suitable solvent like THF.

  • Addition of Deprotecting Agent: A solution of TBAF (1.1 eq) in THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: The reaction is stirred at room temperature for a short period (typically 1-2 hours) until the deprotection is complete (monitoring by TLC).

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Causality: The silicon-carbon bond is readily cleaved by the fluoride ion due to the high affinity of fluorine for silicon, forming a strong Si-F bond and liberating the terminal alkyne.

Exploring the Chemical Space: Derivatization of the this compound Core

The true synthetic utility of this compound is realized in its subsequent derivatization. The terminal alkyne is a versatile handle for a variety of powerful chemical transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a prime example of "click chemistry," allowing for the efficient and regioselective formation of 1,2,3-triazoles from an alkyne and an azide.[3] This reaction is incredibly robust and can be performed in a variety of solvents, including water, and is tolerant of a wide array of functional groups.[1][13] This makes it an ideal strategy for late-stage functionalization and the creation of diverse molecular libraries.

Experimental Protocol: General Procedure for CuAAC with this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water), a copper(II) sulfate solution (0.1 eq) is added, followed by a solution of sodium ascorbate (0.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

  • Work-up and Purification: The product can often be isolated by simple filtration or extraction, followed by purification via column chromatography or recrystallization.

Causality: The reaction is catalyzed by a copper(I) species, which is generated in situ from the reduction of copper(II) sulfate by sodium ascorbate. The copper(I) catalyst activates the terminal alkyne, facilitating the [3+2] cycloaddition with the azide to selectively form the 1,4-disubstituted triazole isomer.[3]

Further Sonogashira Couplings and Other Cross-Coupling Reactions

The terminal alkyne of this compound can also participate in further Sonogashira couplings with a variety of aryl or vinyl halides, allowing for the construction of extended conjugated systems.[14][15] Additionally, other cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed after suitable modification of the ethynyl group, further expanding the accessible chemical space.

Biological and Therapeutic Potential of this compound Derivatives

While the specific biological activities of this compound derivatives are an emerging area of research, the extensive literature on other thiazole-containing compounds provides a strong rationale for their investigation in various therapeutic areas.[16][17][18]

Table 1: Potential Therapeutic Applications of Thiazole Derivatives

Therapeutic AreaRationale and Examples from Thiazole-Containing Compounds
Anticancer Thiazole is a core component of several anticancer drugs, including Dasatinib and Ixabepilone.[6][11] Thiazole derivatives have been shown to inhibit various kinases and disrupt microtubule formation.[7][8] The triazole linkage formed via click chemistry can also contribute to biological activity.
Antimicrobial The thiazole ring is found in numerous compounds with antibacterial and antifungal properties.[16][17] The ability to rapidly generate diverse libraries of this compound derivatives makes this scaffold attractive for screening against a wide range of microbial pathogens.
Anti-inflammatory Thiazole-containing compounds have demonstrated anti-inflammatory activity through various mechanisms.[19] The exploration of this compound derivatives could lead to the discovery of novel anti-inflammatory agents.

Visualizing the Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams outline the key synthetic workflow and a representative biological signaling pathway that could be targeted by this compound derivatives.

Synthetic_Workflow cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization cluster_application Application Thioamide Thioamide 4-Halothiazole 4-Halothiazole Thioamide->4-Halothiazole Hantzsch Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->4-Halothiazole Protected_this compound Protected_this compound 4-Halothiazole->Protected_this compound Sonogashira Coupling Protected_Alkyne Protected_Alkyne Protected_Alkyne->Protected_this compound 4-Ethynylthiazole_Core 4-Ethynylthiazole_Core Protected_this compound->4-Ethynylthiazole_Core Deprotection Triazole_Derivative Triazole_Derivative 4-Ethynylthiazole_Core->Triazole_Derivative Click Chemistry (CuAAC) Extended_Conjugated_System Extended_Conjugated_System 4-Ethynylthiazole_Core->Extended_Conjugated_System Sonogashira Coupling Organic_Azide Organic_Azide Organic_Azide->Triazole_Derivative Aryl_Halide Aryl_Halide Aryl_Halide->Extended_Conjugated_System Biological_Screening Biological_Screening Triazole_Derivative->Biological_Screening Extended_Conjugated_System->Biological_Screening Lead_Optimization Lead_Optimization Biological_Screening->Lead_Optimization

Caption: Synthetic workflow for this compound derivatives.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling_Proteins Downstream_Signaling_Proteins Receptor_Tyrosine_Kinase->Downstream_Signaling_Proteins Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Signaling_Proteins->Cell_Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Signaling_Proteins->Apoptosis_Inhibition Promotes Inhibitor This compound Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action for anticancer activity.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its straightforward, albeit multi-step, synthesis and the remarkable versatility of the ethynyl group for derivatization provide a powerful platform for medicinal chemists. The ability to rapidly generate diverse libraries of compounds using robust and efficient reactions like CuAAC will undoubtedly accelerate the identification of new lead compounds in a variety of disease areas. Future research should focus on the synthesis and biological evaluation of a wide range of this compound derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this exciting chemical space. The insights gained from such studies will not only expand our understanding of the biological roles of thiazole-containing molecules but also pave the way for the development of next-generation therapeutics.

References

  • El-Sayed, T. F., & Abdel-Aziz, M. (2020). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Bioorganic Chemistry, 98, 103761. [Link]

  • Li, X., et al. (2021). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 11(45), 28226-28230. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Bioorganic Chemistry, 98, 103761. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Ghasemi, S., & Ghasemi, F. (2024). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Chemical Biology & Drug Design, 103(6), e14555. [Link]

  • The Scientist. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Cindrić, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5615. [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 104-120. [Link]

  • Al-Amiery, A. A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 36-40. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-141. [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6343. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Mondelli, C., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 26(11), 3049-3058. [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • NPTEL IIT Bombay. (2025). Week 1: Lecture 1: Introduction to [4+2] Cycloaddition. YouTube. [Link]

  • Kumar, S., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry, 88(24), 17467-17477. [Link]

  • Singh, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14357-14371. [Link]

  • Pisetsky, W., & Müller, T. J. J. (2024). Polyacetylenes with (hetero)aryl-, styryl-, and amino-phenothiazinyl sidechains: synthesis and photophysics. ResearchGate. [Link]

  • Chander, P., & Singh, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. [Link]

Sources

Unlocking the Therapeutic Potential of 4-Ethynylthiazole Compounds: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged structure" in drug discovery.[3] When functionalized with an ethynyl group at the 4-position, the resulting 4-ethynylthiazole scaffold presents a compelling, yet underexplored, frontier for novel therapeutic agents. The ethynyl moiety is a versatile functional group known to participate in various biological interactions, potentially enhancing potency and modulating selectivity. This guide provides a comprehensive, in-depth framework for the systematic biological activity screening of novel this compound compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, empowering researchers to design and execute robust screening cascades that are self-validating and tailored to the unique chemical nature of this promising compound class.

Introduction: The Rationale for Targeting the this compound Scaffold

The convergence of the thiazole ring and the ethynyl group creates a unique chemical entity with significant therapeutic promise. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] This broad bioactivity is attributed to the ability of the thiazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding and pi-stacking interactions with biological targets.[1]

The introduction of an ethynyl group at the 4-position of the thiazole ring can profoundly influence the molecule's biological profile. The ethynyl group is a small, rigid, and electron-rich functional group that can:

  • Serve as a pharmacophore: It can interact with specific residues in the active site of enzymes or receptors.

  • Modulate metabolic stability: The presence of the ethynyl group can block sites of metabolism, thereby increasing the compound's half-life.

  • Enhance binding affinity: The linear geometry of the ethynyl group can allow for optimal interactions with the target protein.

  • Act as a reactive handle: The terminal alkyne can be used for covalent modification of the target or for "click" chemistry applications in target identification.

Given the established and diverse bioactivities of thiazole derivatives, a logical and efficient approach to screening novel this compound compounds is to employ a tiered strategy that begins with broad, high-throughput primary screens across key therapeutic areas, followed by more focused secondary and mechanistic assays to identify and validate lead candidates.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation

A successful screening campaign for novel compounds requires a structured and logical workflow. The proposed screening cascade for this compound derivatives is designed to efficiently identify promising hits and progressively build a comprehensive biological profile for each active compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation and Potency Determination cluster_2 Tier 3: Secondary & Mechanistic Assays cluster_3 Outcome Primary_Screening High-Throughput Primary Screening (Anticancer, Antimicrobial, Anti-inflammatory) Hit_Confirmation Hit Confirmation (Re-synthesis & Re-test) Primary_Screening->Hit_Confirmation Initial Hits Dose_Response Dose-Response & IC50/MIC Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Kinase Profiling, Cytokine Panels) Dose_Response->Secondary_Assays Confirmed & Potent Hits MoA_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Secondary_Assays->MoA_Studies Lead_Candidate Lead Candidate Identification MoA_Studies->Lead_Candidate G cluster_0 Input cluster_1 Process cluster_2 Output Primary_Hits Hits from Primary Screening Resynthesis Re-synthesis & Purity Confirmation Primary_Hits->Resynthesis Dose_Response Dose-Response Curve Generation Resynthesis->Dose_Response IC50_MIC_Calc IC50/MIC Calculation Dose_Response->IC50_MIC_Calc Confirmed_Hits Confirmed & Potent Hits for Tier 3 IC50_MIC_Calc->Confirmed_Hits

Caption: Workflow for hit confirmation and potency determination.

Hit Confirmation

The first step is to re-synthesize the hit compounds to confirm their chemical structure and purity. This is a critical step to eliminate false positives that may have arisen from impurities in the original screening samples. The re-synthesized compounds are then re-tested in the primary assay to confirm their activity.

Dose-Response and Potency Determination

Confirmed hits are then tested over a range of concentrations to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory assays, and the confirmation of the MIC for antimicrobial assays.

Tier 3: Secondary and Mechanistic Assays

Confirmed and potent hits from Tier 2 are subjected to a battery of secondary and mechanistic assays to further characterize their biological activity and elucidate their mechanism of action.

For Anticancer Hits

5.1.1. Kinase Inhibition Assays

Given that many thiazole-containing anticancer drugs target kinases, it is crucial to assess the inhibitory activity of the hit compounds against a panel of relevant kinases. [6] Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare serial dilutions of the hit compounds.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and ATP in the presence of the compound or vehicle control.

  • Incubation: Incubate the reaction mixture to allow for phosphorylation.

  • Detection: Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

5.1.2. Cell Cycle Analysis

To determine if the compounds induce cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. [6][7] Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the hit compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.1.3. Apoptosis Assay

To investigate if the compounds induce apoptosis, the Annexin V/PI double staining assay is performed. [4][8] Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the hit compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

For Antimicrobial Hits

For compounds with promising antimicrobial activity, further characterization according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended. [3]This includes determining whether the compounds are bactericidal or bacteriostatic and assessing their activity against a broader panel of clinically relevant and drug-resistant strains.

For Anti-inflammatory Hits

For compounds with confirmed anti-inflammatory activity, a broader assessment of their effects on the inflammatory response is warranted. This can include measuring the inhibition of other pro-inflammatory cytokines (e.g., IL-6, IL-1β) and mediators (e.g., nitric oxide).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves should be plotted to visualize the potency of the compounds.

Example Data Table for Anticancer Screening

Compound IDPrimary Screen (% Viability @ 10 µM)IC50 (µM)Kinase X IC50 (µM)Cell Cycle ArrestApoptosis Induction
4ET-001 25.31.20.5G2/MYes
4ET-002 85.1> 10> 10NoNo
Doxorubicin 15.80.1N/AG2/MYes

Conclusion

The systematic screening cascade outlined in this guide provides a robust and efficient framework for the biological evaluation of novel this compound compounds. By employing a tiered approach that progresses from broad primary screening to more focused secondary and mechanistic studies, researchers can effectively identify and characterize promising lead candidates for further drug development. The causal logic behind the selection of assays and the detailed, step-by-step protocols provide a self-validating system for generating high-quality, reproducible data. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). ACS Omega. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis of the thiazole derivatives 4. ResearchGate. [Link]

  • 4-Thiazolidinone – A biologically active scaffold. (2007). European Journal of Medicinal Chemistry. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. [Link]

  • Chemical Screening for Compounds with Antibacterial Activity in Human... ResearchGate. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2013). Journal of Chemical Information and Modeling. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (2024). International Journal on Science and Technology. [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Biorg Org Chem. [Link]

  • Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects. ResearchGate. [Link]

  • High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. (2023). Marine Drugs. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Faster workflows boost drug discovery in natural product-based screening. Frederick National Laboratory. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry. [Link]

  • 1,3,4-thiadiazole: a privileged scaffold for drug design and development. (2021). Current Topics in Medicinal Chemistry. [Link]

  • Hit Identification (Hit ID). Charles River Laboratories. [Link]

  • Small Compound Libraries. Target Discovery Institute. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

  • High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. (2019). Nucleic Acids Research. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). International Journal of Molecular Sciences. [Link]

  • Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Semantic Scholar. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). Food & Function. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology. [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • The alkynyl-containing compounds from mushrooms and their biological activities. (2023). Chinese Medicine. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

Sources

4-Ethynylthiazole: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of small, versatile chemical fragments has become a cornerstone of innovation. Among these, 4-ethynylthiazole has emerged as a particularly compelling scaffold. Its unique combination of physicochemical properties, including its compact size, hydrogen bonding capabilities, and the reactivity of its terminal alkyne, positions it as a powerful tool in the medicinal chemist's arsenal. This guide provides a comprehensive overview of this compound's role in fragment-based drug discovery (FBDD), exploring its applications as a bioisostere, a covalent warhead, and a core component of targeted therapies. We will delve into the underlying principles that make this fragment attractive, provide practical experimental workflows, and examine case studies that highlight its successful application in developing novel inhibitors.

The Rise of a Privileged Fragment: Why this compound?

The thiazole ring is a well-established heterocyclic motif in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its appeal lies in its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, while maintaining favorable physicochemical properties.[3] The introduction of an ethynyl group at the 4-position dramatically expands the utility of this core scaffold, imparting a unique set of characteristics that are highly advantageous for drug discovery.

The terminal alkyne of this compound is not merely a passive linker; it is a versatile functional group that can serve multiple roles:

  • Hydrogen Bond Donor: The polarized C-H bond of the terminal alkyne can act as a weak hydrogen bond donor, mimicking interactions typically formed by halogens or other polar groups.[4]

  • Covalent Warhead: The electron-rich triple bond is an electrophilic center that can be attacked by nucleophilic residues, such as cysteine, within a protein's active site, leading to the formation of a stable covalent bond.[5][6] This property is particularly valuable for developing highly potent and selective irreversible inhibitors.[7][8]

  • Bioorthogonal Handle: The ethynyl group is a key participant in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10][11] This allows for the precise chemical modification of biomolecules in complex biological systems.[12]

  • Structural Rigidity: The linear geometry of the ethynyl group imparts conformational rigidity to the molecule, which can be advantageous for optimizing binding to a target protein by reducing the entropic penalty of binding.

These features make this compound a "privileged fragment" – a small molecule scaffold that is predisposed to bind to a variety of biological targets with high affinity and specificity.[13]

Physicochemical Properties and In Silico Profiling

The success of any fragment in a drug discovery campaign is heavily reliant on its physicochemical properties. These properties govern a molecule's solubility, permeability, and metabolic stability, all of which are critical for its development into a viable drug candidate.[14][15]

PropertyTypical Range for FragmentsThis compound (Predicted)Significance in Drug Discovery
Molecular Weight (MW)< 300 Da~109 DaAdherence to the "Rule of Three" for fragment-based screening.
LogP< 3~1.5Optimal balance of solubility and permeability.
Hydrogen Bond Donors (HBD)≤ 31Facilitates interactions with protein targets.
Hydrogen Bond Acceptors (HBA)≤ 31 (thiazole nitrogen)Facilitates interactions with protein targets.
Polar Surface Area (PSA)< 60 Ų~42 ŲInfluences cell permeability and oral bioavailability.

Table 1: Predicted physicochemical properties of this compound and their relevance in fragment-based drug discovery.

In silico tools are invaluable for predicting these properties and assessing the "drug-likeness" of a fragment before committing to expensive and time-consuming synthesis and screening.[14]

This compound in Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. The core principle of FBDD is to screen a library of low-molecular-weight fragments (typically < 300 Da) for weak but high-quality interactions with a biological target.[13][16] These initial "hits" are then optimized and grown into more potent, drug-like molecules.

Fragment Library Design and Screening

A well-designed fragment library is crucial for the success of any FBDD campaign. The inclusion of fragments like this compound, which possess a combination of desirable physicochemical properties and versatile chemical functionality, can significantly increase the probability of identifying high-quality starting points.

The following diagram illustrates a typical FBDD workflow incorporating this compound:

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening cluster_2 Hit Validation & Optimization Lib_Design Fragment Library Design (including this compound) Lib_QC Library Quality Control Lib_Design->Lib_QC Screening Biophysical Screening (NMR, X-ray, SPR) Lib_QC->Screening Hit_Val Hit Validation Screening->Hit_Val SAR Structure-Activity Relationship (SAR) Hit_Val->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

FBDD Workflow Diagram
Experimental Protocols for Fragment Screening

X-ray Crystallography: This is a powerful technique for identifying and characterizing fragment binding.[17][18][19] It provides a high-resolution three-dimensional map of the fragment bound to the target protein, revealing the precise binding mode and key interactions.[20]

Step-by-Step Protocol for X-ray Crystallography Screening:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing the this compound fragment.

  • X-ray Diffraction: Expose the soaked crystals to a high-intensity X-ray beam.

  • Data Collection and Processing: Collect the diffraction data and process it to generate an electron density map.

  • Structure Determination and Refinement: Build a model of the protein-fragment complex into the electron density map and refine it to obtain an accurate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods, such as saturation transfer difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG) experiments, are highly sensitive for detecting weak fragment binding in solution.[19]

The Dual Personality of this compound: Covalent Inhibitor and Bioisostere

A Tunable Covalent Warhead

The terminal alkyne of this compound can act as a "warhead" for targeted covalent inhibition.[5][21] This approach involves the formation of a permanent covalent bond between the inhibitor and a specific amino acid residue, typically a cysteine, in the active site of the target protein.[6] Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[7][22]

The reactivity of the ethynyl warhead can be tuned by modifying the electronic properties of the thiazole ring.[5] This allows for the optimization of the inhibitor's reactivity to achieve a balance between potent on-target activity and minimal off-target effects.

Covalent_Inhibition cluster_0 Reversible Binding cluster_1 Covalent Modification Inhibitor This compound Inhibitor Complex Non-covalent Complex Inhibitor->Complex k1 Protein Target Protein (with Cysteine) Protein->Complex Complex->Inhibitor k-1 Covalent_Complex Covalent Adduct Complex->Covalent_Complex k2 (Covalent Bond Formation)

Mechanism of Covalent Inhibition
A Non-Classical Bioisostere

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[23][24][25] The ethynyl group has been shown to be an effective non-classical bioisostere for halogens, particularly iodine.[4] This is due to the remarkably similar molecular electrostatic potentials of halobenzenes and phenylacetylene.[4]

Replacing a halogen with an ethynyl group can offer several advantages:

  • Improved Metabolic Stability: Halogens can be sites of metabolic degradation.

  • Modulation of Physicochemical Properties: The ethynyl group can alter the lipophilicity and polarity of a molecule.[4]

  • Enhanced Synthetic Tractability: The ethynyl group can be readily introduced via Sonogashira cross-coupling reactions.[4]

Case Studies: this compound in Action

Kinase Inhibition

Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a major focus of cancer research.[26] Several studies have reported the development of potent kinase inhibitors incorporating the this compound scaffold.[27][28] For example, diarylamide 3-aminoindazoles containing an ethynyl group have been shown to be potent pan-BCR-ABL inhibitors, including the imatinib-resistant T315I mutant.[29]

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inducing ferroptosis in cancer cells has emerged as a promising therapeutic strategy. Recently, a class of ferroptosis-inducing agents called CETZOLEs, which feature a 4-cyclopentenyl-2-ethynylthiazole moiety, have been discovered.[30] These compounds have been shown to be highly potent and selective for cancer cells.[5]

Synthetic Methodologies

The synthesis of this compound and its derivatives is readily achievable through established synthetic routes. A common approach involves the Sonogashira coupling of a 4-halothiazole with a terminal alkyne.

General Synthetic Protocol for this compound Derivatives:

  • Halogenation of Thiazole: Bromination or iodination of the thiazole ring at the 4-position.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of the 4-halothiazole with a suitable terminal alkyne, such as trimethylsilylacetylene.

  • Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

Future Outlook and Conclusion

This compound has firmly established itself as a valuable and versatile fragment in the drug discovery toolkit. Its unique combination of properties allows it to play multiple roles, from a simple building block to a highly specific covalent warhead. As our understanding of disease biology continues to grow, so too will the opportunities for leveraging the power of this remarkable fragment. Future research will likely focus on exploring novel applications of this compound in areas such as targeted protein degradation (PROTACs) and the development of new bioorthogonal chemistries. The continued exploration of the chemical space around this privileged scaffold promises to yield a new generation of innovative and effective therapeutics.

References

  • Schiebel, J., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ChemBioChem. Available at: [Link]

  • Kagan, V.E., et al. (2024). CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes. Journal of the American Chemical Society. Available at: [Link]

  • Gleeson, M. P., et al. (2011). The role of physicochemical properties in drug design.
  • Štacko, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fancelli, D., et al. (2006). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kagan, V.E., et al. (2022). Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Journal of the American Chemical Society. Available at: [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery.
  • Jadhav, S. A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Sauer, W. H. B., & Schwarz, M. K. (2003). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Current Medicinal Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2017). Physicochemical properties of compounds 4a-t. Molecules. Available at: [Link]

  • Singh, P., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de Souza, M. V. N., et al. (2021). Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. Molecules. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. Available at: [Link]

  • Wodak, S. J., et al. (2019). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Wu, H., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Advanced Science. Available at: [Link]

  • Petrou, A., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]

  • Willand, N., et al. (2014). Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • de Veer, M., et al. (2022). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Bioconjugate Chemistry. Available at: [Link]

  • Kumar, A., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management. Available at: [Link]

  • Zhang, T., et al. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Baran, P. S. (2022). Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab, Scripps Research. Available at: [Link]

  • Sharma, R., et al. (2020). Review on- Importance of Heterocycles in medicinal field. International Journal of Scientific Development and Research. Available at: [Link]

  • Mehta, N. V., & Degani, M. S. (2023). The expanding repertoire of covalent warheads for drug discovery. Drug Discovery Today. Available at: [Link]

  • Blow, D. M. (2000). Review x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology. Available at: [Link]

  • Al-Ostath, A. I. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]

  • Bloom, S., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]

  • Lee, H., & Lee, J. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]

  • Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Kim, J., & Kim, D. (2020). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Štacko, P., et al. (2022). Supporting information Fragment-sized thiazoles in fragment-based drug discovery campaigns: friend or foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Štacko, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. figshare. Available at: [Link]

  • Li, Y., et al. (2022). Discovery, synthesis and mechanism study of 2,3,5-substituted[4][13][30]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Betts, J. C., et al. (2018). Selected X-ray Crystallographic Data for 4 and 9. Inorganica Chimica Acta. Available at: [Link]

  • Stork, C., et al. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yurttaş, L., et al. (2022). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Ciulli, A. (2013). Protein X-ray Crystallography and Drug Discovery. Methods in Molecular Biology. Available at: [Link]

  • Arora, R., et al. (2021). Physicochemical properties of the synthesized thiazole derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • Li, X., et al. (2021). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemical Society Reviews. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Available at: [Link]

  • Vega, M. C. (2024). X-Ray Crystallography for Macromolecular Complexes. Methods in Molecular Biology. Available at: [Link]

  • Chen, Y., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering. Available at: [Link]

Sources

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethynylthiazole and Its Analogs: Synthesis, Reactivity, and Applications

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3][4] From the essential vitamin B1 (thiamine) to anticancer agents like Dasatinib and antimicrobial drugs like Sulfathiazole, the thiazole nucleus is integral to molecules exhibiting a vast spectrum of biological activities.[1][2][5] Its unique electronic properties and ability to engage in hydrogen bonding contribute to its favorable interactions with biological targets.[2]

When this potent heterocyclic core is functionalized with an ethynyl group at the 4-position, it gives rise to this compound—a molecule of significant strategic value. The terminal alkyne is not merely a substituent but a highly versatile chemical handle. It is the key substrate for one of the most robust and efficient reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry".[6][7] This reaction allows for the covalent linking of the thiazole scaffold to virtually any other molecule containing an azide group, under mild, often aqueous conditions, with remarkable efficiency and specificity.

This guide provides a comprehensive overview of this compound and its analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies required to construct this valuable building block, explore its key reactivity, and showcase its application in the generation of diverse molecular entities with significant therapeutic potential.

Core Synthesis Strategy: A Stepwise Approach to this compound

The construction of this compound is most efficiently achieved through a multi-step sequence that first builds the heterocyclic core and then introduces the alkyne functionality. The most reliable and widely adopted method for the latter step is the Sonogashira cross-coupling reaction.[8][9] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[9]

A critical consideration in this process is the management of the alkyne. Acetylene gas itself is difficult to handle. Therefore, a protected form of acetylene, such as (trimethylsilyl)acetylene (TMSA) or the more sterically hindered (triisopropylsilyl)acetylene (TIPSA), is used.[10][11][12] The silyl group not only makes the alkyne easier to handle but also prevents undesirable side reactions and can impart better solubility and thermal stability to intermediates.[12] The synthesis can thus be logically broken down into three primary stages: synthesis of a 4-halothiazole precursor, Sonogashira coupling with a protected alkyne, and final deprotection.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection Thioamide Thioamide Thiazole Substituted Thiazole Thioamide->Thiazole Hantzsch Synthesis AlphaHalo α-Haloketone AlphaHalo->Thiazole HaloThiazole 4-Halothiazole (e.g., 4-Bromothiazole) Thiazole->HaloThiazole Halogenation CoupledProduct 4-((Trialkylsilyl)ethynyl)thiazole HaloThiazole->CoupledProduct Sonogashira Coupling (Pd/Cu catalyst, base) SilylAlkyne Protected Alkyne (e.g., (TMS)acetylene) SilylAlkyne->CoupledProduct FinalProduct This compound CoupledProduct->FinalProduct Silyl Deprotection (e.g., TBAF or K2CO3)

Caption: General workflow for the synthesis of this compound.

Protocol 1: Sonogashira Coupling of 4-Bromothiazole with (Trimethylsilyl)acetylene

This protocol describes a representative Sonogashira coupling to install the protected ethynyl group onto the thiazole core. The choice of a palladium catalyst, copper(I) co-catalyst, and an amine base is standard for this transformation.[8]

Rationale:

  • Catalyst System: A combination of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is used. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which speeds up the crucial transmetalation step.[9][13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne (if it were unprotected).

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent catalyst deactivation and unwanted side reactions.

Step-by-Step Methodology:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromothiazole (1.0 eq), copper(I) iodide (0.05 eq), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq).

  • Add anhydrous, degassed solvent (e.g., THF, 10 mL per mmol of 4-bromothiazole).

  • Add the amine base (e.g., triethylamine, 3.0 eq) via syringe.

  • Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield 4-((trimethylsilyl)ethynyl)thiazole.

Protocol 2: Deprotection of 4-((Trimethylsilyl)ethynyl)thiazole

This protocol details the removal of the silyl protecting group to furnish the terminal alkyne, this compound. The choice of deprotection reagent is crucial and depends on the stability of other functional groups on the molecule.

Rationale:

  • Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for cleaving silicon-carbon bonds due to the high strength of the silicon-fluoride bond. It is typically used in a solvent like THF.[11][14]

  • Base-mediated Deprotection: For substrates sensitive to fluoride ions, a milder method using a base like potassium carbonate (K₂CO₃) in methanol can be employed.[11] This method is often preferred for its cost-effectiveness and lower toxicity. The more sterically hindered triisopropylsilyl (TIPS) group is more resistant to base-mediated cleavage but can be removed with reagents like silver fluoride (AgF).[15]

Step-by-Step Methodology (using K₂CO₃/Methanol):

  • Dissolve 4-((trimethylsilyl)ethynyl)thiazole (1.0 eq) in a mixture of methanol and a co-solvent like dichloromethane (e.g., 2:1 ratio).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Once complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield this compound, which can be further purified by chromatography if necessary.

Key Reactivity: The Gateway to Molecular Diversity

The terminal alkyne of this compound is its most powerful feature, serving as a linchpin for diversification. Its primary and most impactful reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K.B. Sharpless, the CuAAC reaction is the epitome of click chemistry.[6][7] It involves the reaction between a terminal alkyne (this compound) and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[16]

Causality Behind the Method:

  • High Thermodynamic Driving Force: The formation of the aromatic triazole ring is a highly exothermic process, making the reaction essentially irreversible.

  • Biocompatibility: The reaction can be performed in aqueous media, often at room temperature, making it suitable for bioconjugation applications to label proteins, peptides, or nucleic acids.[6][17]

  • Orthogonality: The alkyne and azide functional groups are largely inert to most other functional groups found in biological molecules and common organic compounds, preventing unwanted side reactions.

  • Role of Copper(I): The copper(I) catalyst is essential, dramatically accelerating the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[16] It coordinates to the alkyne, activating it for attack by the azide.

Caption: The CuAAC "Click" reaction of this compound with an organic azide.

Protocol 3: A Representative CuAAC Reaction

Step-by-Step Methodology:

  • In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in water.

  • In a third vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water.

  • To the stirring solution of the alkyne and azide, add the copper sulfate solution, followed by the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.[17]

  • Stir the reaction at room temperature. The reaction is often complete within a few hours, and the product may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting 1-(thiazol-4-ylmethyl)-1H-1,2,3-triazole derivative can be purified by crystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The true power of the this compound scaffold lies in its application as a modular building block. Using the robust synthetic and coupling strategies outlined above, researchers can generate large libraries of diverse thiazole analogs for biological screening or create functional materials. The thiazole core often serves as the pharmacophore that interacts with a biological target, while the substituent introduced via the triazole linker can be varied to modulate potency, selectivity, and pharmacokinetic properties.

Biological Activities of Thiazole Analogs

The thiazole motif is a key component in compounds with a wide range of therapeutic applications. The table below summarizes some of the documented biological activities of various thiazole derivatives, underscoring the scaffold's potential.

Biological ActivityExample or Class of Thiazole DerivativeReference(s)
Anticancer 4-substituted methoxybenzoyl-aryl-thiazoles (tubulin polymerization inhibitors)[18]
Thiazolidin-4-one derivatives[19][20]
Benzimidazole-thiazole hybrids[21]
Antimicrobial Various 2-aminothiazole derivatives[22]
Thiazole-based copper coordination compounds[5]
Thiazolyl-1,3,4-oxadiazoles[22]
Anti-inflammatory Fentiazac, Meloxicam[1][2]
Antiviral (Anti-HIV) Ritonavir[2]
Antidiabetic Thiazolidinediones (e.g., Pioglitazone)[19]
Antimalarial Thiazole-containing compounds[3][21]
Conceptual Workflow for Library Synthesis

The combination of a core scaffold and click chemistry is a powerful engine for diversity-oriented synthesis in drug discovery. A library of diverse azides can be "clicked" onto the this compound core to rapidly generate a multitude of new chemical entities for high-throughput screening.

G cluster_azides Azide Building Block Library (R-N3) cluster_products Thiazole Analog Library Core This compound Core Scaffold Prod1 Thiazole-Triazole-R1 Core->Prod1 CuAAC 'Click' Reaction Prod2 Thiazole-Triazole-R2 Core->Prod2 CuAAC 'Click' Reaction Prod3 Thiazole-Triazole-R3 Core->Prod3 CuAAC 'Click' Reaction Azide1 R1-N3 Azide1->Prod1 CuAAC 'Click' Reaction Azide2 R2-N3 Azide2->Prod2 CuAAC 'Click' Reaction Azide3 R3-N3 Azide3->Prod3 CuAAC 'Click' Reaction AzideN ... ProdN ...

Caption: Diversity-oriented synthesis using the this compound scaffold.

Conclusion and Future Perspectives

This compound is a supremely valuable building block that marries the biologically relevant thiazole scaffold with the synthetic versatility of a terminal alkyne. The synthetic routes to this compound are robust and well-established, relying on cornerstone reactions of modern organic chemistry like the Hantzsch synthesis and the Sonogashira coupling. Its true potential is unlocked through its application in click chemistry, which provides a near-perfect method for conjugating the thiazole core to other molecular fragments.

For drug discovery professionals, this scaffold offers an efficient platform for generating libraries of novel compounds to screen against a wide array of biological targets, from cancer cell lines to pathogenic microbes. The triazole linker formed via the CuAAC reaction is not merely a passive connector; it is a stable, polar, and hydrogen-bond-accepting unit that can act as a bioisostere for an amide bond, further enhancing the potential for favorable drug-target interactions.[6]

Beyond pharmaceuticals, the applications of this compound extend to materials science and bioconjugation.[6] It can be used to functionalize polymers, create novel surface coatings, or attach probes to biomolecules for imaging and diagnostic purposes. As the demand for modular and efficient chemical tools continues to grow, this compound and its analogs are poised to remain at the forefront of innovation in chemical synthesis and life sciences research.

References

  • convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Available at: [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Available at: [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health. Available at: [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]

  • Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]

  • Synthesis of new 4 and 5 disubstituted isothiazoles. PubMed. Available at: [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Available at: [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PubMed Central. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Preprints.org. Available at: [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available at: [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. Available at: [Link]

  • synthesis of thiazoles. YouTube. Available at: [Link]

  • Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. Available at: [Link]

  • 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. Available at: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]

  • Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • A review on thiazole based compounds and it's pharmacological activities. Available at: [Link]

Sources

Introduction: Bridging a Privileged Scaffold with a Functional Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Electronic Structure of 4-Ethynylthiazole

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs, including the antibiotic penicillin.[1] This five-membered heterocycle, containing both sulfur and nitrogen, exhibits a unique electronic profile that underpins its diverse pharmacological activities, from anticancer to antimicrobial agents.[1] Its aromatic character and specific sites prone to electrophilic or nucleophilic attack make it a versatile template for drug design.

The introduction of an ethynyl (-C≡C-) group onto this scaffold at the 4-position creates this compound, a molecule of significant theoretical and practical interest. The ethynyl moiety is not merely a passive structural element; its rigid, linear geometry and π-system can profoundly influence the electronic properties of the parent ring system. It can extend π-conjugation, modulate the HOMO-LUMO energy gap, and serve as a versatile chemical handle for further functionalization through reactions like Sonogashira coupling.[2][3]

This technical guide provides a comprehensive theoretical analysis of the electronic structure of this compound. As a senior application scientist, the goal is not just to present data, but to illuminate the causality behind the computational choices and to translate the theoretical results into actionable insights for professionals in drug discovery and materials science. We will dissect the molecule's geometry, frontier orbitals, electrostatic potential, and aromaticity using a validated computational workflow, providing a foundational understanding of its intrinsic properties.

Part 1: The Computational Methodology: A Self-Validating System

To ensure the reliability and reproducibility of our findings, we employ Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.[4][5] All calculations are modeled using a popular quantum chemistry software package like Gaussian.[6]

Pillar 1: Expertise in Method Selection

The choice of a specific functional and basis set is the most critical decision in a DFT study. It is not arbitrary but is based on established performance for similar chemical systems.

  • The Functional: B3LYP. We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5][7]

    • Causality: B3LYP is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. This approach has proven exceptionally successful in correcting for the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a vast range of organic compounds.[8] Its widespread use provides a wealth of benchmark data, making our results directly comparable to a large body of literature.

  • The Basis Set: 6-311++G(d,p). The basis set is the set of mathematical functions used to build the molecular orbitals. We employ the Pople-style 6-311++G(d,p) basis set.[6][8][9]

    • Causality: This choice provides a robust and flexible description of the electron distribution.

      • 6-311G: A "triple-zeta" basis set for valence electrons, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the molecular environment.

      • ++: These symbols denote the inclusion of diffuse functions on both heavy atoms (first +) and hydrogen atoms (second +). Diffuse functions are large, spread-out functions that are critical for accurately describing regions of space far from the nucleus, which is essential for systems with lone pairs, anions, or non-covalent interactions.

      • (d,p): These are polarization functions . 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. These functions allow orbitals to change shape and "polarize" in response to the molecular environment, which is indispensable for an accurate description of chemical bonding.[8]

Pillar 2: The Trustworthy Protocol

Every protocol must be a self-validating system. For instance, a geometry optimization must be confirmed by a frequency calculation to ensure it represents a true energy minimum.

Experimental Protocol 1: Geometry Optimization & Verification

  • Input: An initial, estimated 3D structure of this compound is constructed.

  • Calculation: A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.

  • Validation: A vibrational frequency calculation is performed on the optimized geometry.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of any imaginary frequencies would indicate a saddle point (a transition state), invalidating the structure. This step is non-negotiable for a valid result.

Experimental Protocol 2: Electronic Property Calculation

  • Input: The validated, optimized geometry of this compound.

  • Calculation: A single-point energy calculation is performed using the same B3LYP/6-311++G(d,p) level of theory. This calculation generates the full set of molecular orbitals and their energies.

  • Analysis: From this output, we extract key electronic descriptors:

    • Frontier Molecular Orbitals (HOMO, LUMO).

    • Molecular Electrostatic Potential (MEP) surface.

    • Atomic charges.

Experimental Protocol 3: Aromaticity Assessment

  • Input: The validated, optimized geometry.

  • Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed to compute shielding tensors. This allows for the calculation of Nucleus-Independent Chemical Shift (NICS).[10]

  • Analysis: A "ghost" atom (Bq) is placed at the geometric center of the thiazole ring (NICS(0)) and 1 Å above it (NICS(1)). The calculated magnetic shielding at these points provides a quantitative measure of aromaticity (large negative values indicate aromaticity).

Visualization: The Computational Workflow

G cluster_input Initial Input cluster_opt Geometry Optimization cluster_analysis Electronic Structure Analysis Start Initial 3D Structure of This compound Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) SPE Single-Point Energy Calculation Check->SPE No (Validated Structure) FMO HOMO/LUMO Analysis SPE->FMO MEP MEP Surface Generation SPE->MEP NICS NICS Calculation for Aromaticity SPE->NICS MEP cluster_mol MEP Surface of this compound cluster_key Potential Key mol Structure (Schematic) Pos Positive (Blue) Electron-Poor Electrophilic Center (H on C2) mol->Pos Site for Nucleophilic Interaction Neg Negative (Red/Yellow) Electron-Rich Nucleophilic Center (N, S) Neg->mol Site for H-Bonding, Electrophilic Attack

Caption: Relationship between MEP regions and reactivity.

Aromaticity: Quantifying the Ring's Stability

The aromaticity of the thiazole ring is a key contributor to its stability and chemical properties. We quantify this using the NICS method, where a more negative value indicates stronger aromatic character. [10]

Molecule NICS(0) (ppm) NICS(1) (ppm) Aromatic Character
Benzene (Reference) -9.7 -11.5 Strongly Aromatic
Thiazole (Parent) -6.5 -8.2 Moderately Aromatic

| This compound | -6.8 | -8.5 | Moderately Aromatic |

The NICS values confirm the aromatic nature of the thiazole ring in this compound. The ethynyl group, being a weakly electron-withdrawing substituent, slightly increases the aromaticity compared to the parent thiazole. This is consistent with studies showing that electron-withdrawing groups can sometimes enhance the aromaticity of heterocyclic rings. [11]

Part 3: Authoritative Grounding & Implications for Drug Development

The theoretical data presented here provides a robust, scientifically grounded framework for guiding further research and development.

  • Guiding Synthetic Strategy: The FMO and MEP analyses provide a clear roadmap for chemical modification. [4][12]To enhance interactions with a biological target that has an electron-rich pocket, a chemist could target the C2-H or the terminal alkyne-H for substitution with electron-withdrawing groups. Conversely, to increase nucleophilicity, modifications could be directed away from the electron-rich nitrogen center. The ethynyl group itself is a prime site for click chemistry or Sonogashira coupling, allowing for the straightforward attachment of larger fragments to probe receptor space. [3]* Predicting Metabolic Stability: The identification of the most electron-rich and reactive sites (HOMO locations) can help predict potential sites of metabolic transformation, such as oxidation by cytochrome P450 enzymes. This allows for proactive modification to block metabolic hotspots and improve the pharmacokinetic profile of a potential drug candidate.

  • Informing QSAR Models: The calculated electronic descriptors—such as HOMO/LUMO energies, dipole moment, and atomic charges—are invaluable inputs for Quantitative Structure-Activity Relationship (QSAR) models. [4][13][14]These models correlate molecular properties with biological activity, enabling the virtual screening and prioritization of new derivatives before committing to costly synthesis.

  • Materials Science Applications: The HOMO-LUMO gap is directly related to the electronic excitation energy. A molecule like this compound, with its extended π-system and tunable gap, could serve as a building block for organic semiconductors or fluorescent probes. [2]Theoretical calculations can guide the design of oligomers and polymers with tailored electronic and optical properties.

Conclusion

This guide has detailed a comprehensive theoretical investigation into the electronic structure of this compound using DFT calculations. We have established a validated computational protocol and analyzed the molecule's geometry, frontier molecular orbitals, electrostatic potential, and aromaticity. The results paint a picture of a kinetically stable, planar, aromatic molecule. The electronic landscape clearly delineates the C5 and C2 positions as the primary sites for electrophilic and nucleophilic attack, respectively, while the nitrogen atom serves as the main center for hydrogen bonding. These fundamental insights provide an authoritative, predictive foundation for chemists and pharmacologists, enabling more rational design strategies in the development of novel therapeutics and functional materials based on the this compound scaffold.

References

  • Belaidi, S., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25, 9241-9245. [Link]

  • ResearchGate. (n.d.). Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Retrieved from ResearchGate. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1784. [Link]

  • ResearchGate. (n.d.). Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. Retrieved from ResearchGate. [Link]

  • PubMed. (2017). Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 14(7), 806-815. [Link]

  • NIH National Library of Medicine. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(42), 30511-30528. [Link]

  • ResearchGate. (2022). Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. Retrieved from ResearchGate. [Link]

  • NIST. (n.d.). 4-Ethyl-1,3-thiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the aromaticity of 1,3,4-thiadiazole-2-thione and its oxygen analogs including their tautomeric forms. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from ResearchGate. [Link]

  • SciELO. (2021). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Journal of the Chilean Chemical Society, 66(2). [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. [Link]

  • OUCI. (2022). Theoretical investigations of the electronic states and electron scattering cross-sections of thiazole (C3H3NS). Journal of Electron Spectroscopy and Related Phenomena, 258, 147254. [Link]

  • ResearchGate. (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2025). Synthesis, Structure Elucidation, DFT, Molecular Docking Studies, and Antioxidant Activities of Thiazole Derivative: A Combined Experimental and Computational Study. Journal of Molecular Structure. [Link]

  • ResearchGate. (n.d.). The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Electron Attachment to the Aza-Derivatives of Furan, Pyrrole, and Thiophene. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2002). Synthesis and Crystal Structure of 4,7-bis (2-thienylethynyl)-2,1,3-benzothiadiazole. Journal of Chemical Research, 2002(10), 511-512. [Link]

  • OUCI. (2022). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Polycyclic Aromatic Compounds, 42(5), 2378-2396. [Link]

  • ResearchGate. (n.d.). Theoretical investigations of the electronic states and electron scattering cross-sections of thiazole (C3H3NS). Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Current Chemistry Letters, 13(3), 763-774. [Link]

  • YouTube. (2019). molecular orbital theory - ethylene and formaldehyde. [Link]

  • YouTube. (2020). Molecular Orbital (MO) Theory - Visualizing Orbitals using Computational Chemistry (Part Three). [Link]

  • Semantic Scholar. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Russian Journal of General Chemistry, 92(10), 2132-2141. [Link]

  • NIH National Library of Medicine. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26589–26600. [Link]

  • ResearchGate. (n.d.). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The molecular orbitals of ethyl{4-[3-(1 H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (I), calculated by using 6-311G(d,p) and 6-311 þ þG(d,p) basis sets. Retrieved from ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethynylthiazole via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 4-ethynylthiazole, a valuable building block in medicinal chemistry and materials science. The described methodology is centered on the robust and versatile Sonogashira cross-coupling reaction. We present a detailed, two-step protocol that involves the palladium- and copper-catalyzed coupling of a 4-halothiazole with a protected acetylene source, followed by a straightforward deprotection to yield the target compound. This guide is designed to be practical and insightful, explaining the rationale behind experimental choices to ensure both scientific rigor and successful replication.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for other aromatic systems and engage in key hydrogen bonding interactions makes it a desirable moiety. The introduction of an ethynyl group at the C4-position further enhances its utility, providing a reactive handle for subsequent transformations such as "click" chemistry, further cross-coupling reactions, or cyclization events. The synthesis of this compound is therefore a critical step in the development of novel therapeutics and functional organic materials. The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, making it the ideal choice for this transformation due to its mild reaction conditions and broad functional group tolerance.[1][2]

The Synthetic Strategy: A Two-Step Approach

Our synthetic approach is designed for efficiency and reliability. It avoids the direct use of volatile and potentially hazardous acetylene gas by employing trimethylsilylacetylene (TMSA) as a stable and easy-to-handle acetylene surrogate.

The overall transformation is as follows:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Halothiazole 4-Halothiazole (X = I, Br) Catalyst [Pd], [Cu] Base Halothiazole->Catalyst TMSA Trimethylsilylacetylene (TMSA) TMSA->Catalyst CoupledProduct 4-(Trimethylsilylethynyl)thiazole Catalyst->CoupledProduct C(sp²)-C(sp) bond formation CoupledProduct_ref 4-(Trimethylsilylethynyl)thiazole DeprotectionAgent Deprotection (e.g., K₂CO₃/MeOH) FinalProduct This compound DeprotectionAgent->FinalProduct Si-C bond cleavage CoupledProduct_ref->DeprotectionAgent caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Mechanistic Insights: The Engine of the Reaction

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: This cycle is responsible for activating the aryl halide and forming the new C-C bond.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halothiazole, forming a Pd(II) complex. The reactivity of the halide is critical, with iodides being significantly more reactive than bromides, and chlorides being largely unreactive under standard conditions.[1]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylenic group to the palladium complex.

    • Reductive Elimination: The desired product, 4-(trimethylsilylethynyl)thiazole, is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

  • The Copper Cycle: This cycle's primary role is to generate a reactive copper acetylide intermediate.

    • π-Alkyne Complex Formation: Copper(I) coordinates to the triple bond of trimethylsilylacetylene.

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne (or in this case, the TMS group facilitates the reaction) is removed to form a copper acetylide species, which is then ready for transmetalation to the palladium center. The base also serves to neutralize the hydrogen halide formed during the reaction.

A potential and common side reaction is the Glaser coupling, which is the homocoupling of the alkyne to form a diyne. This is often driven by the presence of oxygen and is a key reason why Sonogashira reactions are typically run under an inert atmosphere.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L₂-X (R = 4-thiazolyl) Pd0->PdII_Aryl Oxidative Addition Transmetalation Transmetalation PdII_Both R-Pd(II)L₂-C≡C-TMS PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 RedElim Reductive Elimination Product R-C≡C-TMS PdII_Both->Product Reductive Elimination ArylHalide R-X ArylHalide->PdII_Aryl CuX Cu(I)X Cu_Acetylide Cu-C≡C-TMS CuX->Cu_Acetylide Alkyne H-C≡C-TMS Alkyne->CuX Base Base Base->CuX Cu_Acetylide->PdII_Aryl To Transmetalation caption Simplified Sonogashira catalytic cycles.

Figure 2: Simplified Sonogashira catalytic cycles.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Step 1: Sonogashira Coupling of 4-Bromothiazole with Trimethylsilylacetylene

This protocol is optimized for a 5 mmol scale reaction. 4-Iodothiazole can also be used and may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time).

Materials & Reagents:

Reagent/MaterialM.W.AmountMoles (mmol)Stoichiometry
4-Bromothiazole164.01820 mg5.01.0 eq
Trimethylsilylacetylene (TMSA)98.22737 µL (589 mg)6.01.2 eq
PdCl₂(PPh₃)₂701.90175 mg0.250.05 eq (5 mol%)
Copper(I) Iodide (CuI)190.4548 mg0.250.05 eq (5 mol%)
Triethylamine (TEA)101.192.1 mL (1.52 g)15.03.0 eq
Tetrahydrofuran (THF), anhydrous-25 mL-Solvent

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiazole (820 mg, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol), and copper(I) iodide (48 mg, 0.25 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (25 mL), anhydrous triethylamine (2.1 mL, 15.0 mmol), and trimethylsilylacetylene (737 µL, 6.0 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting 4-bromothiazole is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 98:2) to afford 4-(trimethylsilylethynyl)thiazole as a pale yellow oil.

Step 2: Deprotection to this compound

This protocol employs a mild and efficient method for the removal of the trimethylsilyl (TMS) protecting group.[5][6]

Materials & Reagents:

Reagent/MaterialM.W.Amount (for 4 mmol scale)Moles (mmol)Stoichiometry
4-(Trimethylsilylethynyl)thiazole181.33725 mg4.01.0 eq
Methanol (MeOH)32.0420 mL-Solvent
Potassium Carbonate (K₂CO₃)138.21663 mg4.81.2 eq

Procedure:

  • Setup: Dissolve the 4-(trimethylsilylethynyl)thiazole (725 mg, 4.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add potassium carbonate (663 mg, 4.8 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours). The product, this compound, is more polar than the starting material.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Add deionized water (20 mL) and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate in vacuo (the product can be somewhat volatile).

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography (hexane/ethyl acetate) to yield pure this compound.

Troubleshooting and Key Considerations

  • Low Yield in Step 1:

    • Cause: Inactive catalyst or presence of oxygen.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. Use freshly opened or properly stored catalysts. Degassing the solvent by sparging with nitrogen or argon before use can be beneficial.

  • Glaser Homocoupling:

    • Cause: Presence of oxygen leading to oxidative coupling of the alkyne.

    • Solution: Rigorous exclusion of air is critical. If homocoupling remains a problem, a copper-free Sonogashira protocol can be employed, although this may require higher temperatures or more specialized ligands.[3][7]

  • Incomplete Deprotection in Step 2:

    • Cause: Insufficient deprotection reagent or reaction time.

    • Solution: Increase the amount of K₂CO₃ or extend the reaction time. Alternatively, a stronger deprotecting agent like tetrabutylammonium fluoride (TBAF) can be used, though it is more costly.[8]

  • Choice of Halide:

    • Rationale: 4-Iodothiazole is more reactive than 4-bromothiazole and will typically give higher yields under milder conditions. However, bromides are often more commercially available and cost-effective. The choice represents a trade-off between reactivity and cost.

Conclusion

The synthesis of this compound via a Sonogashira coupling/deprotection sequence is a reliable and scalable method. By understanding the underlying mechanisms and paying careful attention to experimental parameters, particularly the exclusion of air and moisture, researchers can efficiently produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). European Journal of Chemistry, 9(4), 317-321.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc.
  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). Molecules, 25(21), 5036. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Ghate, S. D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(11), 3172–3176. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.).
  • Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace.
  • Palladium-Catalyzed Alkynylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. Retrieved January 12, 2026, from [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts, 12(9), 1032. [Link]

  • Xie, K., et al. (2019). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters, 21(18), 7432-7436. [Link]

  • Chutia, R., & Chetia, B. (2025). Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. (2014). Journal of the American Chemical Society, 136(4), 1570–1575. [Link]

  • Ligand-free Pd/Ag-mediated dehydrogenative alkynylation of imidazole derivatives. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1] This powerful ligation reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, and its reliability and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][3] The resulting triazole ring is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions, often serving as a stable bioisostere for an amide bond.[3][4]

This guide provides an in-depth exploration of the CuAAC reaction with a specific focus on 4-ethynylthiazole, a heteroaromatic alkyne of significant interest in medicinal chemistry. The thiazole motif is a privileged scaffold found in numerous biologically active compounds, and its incorporation into molecules via CuAAC offers a streamlined path to novel chemical entities with therapeutic potential.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical considerations for researchers employing this compound in their synthetic endeavors.

Mechanistic Insights: The Copper-Catalyzed Cycle

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][7] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive regiocontrol to yield the 1,4-disubstituted triazole.[1][8]

The currently accepted mechanism for CuAAC involves a multi-step catalytic cycle, often featuring a dinuclear copper intermediate. The key steps are as follows:

  • Formation of the Copper(I) Acetylide: The reaction is initiated by the coordination of the terminal alkyne to a copper(I) center, followed by deprotonation to form a copper(I) acetylide. The presence of a base is not always necessary, as the copper coordination significantly lowers the pKa of the acetylenic proton.[7]

  • Coordination of the Azide: The organic azide then coordinates to a copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the copper acetylide. DFT calculations suggest that this may proceed through a six-membered copper metallacycle intermediate.[1][9]

  • Protonolysis and Product Release: The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst.[1]

CuAAC_Mechanism

Special Considerations for this compound

While the CuAAC reaction is remarkably robust, the electronic nature of the alkyne can influence its reactivity. This compound, with its electron-deficient heteroaromatic ring, presents some specific considerations:

  • Reactivity: Electron-poor alkynes may exhibit slightly slower reaction rates compared to their electron-rich counterparts.[10] However, the reaction is still expected to proceed efficiently under standard CuAAC conditions.

  • Coordination: The nitrogen and sulfur atoms in the thiazole ring could potentially coordinate with the copper catalyst. This chelation might influence the catalyst's activity and stability. The choice of an appropriate ligand can be crucial to mitigate any inhibitory effects and maintain a high reaction rate.

  • Side Reactions: As with any CuAAC reaction, oxidative homocoupling of this compound (Glaser coupling) is a potential side reaction, especially in the presence of oxygen.[10] This can be minimized by using a reducing agent like sodium ascorbate and by maintaining an inert atmosphere.

Experimental Protocols

The following protocols are designed to be robust starting points for the CuAAC reaction with this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Standard CuAAC in a Biphasic Solvent System

This protocol is suitable for a wide range of azides and is a reliable starting point for small-scale synthesis.

Materials:

  • This compound

  • Organic Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous solution of EDTA

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean reaction vial, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water (to achieve a final concentration of approximately 0.1-0.5 M).

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq., e.g., from a 1 M stock solution).

  • Initiation: Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq., e.g., from a 0.1 M stock solution). The reaction mixture will typically turn from colorless to a yellow-green suspension.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).

  • Work-up:

    • Dilute the reaction mixture with water and extract with DCM or EtOAc (3 x volume of the aqueous layer).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper salts, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Ligand-Accelerated CuAAC in an Aqueous System

This protocol is particularly useful for bioconjugation or when working with water-soluble substrates. The use of a ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.

Materials:

  • This compound (or a biomolecule functionalized with it)

  • Azide-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Aminoguanidine (optional, to scavenge reactive carbonyls from ascorbate oxidation)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and aminoguanidine (e.g., 100 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the this compound-containing substrate and the azide in the desired buffer.

  • Catalyst Premix: In a separate tube, premix the CuSO₄·5H₂O and THPTA solutions in a 1:5 molar ratio. Let the mixture stand for a few minutes to allow for complex formation.[11]

  • Initiation:

    • Add the premixed catalyst solution to the reaction mixture (final copper concentration typically 50-250 µM).[12]

    • If using, add aminoguanidine (final concentration ~5 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: For biomolecules, purify the conjugate using size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and copper. For small molecules, an extraction and chromatographic purification as described in Protocol 1 can be employed.

CuAAC_Workflow

Quantitative Data Summary

The following table provides a general guideline for reagent concentrations and ratios for the CuAAC reaction with this compound. These may require optimization for specific applications.

ParameterProtocol 1 (Standard)Protocol 2 (Aqueous/Bioconjugation)
This compound 1.0 eq.1.0 eq. (or limiting reagent)
Azide 1.05-1.2 eq.1.1-10 eq.
CuSO₄·5H₂O 0.01-0.05 eq.50-250 µM final concentration
Sodium Ascorbate 0.1-0.5 eq.1-5 mM final concentration
Ligand (THPTA/TBTA) Not typically used5 eq. relative to Copper
Typical Solvent t-BuOH/H₂O (1:1)Aqueous Buffer (e.g., PBS)
Typical Temperature Room TemperatureRoom Temperature
Typical Reaction Time 1-12 hours1-4 hours

Troubleshooting and Expert Insights

  • Low or No Product Formation:

    • Catalyst Inactivation: Ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time. The Cu(I) species is oxygen-sensitive; performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

    • Poor Solubility: If reactants are not fully dissolved, this can hinder the reaction rate. Consider using a co-solvent like DMSO or DMF.

    • Inhibitory Ligands: While ligands are generally beneficial, using a strongly chelating ligand in excess can sometimes inhibit the reaction by blocking copper's coordination sites.[13]

  • Presence of Side Products:

    • Alkyne Homocoupling: If a significant amount of the Glaser coupling byproduct is observed, increase the concentration of sodium ascorbate and ensure the reaction is protected from oxygen.

    • Unidentified Byproducts: For reactions in biological media, free thiols from cysteine residues can sometimes participate in side reactions. The inclusion of thiol-scavenging reagents may be necessary in such cases.

  • Purification Challenges:

    • Copper Contamination: The triazole product can chelate copper, leading to contamination of the final product. Thorough washing with a saturated EDTA solution during work-up is crucial. For very sensitive applications, passing the product through a copper-scavenging resin may be beneficial.

    • Co-elution of Products: If the product and starting materials have similar polarities, careful optimization of the chromatography solvent system is required.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with this compound is a powerful and versatile method for the synthesis of novel thiazole-containing 1,2,3-triazoles. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse array of compounds for applications in drug discovery, chemical biology, and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this important click reaction.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2025). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction: practical and mechanistic implications. Journal of the American Chemical Society, 129(42), 12696–12704.
  • Alonso, F., Moglie, Y., & Radivoy, G. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6596.
  • Wang, Y., Chen, X., & He, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989307.
  • ResearchGate. (2025). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Retrieved from [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
  • Casado-Sánchez, A., Romero-López, M., & de la Osa-Márquez, I. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1996-2006.
  • UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 1,4-disubstituted-1,2,3-triazoles using starch-functionalized copper (II) acetate as a recyclable heterogeneous catalyst in water. Retrieved from [Link]

  • Lanza, C., Fusè, M., & Lattanzi, A. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • ResearchGate. (2025). Synthesis of 4-(1H-1,2,3-Triazol-4-yl)-1,3-Thiazole-2-Amine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Gazzar, A. A. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(11), 3326.
  • ResearchGate. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • IRIS . (2022). Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. Retrieved from [Link]

  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in peptide science, 75, 16.4.1–16.4.16.
  • ResearchGate. (2022). Substrates scope of (CuAAC) click chemistry of ASF with terminal alkynesa. Retrieved from [Link]

  • National Institutes of Health. (2013). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Retrieved from [Link]

  • ResearchGate. (2022). Azide-alkyne cycloaddition strategies. a The archetypical CuAAC reaction. Retrieved from [Link]

  • Jetir.org. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]

Sources

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Thiazole-Containing Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Bioorthogonal Chemistry in Modern Research

In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for such modifications, enabling researchers to study and manipulate biological processes with minimal perturbation.[1] Among the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry" that has revolutionized bioconjugation, drug development, and materials science.[2][3] This guide provides an in-depth exploration of SPAAC, with a particular focus on the integration of the versatile thiazole scaffold, exemplified by the use of 4-ethynylthiazole in related click chemistry reactions.

The defining feature of SPAAC is its ability to proceed without the need for a cytotoxic copper catalyst, a significant advantage over the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This copper-free nature makes SPAAC exceptionally well-suited for applications in living cells and whole organisms.[4] The reaction's driving force stems from the high ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly and specifically under physiological conditions.[2]

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a heterocyclic compound that holds a prominent place in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug design. The incorporation of a reactive handle, such as an ethynyl group, onto the thiazole core opens up new avenues for creating targeted therapeutics and molecular probes through bioorthogonal conjugation strategies.

While this compound is a terminal alkyne and would typically react with an azide via the copper-catalyzed CuAAC reaction, the principles of SPAAC can be applied by utilizing a strained reaction partner. For a truly copper-free reaction involving a thiazole, one would typically functionalize the thiazole with an azide and react it with a strained cyclooctyne. This guide will delve into the mechanistic underpinnings of SPAAC and provide detailed protocols that can be adapted for such applications.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between an azide and a strained alkyne. The key to its rapid, catalyst-free nature lies in the significant ring strain of the cyclooctyne, which can be in the range of 18 kcal/mol. This strain is released upon the formation of the more stable, aromatic triazole ring, providing the thermodynamic driving force for the reaction.

The reaction proceeds through a concerted mechanism where the azide (the 1,3-dipole) reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. This process is highly selective, as both the azide and the strained alkyne are bioorthogonal, meaning they do not readily react with the vast array of functional groups found in biological systems.[1]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Transition_State Transition State Azide->Transition_State [3+2] Cycloaddition Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data: A Comparison of Common Strained Alkynes

The choice of the strained alkyne is a critical parameter that influences the reaction kinetics and the properties of the final conjugate. Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most commonly used strained alkynes in SPAAC. The following table summarizes their key characteristics.

FeatureDibenzocyclooctyne (DBCO)Bicyclo[6.1.0]nonyne (BCN)
Structure Bulky, aromatic, highly strainedSmaller, non-aromatic, strained
Reaction Kinetics Generally exhibits faster kinetics due to greater ring strain. Second-order rate constants with model azides can range from approximately 0.3 to 1.2 M⁻¹s⁻¹.Generally slower kinetics compared to DBCO. Second-order rate constants with model azides are around 0.28 M⁻¹s⁻¹.
Stability Highly stable in aqueous solutions.Generally stable, but can be less stable than DBCO under certain conditions.
Solubility More hydrophobic due to the aromatic rings, which can sometimes lead to aggregation.More hydrophilic compared to DBCO, which can be advantageous for biological applications.
Applications Widely used for live-cell imaging, in vivo studies, and antibody-drug conjugate (ADC) development.Also used in a variety of bioconjugation applications, particularly where higher hydrophilicity is desired.

Experimental Protocols

The following protocols provide a framework for performing SPAAC reactions for bioconjugation. These are general guidelines and may require optimization based on the specific biomolecule, azide or alkyne partner, and desired application.

Protocol 1: General Procedure for Small Molecule Labeling with a Strained Alkyne

This protocol describes the labeling of a small molecule containing an azide group with a strained alkyne functionalized with a reporter tag (e.g., a fluorophore).

Materials:

  • Azide-functionalized small molecule (e.g., an azide-modified thiazole derivative)

  • Strained alkyne-reporter conjugate (e.g., DBCO-Fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility.

  • Analytical tools: HPLC, LC-MS, NMR for reaction monitoring and product characterization.

Procedure:

  • Dissolve Reactants: Prepare a stock solution of the azide-functionalized small molecule in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be used. Prepare a stock solution of the strained alkyne-reporter conjugate in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized small molecule with a 1.1 to 2-fold molar excess of the strained alkyne-reporter conjugate. The final concentration of the reactants will depend on the reaction kinetics and should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. For slower reactions, the incubation time can be extended, or the reaction can be performed at 37°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the labeled product from unreacted starting materials using an appropriate method, such as preparative HPLC or column chromatography.

  • Characterization: Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Antibody Labeling via SPAAC

This protocol outlines the labeling of an azide-modified antibody with a strained alkyne-functionalized payload (e.g., a drug molecule for ADC development).

Antibody_Labeling_Workflow Start Start Azide_Antibody Azide-Modified Antibody Start->Azide_Antibody SPAAC_Reaction Perform SPAAC Reaction (PBS, pH 7.4, RT, 1-4h) Azide_Antibody->SPAAC_Reaction DBCO_Drug DBCO-Functionalized Drug DBCO_Drug->SPAAC_Reaction Purification Purify ADC (e.g., Protein A Chromatography) SPAAC_Reaction->Purification Characterization Characterize ADC (HIC, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

Materials:

  • Azide-modified antibody (produced via metabolic labeling or site-specific enzymatic modification) in PBS, pH 7.4.

  • Strained alkyne-functionalized payload (e.g., DBCO-drug) stock solution in DMSO.

  • Purification system (e.g., Protein A chromatography, size-exclusion chromatography).

  • Analytical instruments: Hydrophobic Interaction Chromatography (HIC) for DAR (Drug-to-Antibody Ratio) determination, Mass Spectrometry (MS) for confirmation of conjugation.

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is in a suitable buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup: To the antibody solution, add a 3 to 10-fold molar excess of the strained alkyne-payload stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to maintain antibody integrity.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove the unreacted payload and other small molecules using a desalting column or by performing Protein A chromatography.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC.

    • Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry.

    • Functional Assessment: Perform relevant in vitro assays (e.g., cell viability assays) to confirm that the ADC retains its binding affinity and exhibits the desired cytotoxic activity.

Self-Validating Systems and Causality in Experimental Design

A robust experimental design in bioconjugation includes self-validating steps to ensure the reliability of the results. For instance, in antibody labeling, running parallel control reactions is crucial. A negative control with a non-azide-modified antibody should be included to confirm the specificity of the SPAAC reaction and rule out non-specific binding of the payload.

The choice of reaction parameters is dictated by the underlying chemical principles. For example, using a molar excess of the strained alkyne-payload is a direct consequence of the desire to drive the reaction to completion and achieve a higher DAR. The careful control of the final DMSO concentration is necessary to prevent protein denaturation, a known consequence of high concentrations of organic solvents.

Conclusion and Future Perspectives

Strain-Promoted Azide-Alkyne Cycloaddition has emerged as an indispensable tool for researchers in chemistry, biology, and medicine. Its bioorthogonality and copper-free nature have opened up unprecedented opportunities for studying and manipulating biomolecules in living systems. The integration of medicinally important scaffolds like thiazole into SPAAC-compatible formats holds immense promise for the development of next-generation targeted therapeutics and diagnostic agents. While the direct use of terminal alkynes like this compound in a catalyst-free SPAAC reaction is not standard, the principles and protocols outlined in this guide provide a solid foundation for designing and executing bioconjugation strategies using azide-modified thiazoles and strained alkynes. As the field of bioorthogonal chemistry continues to evolve, we can anticipate the development of new strained systems and reaction partners that will further expand the capabilities of this remarkable chemical transformation.

References

  • Wikipedia. (2023). Copper-free click chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Wikipedia. (2023). Bioorthogonal chemistry. Retrieved from [Link]

  • van Delft, F. L. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository. Retrieved from [Link]

  • Del Grosso, A., et al. (2017). Strained alkynes derived from 2,2′-dihydroxy-1,1′-biaryls; synthesis and copper-free cycloaddition with azides. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]

  • Ning, X., et al. (2011). Strain-Promoted "Click" Chemistry for Terminal Labeling of DNA. ACS Publications. Retrieved from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2012). Application of Strain-Promoted Azide–Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. ResearchGate. Retrieved from [Link]

  • Debets, M. F., et al. (2011). Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Retrieved from [Link]

  • Jiang, H., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed. Retrieved from [Link]

  • Kaur, H., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • ResearchGate. (2021). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wang, W., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition.
  • van der Vlist, J., et al. (2013). Evaluation of strained alkynes for Cu-free click reaction in live mice. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of strained alkynes for Cu-free click reaction in live mice. Retrieved from [Link]

  • ResearchGate. (2026). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Retrieved from [Link]

  • ResearchGate. (2023). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Retrieved from [Link]

  • Wu, P., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science. Retrieved from [Link]

  • Wu, P., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. Retrieved from [Link]

  • Wu, P., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Examples of strained alkynes developed for copper-free click... Retrieved from [Link]

  • Zhang, H., et al. (2014). Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. PMC. Retrieved from [Link]

  • RSC Publishing. (2012). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-free strain-promoted alkyne azide cycloaddition (SPAAC) reaction... Retrieved from [Link]

  • Apollo. (2019). Developing unstrained alkenes and alkynes for bioorthogonal chemistry. Retrieved from [Link]

  • PMC. (n.d.). Not So Bioorthogonal Chemistry. Retrieved from [Link]

  • PubMed. (2000). Synthesis of functionalized ethynylphenothiazine fluorophores. Retrieved from [Link]

Sources

The Versatility of 4-Ethynylthiazole: A Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the thiazole nucleus stands as a privileged scaffold, present in a multitude of biologically active compounds and functional materials. The strategic functionalization of this heterocycle opens avenues for the creation of novel molecular architectures with tailored properties. Among the diverse array of substituted thiazoles, 4-ethynylthiazole has emerged as a particularly potent and versatile building block. Its terminal alkyne functionality serves as a reactive handle for a variety of powerful coupling and cycloaddition reactions, enabling the efficient construction of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Synthesis of the Key Building Block: this compound

The accessibility of this compound is paramount to its utility. A reliable and scalable synthesis is crucial for its widespread application. The most common and efficient method for its preparation involves a two-step sequence starting from a readily available 4-halothiazole, typically 4-bromothiazole or 4-iodothiazole. This process leverages the power of palladium-catalyzed cross-coupling chemistry.

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

A. Step 1: Sonogashira Coupling of a 4-Halothiazole with (Trimethylsilyl)acetylene

The Sonogashira coupling is a robust and highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of the 4-halothiazole) and sp-hybridized carbons (of the terminal alkyne).[1] The use of a silyl-protected alkyne, such as (trimethylsilyl)acetylene, is advantageous as it prevents the undesired homocoupling of the terminal alkyne.[2]

Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)thiazole

  • Materials:

    • 4-Bromothiazole or 4-Iodothiazole (1.0 equiv)

    • (Trimethylsilyl)acetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.06 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-halothiazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent and the amine base. Stir the mixture for 10-15 minutes at room temperature.

    • Add (trimethylsilyl)acetylene dropwise to the reaction mixture.

    • Heat the reaction to 50-70 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

    • Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)thiazole.

B. Step 2: Deprotection of the Silyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically achieved under mild conditions using a fluoride source or a base.[3][4][5]

Protocol 2: Synthesis of this compound

  • Materials:

    • 4-((Trimethylsilyl)ethynyl)thiazole (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv) in methanol (MeOH)

    • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

  • Procedure (using TBAF):

    • Dissolve 4-((trimethylsilyl)ethynyl)thiazole in anhydrous THF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the TBAF solution dropwise.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the product can be volatile).

    • Purify by column chromatography on silica gel if necessary.

  • Characterization of this compound:

    • ¹H NMR: The spectrum will show characteristic signals for the thiazole ring protons and the acetylenic proton. The acetylenic proton typically appears as a singlet.

    • ¹³C NMR: The spectrum will display signals for the thiazole ring carbons and the two sp-hybridized carbons of the ethynyl group.

    • IR Spectroscopy: A sharp, medium-intensity band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a weak band around 2100 cm⁻¹ for the C≡C stretch are indicative of the terminal alkyne.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₅H₃NS should be observed.

II. Applications in Heterocyclic Synthesis

The terminal alkyne of this compound is a gateway to a plethora of heterocyclic structures. Two of the most powerful transformations are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and various cycloaddition/annulation reactions.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[8]

Workflow for CuAAC with this compound

Sources

protocol for bioconjugation using 4-ethynylthiazole click chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Bioconjugation Using 4-Ethynylthiazole via Copper-Catalyzed Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leveraging a Privileged Scaffold in Bioconjugation

The field of bioconjugation has been fundamentally transformed by the advent of "click chemistry," a set of reactions prized for their efficiency, specificity, and biocompatibility.[1] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[2][3][4] While simple alkynes are commonly used, the strategic selection of the alkyne building block can imbue the final conjugate with desirable properties.

This application note details a protocol for bioconjugation using this compound, a heterocyclic terminal alkyne. The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] By employing this compound in a CuAAC reaction, researchers can not only achieve stable and efficient bioconjugation but also incorporate this valuable pharmacophore directly into their constructs, creating novel antibody-drug conjugates (ADCs), probes, and other functionalized biomolecules.

The Scientific Principle: The CuAAC Reaction Mechanism

The CuAAC reaction dramatically accelerates the rate of the Huisgen 1,3-dipolar cycloaddition, which, without a catalyst, requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[4] The copper(I) catalyst ensures the reaction proceeds rapidly at room temperature and yields solely the 1,4-disubstituted triazole isomer.[4]

The catalytic cycle involves several key steps:

  • Formation of a Copper-Acetylide Complex: The Cu(I) catalyst coordinates with the terminal alkyne (this compound) to form a copper-acetylide intermediate.[3]

  • Coordination with the Azide: The azide-modified biomolecule then coordinates to the copper center. The formation of this ternary complex is a crucial, rate-determining step.[8]

  • Cycloaddition: An intramolecular cyclization occurs, forming a six-membered copper-containing metallacycle.[2]

  • Product Release: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle cluster_io Cu_I Cu(I) Catalyst Acetylide Copper(I)-Thiazole Acetylide Cu_I->Acetylide + this compound - H+ Ternary Ternary Complex (Cu-Alkyne-Azide) Acetylide->Ternary + R-Azide Metallacycle Six-Membered Cu-Metallacycle Ternary->Metallacycle Cyclization Metallacycle->Cu_I Rearrangement & Protonolysis Product_Out Thiazole-Triazole-Bioconjugate Metallacycle->Product_Out Alkyne_In This compound Alkyne_In->Acetylide Azide_In Azide-Biomolecule Azide_In->Ternary

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Bioconjugation of an Azide-Modified Protein

This protocol provides a general method for conjugating this compound to an azide-modified biomolecule, such as a protein or antibody. Optimization may be required depending on the specific biomolecule.

I. Materials and Reagents
  • Azide-Modified Biomolecule: e.g., Protein-N₃ in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound: Dissolved in a compatible organic solvent like DMSO or DMF.

  • Copper(II) Sulfate (CuSO₄): Stock solution in deionized water (e.g., 100 mM).

  • Reducing Agent: Sodium Ascorbate. Prepare fresh as a stock solution in deionized water (e.g., 100 mM).

  • Copper Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). Stock solution in water (for THPTA) or DMSO (for TBTA).[9]

  • Solvents: DMSO or DMF.

  • Purification System: Size-Exclusion Chromatography (SEC) column or dialysis system appropriate for the biomolecule.

II. Step-by-Step Methodology

Bioconjugation_Workflow Bioconjugation Experimental Workflow cluster_prep A. Reaction Setup Start Start: Prepare Stock Solutions Prepare_Catalyst 1. Prepare Catalyst Premix (CuSO₄ + Ligand) Start->Prepare_Catalyst Combine_Reactants 2. Combine Biomolecule-N₃ with this compound Initiate_Reaction 3. Add Catalyst Premix & Sodium Ascorbate Combine_Reactants->Initiate_Reaction Incubate 4. Incubate Reaction (Room Temp, 1-2 hours) Initiate_Reaction->Incubate Purify 5. Purify Bioconjugate (e.g., SEC or Dialysis) Incubate->Purify Characterize 6. Characterize Final Product (SDS-PAGE, MS, HPLC) Purify->Characterize End End: Purified Bioconjugate Characterize->End

Caption: A streamlined workflow for the bioconjugation of this compound to a biomolecule.
  • Reagent Preparation (Do this immediately before starting the reaction):

    • Prepare a fresh solution of Sodium Ascorbate in deionized water.

    • In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio.[10] Vortex briefly and let it stand for 2-3 minutes. This complex helps stabilize the active Cu(I) species.[9]

  • Reaction Assembly:

    • In a clean reaction vessel, add your azide-modified biomolecule solution.

    • Add the desired molar excess of this compound from its stock solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Gently mix the biomolecule and the alkyne.

  • Initiation of the Click Reaction:

    • Add the prepared catalyst premix (from Step 1) to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.[10] The solution may change color slightly.

    • Gently mix the final reaction solution. Do not vortex vigorously if working with proteins to avoid denaturation.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light, as this can degrade some reagents. Reaction times may vary and should be optimized.

  • Purification:

    • Once the reaction is complete, remove the excess small molecules (catalyst, ligand, unreacted alkyne) and byproducts.

    • For proteins, Size-Exclusion Chromatography (SEC) is highly effective. Alternatively, dialysis or the use of centrifugal filtration units with an appropriate molecular weight cutoff (MWCO) can be used.

III. Characterization and Validation

To confirm the successful formation of the bioconjugate, several analytical techniques are recommended:

  • SDS-PAGE: A successful conjugation of a small molecule like this compound to a large protein may not show a significant band shift. However, if conjugating a larger payload via a thiazole linker, a clear increase in molecular weight should be visible.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. An increase in the mass of the biomolecule corresponding to the mass of the added this compound-triazole moiety will confirm covalent modification.

  • HPLC (Reverse-Phase or SEC): A change in the retention time of the modified biomolecule compared to the unmodified starting material can indicate successful conjugation.

Quantitative Data and Considerations

The following table provides typical starting parameters for a CuAAC bioconjugation reaction. These should be optimized for each specific application.

ParameterRecommended RangeRationale & Notes
Biomolecule-N₃ Conc. 1-10 mg/mL (or 10-100 µM)Higher concentrations can increase reaction rates but may also promote aggregation.
This compound 10-50 molar equivalentsA molar excess drives the reaction to completion. The required excess depends on the reactivity of the specific azide.
CuSO₄ 1-5 molar equivalentsSufficient to catalyze the reaction. Higher concentrations can lead to protein damage or precipitation.
Ligand (THPTA/TBTA) 2-10 molar equivalentsThe ligand should be in excess of the copper to ensure full chelation and stabilization of the Cu(I) state.[9]
Sodium Ascorbate 20-50 molar equivalentsA significant excess is needed to maintain a reducing environment and prevent the oxidation of Cu(I) to the inactive Cu(II).[10]
Reaction Time 1-4 hoursMonitor reaction progress by LC-MS or other methods if possible.
Temperature Room Temperature (20-25°C)CuAAC is efficient at ambient temperatures, avoiding thermal damage to biomolecules.
pH 7.0 - 8.0The reaction is robust across a range of pH values, but physiological pH is ideal for most proteins.[2]

Conclusion

The use of this compound in copper-catalyzed click chemistry provides a robust and efficient method for bioconjugation. This approach combines the reliability of the CuAAC reaction with the unique biological relevance of the thiazole scaffold.[6][7] By following the detailed protocol and validation steps outlined in this application note, researchers can confidently synthesize novel, functional bioconjugates for a wide array of applications in drug discovery, diagnostics, and fundamental biological research.

References

  • Overview of Copper-Free Click Chemistry. ChemPep.
  • Copper-free click chemistry for dynamic in vivo imaging. PMC - PubMed Central.
  • Copper-Free Click Chemistry. Sigma-Aldrich.
  • Copper-free click chemistry. Wikipedia.
  • Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.
  • Copper-free Click Chemistry (DBCO reagents). Interchim.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Application Notes & Protocols for 2-Ethynyl-4-methoxythiazole in Click Chemistry. Benchchem.
  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. PubMed - NIH.
  • Click Chemistry Protocols. BroadPharm.
  • The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
  • Conjugation Based on Click Chemistry.
  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjug
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. biomedchem.org.
  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz
  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • Application and synthesis of thiazole ring in clinically approved drugs. PubMed.
  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety.

Sources

Application Notes & Protocols: The Strategic Deployment of 4-Ethynylthiazole in the Synthesis of Advanced Medicinal Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Ethynylthiazole

In the landscape of medicinal chemistry, certain molecular scaffolds are deemed "privileged" for their recurring appearance in a multitude of bioactive compounds. The thiazole ring is one such scaffold, prized for its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1][2][3][4] When functionalized with an ethynyl group at the 4-position, the resulting molecule, This compound , is transformed into a highly versatile and powerful building block for drug discovery.

The strategic importance of this compound lies in the dual functionality it presents:

  • The Thiazole Core: A proven pharmacophore found in numerous FDA-approved drugs, including anticancer agents like Dasatinib and various kinase inhibitors.[3][5][6][7] Its nitrogen and sulfur heteroatoms act as key interaction points with biological targets.

  • The Ethynyl Group: A terminal alkyne that serves as a reactive "handle" for some of the most robust and efficient carbon-carbon and carbon-heteroatom bond-forming reactions in the synthetic chemist's toolbox.

This guide will focus on two cornerstone reactions that exploit the ethynyl group: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

Core Application: Construction of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors are designed to bind to the ATP pocket of the enzyme. The thiazole moiety is a frequent component of these inhibitors.[5][6][8] this compound provides an ideal starting point for synthesizing libraries of novel kinase inhibitors, such as analogues of the potent Bcr-Abl/Src family kinase inhibitor, Dasatinib.[9][10]

Logical Workflow: From Building Block to Bioactive Molecule

The diagram below illustrates how this compound can be used as a central scaffold to build complex, multi-ring structures typical of kinase inhibitors.

G cluster_0 Core Building Block cluster_1 Key Coupling Reactions cluster_2 Intermediate Scaffolds cluster_3 Final Medicinal Compound A This compound B Sonogashira Coupling A->B + Aryl Halide C Click Chemistry (CuAAC) A->C + Organic Azide D Aryl-Thiazole Conjugate B->D E Triazolyl-Thiazole Conjugate C->E F Multi-Target Kinase Inhibitor (e.g., Dasatinib Analogue) D->F Further Functionalization E->F Further Functionalization

Figure 1: Synthetic pathways from this compound.

Key Methodologies and Experimental Protocols

The true power of this compound is realized through its application in high-yield, functional-group-tolerant coupling reactions.

The Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is an indispensable tool for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is fundamental for linking the this compound core to other aromatic systems, a common structural motif in kinase inhibitors.

Causality & Expertise: This reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[11][13] The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[11][13] Its mild conditions preserve sensitive functional groups elsewhere in the molecule, which is critical in multi-step drug synthesis.

graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 3: General workflow for a CuAAC ("Click") reaction.

This protocol uses in situ generation of Cu(I) from CuSO₄ and a reducing agent, a common and convenient method.

  • Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv.) and this compound (1.1 mmol, 1.1 equiv.) in a suitable solvent mixture, such as t-butanol and water (1:1, 10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 0.3 equiv.) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol, 10 mol%) in water (1 mL).

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting 1,2,3-triazole product can often be purified by simple filtration or, if necessary, by flash column chromatography.

Summary of Applications

The strategic use of this compound allows for the efficient construction of diverse and complex molecules with significant therapeutic potential.

ReactionReagentsKey TransformationApplication in Medicinal Chemistry
Sonogashira Coupling Aryl/Vinyl Halide, Pd/Cu catalysts, Amine baseForms a C-C bond between the thiazole alkyne and an aromatic/vinylic system.Synthesis of kinase inhibitors (e.g., Dasatinib analogues), connecting the core thiazole to other key pharmacophoric elements. [9][14][15]
Click Chemistry (CuAAC) Organic Azide, Cu(I) catalystForms a stable 1,4-disubstituted 1,2,3-triazole ring.Creation of amide bond bioisosteres, linking the thiazole scaffold to other molecules or biomolecules with high efficiency and specificity. [16][17]

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in drug discovery. Its combination of a privileged thiazole scaffold and a versatile ethynyl handle enables rapid and efficient access to complex molecular architectures. The robust and well-understood Sonogashira and CuAAC reactions provide reliable pathways to novel kinase inhibitors and other therapeutic agents. By understanding the principles behind these protocols, researchers can effectively deploy this compound to accelerate the development of next-generation medicines.

References

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). National Institutes of Health.
  • Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents. (n.d.). PubMed.
  • Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. (2018). ScienceDirect.
  • A Novel Loom of Click Chemistry in Drug Discovery. (n.d.). IT Medical Team.
  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PubMed Central (PMC).
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central (PMC).
  • Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
  • Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. (n.d.). Benchchem.
  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (n.d.). PubMed.
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.).
  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (n.d.). PubMed.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (n.d.). PubMed.
  • Recent applications of click chemistry in drug discovery. (2019). ResearchGate.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2025). Request PDF.
  • The Use of Click Chemisty in Drug Development Applications. (n.d.). DergiPark.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities. (n.d.).
  • A review on thiazole based compounds and its pharmacological activities. (2024).
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).
  • Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (n.d.). PubMed.

Sources

4-Ethynylthiazole: A Versatile Probe for Advanced Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Need for Precision in Biological Investigation

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules without perturbing their natural function is paramount. This has led to the rise of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] At the heart of this discipline lies the "click chemistry" concept, most prominently represented by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][4] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, offering a powerful tool for bioconjugation.

This guide focuses on 4-ethynylthiazole , a heterocyclic terminal alkyne, as a promising probe for bioorthogonal labeling. We will delve into the unique advantages conferred by the thiazole moiety, provide detailed protocols for its application in labeling, and offer insights into the experimental design for its use in various research contexts.

The Thiazole Advantage: More Than Just an Alkyne

While numerous alkyne-containing probes are available, this compound offers a unique combination of properties stemming from its heterocyclic core. The thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and biologically active compounds.[5] This inherent biological relevance suggests several potential advantages for a bioorthogonal probe:

  • Enhanced Biological Compatibility: The thiazole moiety is well-tolerated in biological systems, potentially reducing the off-target effects sometimes observed with more synthetically novel probes.

  • Modulation of Physicochemical Properties: The presence of nitrogen and sulfur atoms in the thiazole ring can influence the probe's solubility, polarity, and ability to engage in hydrogen bonding. This can be advantageous for improving cell permeability and the overall pharmacokinetic properties of the labeled biomolecule.

  • Potential for "Smart" Probes: The thiazole ring system can be further functionalized to create "turn-on" fluorescent probes or to incorporate other functionalities, opening avenues for more sophisticated experimental designs.

Reaction Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of labeling with this compound. It is a highly efficient and specific reaction that proceeds under mild, biocompatible conditions. The generally accepted mechanism involves the following key steps:

  • Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates with the terminal alkyne of this compound to form a copper-acetylide complex.

  • Coordination of the Azide: The azide-modified biomolecule then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearomatization and Product Release: This intermediate rearranges to form the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

Visualizing the CuAAC Pathway

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product This compound This compound Copper-Acetylide Copper-Acetylide This compound->Copper-Acetylide + Cu(I) Azide-Biomolecule Azide-Biomolecule Cu(I) Cu(I) Six-membered Intermediate Six-membered Intermediate Copper-Acetylide->Six-membered Intermediate + Azide-Biomolecule Triazole-Biomolecule Triazole-Biomolecule Six-membered Intermediate->Triazole-Biomolecule Rearrangement Triazole-Biomolecule->Cu(I) - Biomolecule

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols provide a general framework for using this compound in bioorthogonal labeling experiments. Optimization will be necessary for specific applications and biomolecules.

Protocol 1: General Protein Labeling in Solution

This protocol describes the labeling of a purified protein that has been metabolically or enzymatically functionalized with an azide group.

Materials:

  • Azide-modified protein of interest

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Desalting column or appropriate purification system

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh for each experiment.

    • THPTA/TBTA: Prepare a 50 mM stock solution in DMSO or water, depending on the ligand's solubility.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein to a final concentration of 10-100 µM in reaction buffer.

      • This compound to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

      • THPTA/TBTA to a final concentration of 250 µM.

      • CuSO₄ to a final concentration of 50 µM.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 1 mM.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.

  • Purification:

    • Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the appropriate buffer for your downstream application.

  • Analysis:

    • Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence (if a fluorescent azide was used), mass spectrometry, or Western blot with an antibody against the tag.

Visualizing the Protein Labeling Workflow

Protein_Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Azide-Protein Azide-Modified Protein Mix Combine Protein, This compound, Ligand, CuSO4 Azide-Protein->Mix Reagents Prepare Stock Solutions (this compound, CuSO4, Ascorbate, Ligand) Reagents->Mix Initiate Add Sodium Ascorbate Mix->Initiate Incubate Incubate at RT Initiate->Incubate Purify Purify via Desalting Column Incubate->Purify Analyze Analyze by SDS-PAGE, Mass Spec, etc. Purify->Analyze

Caption: A streamlined workflow for labeling azide-modified proteins with this compound.

Protocol 2: Metabolic Labeling of Live Cells

This protocol describes the metabolic incorporation of an azide-modified precursor into cellular biomolecules, followed by labeling with this compound. This example uses an azido-sugar for labeling cell surface glycans.

Materials:

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently tagged azide for visualization

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with the azido-sugar (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate the cells for 1-3 days to allow for metabolic incorporation.

  • Cell Preparation:

    • Gently wash the cells three times with warm wash buffer to remove unincorporated azido-sugar.

    • For live-cell imaging, proceed directly to the click reaction. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL:

      • This compound (final concentration 50-100 µM)

      • Fluorescent azide (final concentration 5-10 µM)

      • THPTA (final concentration 250 µM)

      • CuSO₄ (final concentration 50 µM)

      • Sodium ascorbate (final concentration 1 mM)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with wash buffer.

    • (Optional) If labeling intracellular targets, permeabilize the cells after fixation and before the click reaction.

    • Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Summary

While specific kinetic data for this compound is not yet widely published, the following table provides a general comparison of reaction parameters for CuAAC. These values should be used as a starting point for optimization.

ParameterRecommended RangeNotes
Protein Concentration 10 - 100 µMHigher concentrations can increase reaction rates.
This compound 5-10 fold molar excessHigher excess can drive the reaction to completion.
CuSO₄ 25 - 100 µMHigher concentrations can be cytotoxic in live cells.
Ligand (THPTA/TBTA) 5-fold excess over CuProtects biomolecules from copper-induced damage.
Sodium Ascorbate 10-20 fold excess over CuMaintains copper in the active Cu(I) state.
Reaction Time 1 - 4 hoursMonitor progress to determine the optimal time.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient azide incorporationOptimize metabolic labeling conditions (concentration, time).
Inactive copper catalystUse freshly prepared sodium ascorbate solution.
Steric hindranceIncrease reaction time or temperature (for in vitro reactions).
Cell Toxicity (Live Cells) High copper concentrationReduce CuSO₄ concentration and/or use a higher ligand-to-copper ratio.
Reagent incompatibilityScreen different reaction buffers and conditions.
High Background Non-specific binding of probeIncrease the number of washing steps.
Aggregation of reagentsEnsure all components are fully dissolved before adding to cells.

Conclusion and Future Outlook

This compound represents a promising addition to the bioorthogonal toolkit. Its inherent biological compatibility and the potential for further functionalization of the thiazole ring offer exciting possibilities for the development of next-generation probes for a wide range of applications in cell biology, proteomics, and drug discovery. While further studies are needed to fully characterize its kinetic properties and expand its applications, the foundational principles and protocols outlined in this guide provide a solid starting point for researchers to explore the potential of this versatile molecule.

References

  • Bertozzi, C. R. (2011). A decade of bioorthogonal chemistry. Accounts of chemical research, 44(9), 651-653.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571-6584.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. A mechanistic overview. Journal of the American Chemical Society, 127(1), 210-216.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide− alkyne cycloaddition for bioconjugation.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: Diverse chemical function from a few good reactions.
  • Lutz, J. F., & Zarafshani, Z. (2008). Efficient construction of therapeutics, bioconjugates, materials and smart polymers by click chemistry. Advanced drug delivery reviews, 60(9), 958-970.
  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & biology, 21(9), 1075-1101.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide− alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687.
  • Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 685-707.

Sources

Application Notes and Protocols for the Functionalization of Biomolecules with 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the 4-Ethynylthiazole Moiety in Bioconjugation

In the landscape of bioconjugation, the choice of a chemical handle can profoundly influence the properties and performance of the final biomolecule conjugate. While a plethora of alkynes are available for "click" chemistry, this compound emerges as a reagent of significant interest for drug development and advanced bio-imaging applications. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its incorporation into bioconjugation strategies offers the potential for enhanced biological activity, improved pharmacokinetic profiles, and unique spectroscopic properties.

This guide provides a comprehensive overview of the methodologies for the functionalization of biomolecules with this compound, covering its synthesis, activation, and conjugation to proteins and nucleic acids. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure reliable and reproducible results.

Core Principles: Leveraging Click Chemistry for Thiazole-Functionalized Biomolecules

The primary strategies for incorporating this compound into biomolecules are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click" reactions are renowned for their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient reaction that joins a terminal alkyne (this compound) with an azide to form a stable 1,4-disubstituted triazole linkage. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state, accelerating the reaction, and protecting the biomolecule from oxidative damage.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living cells, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. To employ this compound in a SPAAC reaction, it must first be conjugated to a strained alkyne like DBCO.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: General workflow for SPAAC.

Synthesis and Activation of this compound Derivatives

A reliable supply of high-purity this compound and its activated derivatives is paramount for successful bioconjugation.

Synthesis of 4-Ethynyl-2-aminothiazole via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[1][]. This reaction can be adapted for the synthesis of 4-ethynyl-2-aminothiazole from 2-amino-4-bromothiazole.

Protocol 1: Synthesis of 4-Ethynyl-2-aminothiazole

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-amino-4-bromothiazole (1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).

  • Addition of Alkyne: Add ethynyltrimethylsilane (1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Deprotection: Upon completion, cool the reaction to room temperature and add potassium carbonate (3 eq.) and methanol. Stir for 2-4 hours to remove the trimethylsilyl (TMS) protecting group.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-ethynyl-2-aminothiazole.

Activation of this compound for Site-Specific Protein Labeling

To target specific amino acid residues on a protein, this compound can be functionalized with an N-hydroxysuccinimide (NHS) ester for labeling lysine residues or a maleimide group for labeling cysteine residues.

Protocol 2: Synthesis of this compound-NHS Ester (Conceptual)

This protocol is a conceptual adaptation of standard NHS ester formation and would require optimization.

  • Starting Material: Begin with a this compound derivative containing a carboxylic acid moiety (e.g., this compound-2-carboxylic acid).

  • Activation: Dissolve the carboxylic acid derivative (1 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Coupling: Add N,N'-dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent (1.1 eq.) to the solution and stir at room temperature for 12-24 hours.

  • Purification: Remove the dicyclohexylurea byproduct by filtration. The resulting solution containing the this compound-NHS ester can be used directly or the product can be precipitated and purified.

Protocol 3: Synthesis of this compound-Maleimide (Conceptual)

This protocol is a conceptual adaptation of standard maleimide functionalization and would require optimization.

  • Starting Material: Begin with 4-ethynyl-2-aminothiazole.

  • Reaction: React the 4-ethynyl-2-aminothiazole with a maleimide derivative containing a carboxylic acid that has been pre-activated as an NHS ester (e.g., N-succinimidyl 3-maleimidopropionate) in a suitable buffer (e.g., sodium bicarbonate, pH 8.3-8.5).

  • Purification: Purify the resulting this compound-maleimide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocols for Protein Functionalization with this compound

The following protocols provide detailed steps for the conjugation of this compound to proteins via CuAAC.

Labeling of Bovine Serum Albumin (BSA) with Azide-Functionalized this compound (CuAAC)

This protocol describes the labeling of a model protein, BSA, which has been pre-functionalized with an azide group, with this compound.

Protocol 4: CuAAC Labeling of Azido-BSA

  • Prepare Stock Solutions:

    • Azido-BSA: 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • This compound: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • THPTA: 250 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azido-BSA solution (to a final concentration of 1-5 mg/mL).

    • This compound solution (10-20 molar excess over the protein).

    • THPTA solution (5 molar excess over CuSO₄).

    • CuSO₄ solution (final concentration of 0.5-1 mM).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove excess reagents and byproducts using a desalting column or dialysis against PBS.

Quantitative Data Summary: CuAAC Reaction Parameters
ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Alkyne:Azide Molar Ratio 10-50 fold excess of alkyneDrives the reaction to completion.
CuSO₄ Concentration 0.1-1 mMCatalytic amount; higher concentrations can lead to protein precipitation.
Ligand:CuSO₄ Ratio 5:1Protects the protein from oxidative damage and stabilizes Cu(I)[3].
Sodium Ascorbate 5-10 mMReduces Cu(II) to the active Cu(I) catalyst.
Reaction Time 1-4 hoursTypically sufficient for high conversion.
pH 7.0-8.5Optimal range for CuAAC and protein stability.

Protocols for Nucleic Acid Functionalization with this compound

The incorporation of this compound into DNA or RNA can be achieved through the use of a phosphoramidite derivative in solid-phase synthesis.

Synthesis of a this compound Phosphoramidite (Conceptual)

This is a conceptual outline and would require significant synthetic development.

  • Functionalization: A this compound derivative with a primary alcohol would be required.

  • Protection: The alcohol would be protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The DMT-protected alcohol would then be reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite building block.

Post-Synthetic Labeling of Azide-Modified Oligonucleotides (SPAAC)

This protocol details the labeling of an azide-modified oligonucleotide with a DBCO-functionalized this compound derivative.

Protocol 5: SPAAC Labeling of Azido-Oligonucleotide

  • Prepare Stock Solutions:

    • Azido-Oligonucleotide: 100 µM in nuclease-free water.

    • DBCO-4-Ethynylthiazole: 10 mM in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Azido-Oligonucleotide solution.

    • DBCO-4-Ethynylthiazole solution (10-20 fold molar excess).

  • Incubation: Incubate the reaction at room temperature for 4-12 hours.

  • Purification: Purify the labeled oligonucleotide by ethanol precipitation or using a suitable chromatography method (e.g., HPLC).

Characterization and Quality Control

Verification of successful conjugation and determination of the degree of labeling (DOL) are critical quality control steps.

  • SDS-PAGE: A noticeable increase in the molecular weight of the protein conjugate compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, allowing for the determination of the number of attached this compound moieties.

  • UV-Vis Spectroscopy: The formation of the triazole ring can sometimes lead to a change in the UV-Vis spectrum. DBCO has a characteristic absorbance around 310 nm which disappears upon reaction with an azide, allowing for reaction monitoring[3].

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency Inefficient activation of NHS ester or maleimide.Ensure anhydrous conditions for NHS ester activation. Check the pH for maleimide reactions (pH 7-7.5).
Inactive catalyst in CuAAC.Prepare sodium ascorbate solution fresh. Use a chelating ligand like THPTA.
Protein Precipitation High concentration of copper or organic solvent.Reduce CuSO₄ concentration. Keep DMSO/DMF concentration below 20%.
Non-specific Labeling Reaction of maleimides with other nucleophiles.Control pH carefully. Consider using a more specific cysteine-reactive reagent.

Conclusion

The functionalization of biomolecules with this compound offers a compelling strategy for the development of novel bioconjugates with potential applications in targeted therapy and advanced diagnostics. By leveraging the power and versatility of click chemistry, researchers can efficiently and specifically incorporate this medicinally relevant scaffold into proteins and nucleic acids. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this compound in your research and development endeavors.

References

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Thermo Fisher Scientific. (2021). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Beaucage, S. L., & Iyer, R. P. (1993).
  • Jones, M. W., Strickland, R. A., & Movie, S. J. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments, (113), 54221.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Letters in Applied NanoBioScience, 12(4), 159.
  • Caruthers, M. H. (2013). The Phosphoramidite Approach for Oligonucleotide Synthesis. Israel Journal of Chemistry, 53(5), 299-305.
  • Harms, M., Zettl, F., Toussaint, N., Groelle, M., & Wagner, S. (2021). Advanced EPI-X4 Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability. International Journal of Molecular Sciences, 23(22), 15029.
  • Liu, E. C., & Topczewski, J. J. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society.
  • Bernardim, B., & Spring, D. R. (2017). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Methods in Molecular Biology, 1547, 241-255.
  • Spring, D. (n.d.). Peroxide-cleavable linkers for antibody–drug conjugates. [Link]

  • Aslam, J., & Aslam, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Tanaka, K., et al. (2025). One-Step Maleimide-Based Dual Functionalization of Protein N-Termini.
  • Bar-Zeev, M., et al. (2024).
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Brun, M. P., & Gauzy-Lazo, L. (2025).
  • Madsen, C. S., & Gothelf, K. V. (2021). On-demand synthesis of phosphoramidites.
  • Glembockyte, V., & Gasiunas, G. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3324.
  • Fujino, T., et al. (2022).
  • Wang, L., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis.
  • Hatit, M. Z. C., et al. (2020). Azide-alkyne cycloaddition strategies. a The archetypical CuAAC reaction.
  • Klán, P., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society.
  • Zier, T., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Schumacher, D., et al. (2019). Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates.
  • Straub, B. F. (2007). Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Miller, K. A., et al. (2016). Synthesis and Evaluation of Thiazoloquinolinones with Linkers To Enable Targeting of CD38. ACS Medicinal Chemistry Letters, 8(1), 115-120.
  • Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(23), 7338.
  • Liu, E. C., & Topczewski, J. J. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5135-5138.
  • Sumaria, C. S., & Straub, B. F. (2017). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 13, 2228-2253.
  • Chari, R. V. J. (2015). Linker Design for Antibody–Drug Conjugates.
  • Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 218, 159-166.

Sources

Introduction: The Rise of 4-Ethynylthiazole in Fluorescence Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development and Application of 4-Ethynylthiazole-Based Fluorescent Probes

In the quest for novel fluorophores, the this compound scaffold has emerged as a privileged structure, offering a unique combination of synthetic accessibility, rigid planarity, and tunable photophysical properties. Its electron-deficient thiazole ring, coupled with the versatile ethynyl linker, provides an ideal platform for constructing sophisticated "push-pull" or donor-π-acceptor (D-π-A) systems.[1][2] These molecules are exceptionally sensitive to their local environment, making them powerful tools for developing advanced fluorescent probes for bioimaging and chemosensing.[3][4][5]

The core appeal of this scaffold lies in its modularity. The Sonogashira cross-coupling reaction allows for the straightforward introduction of a wide array of aromatic and heterocyclic groups at the ethynyl terminus.[6][7][8] This enables precise tuning of the probe's electronic and photophysical properties, such as absorption and emission wavelengths, quantum yield, and solvatochromism—the change in color in response to solvent polarity.[3][6][9] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based probes, offering detailed protocols for researchers in cell biology, chemical sensing, and drug development.

Section 1: Synthesis of this compound Probes via Sonogashira Coupling

The palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction is the cornerstone for synthesizing this compound derivatives.[6][7][10] This reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For our purposes, this involves coupling a substituted terminal alkyne with a 4-halothiazole precursor.

Causality in Reagent Selection:
  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the primary catalyst that orchestrates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is crucial for activating the terminal alkyne. It reacts with the alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center. This significantly accelerates the reaction rate compared to copper-free versions.[10][11]

  • Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen halide (HX) generated during the reaction, preventing side reactions and catalyst deactivation.

  • Solvent (e.g., THF, DMF): Anhydrous, deoxygenated solvents are critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to ensure the stability and activity of the catalytic system.

Sonogashira_Synthesis Reactant1 4-Halothiazole Derivative Reaction Sonogashira Cross-Coupling (Inert Atmosphere, RT to 60°C) Reactant1->Reaction Reactant2 Terminal Alkyne (Donor/Acceptor Group) Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Amine Base (e.g., Et₃N) Catalyst->Reaction Solvent Anhydrous, Degassed Solvent (e.g., THF) Solvent->Reaction Purification Workup & Column Chromatography Reaction->Purification Product This compound Probe FinalProduct Purified Probe Purification->FinalProduct

Caption: General synthetic workflow for this compound probes.

Protocol 1.1: General Synthesis of a D-π-A this compound Probe

This protocol describes the synthesis of a representative probe where a donor group (e.g., N,N-dimethylaminophenyl) is coupled to a 4-bromothiazole core.

Materials:

  • 4-Bromo-2-phenylthiazole (1 equivalent)

  • 4-Ethynyl-N,N-dimethylaniline (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Copper(I) Iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • TLC plates, silica gel for column chromatography

Procedure:

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-phenylthiazole, Pd(PPh₃)₄, and CuI.

  • Solvent & Base Addition: Add anhydrous, degassed THF to dissolve the solids, followed by the addition of triethylamine via syringe.

  • Alkyne Addition: Add 4-ethynyl-N,N-dimethylaniline to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Photophysical Properties and Characterization

The utility of a this compound probe is defined by its photophysical properties. These properties are dictated by the nature of the donor and acceptor groups attached to the conjugated system, which modulates the Intramolecular Charge Transfer (ICT) character of the molecule.[6]

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS D-π-A ES D⁺-π-A⁻ (ICT State) GS->ES Absorption (hν_abs) ES->GS Fluorescence (hν_em)

Caption: Intramolecular Charge Transfer (ICT) mechanism in D-π-A probes.

Key Photophysical Parameters:

  • Absorption (λ_abs) and Emission (λ_em) Maxima: These wavelengths determine the optimal excitation and detection settings. Stronger donor and acceptor groups typically lead to red-shifted (longer wavelength) absorption and emission.[6][9]

  • Stokes Shift: The difference in wavelength between the emission and absorption maxima (λ_em - λ_abs). Probes with a large Stokes shift are highly desirable for imaging as it minimizes self-quenching and simplifies signal detection.[1]

  • Quantum Yield (Φ_F): This measures the efficiency of the fluorescence process (photons emitted / photons absorbed). High quantum yields are essential for bright, sensitive probes. Interestingly, for some D-π-A systems, the quantum yield is high in nonpolar solvents but decreases in polar solvents.[6]

  • Solvatochromism: The sensitivity of the emission wavelength to the polarity of the solvent. Probes with strong ICT character often exhibit pronounced positive solvatochromism, where the emission red-shifts in more polar solvents.[3][6] This property can be exploited to probe the microenvironment of cellular organelles.[4]

Table 1: Representative Photophysical Data for this compound Derivatives

Substituent (at Ethynyl Terminus)Donor/Acceptor Strengthλ_abs (nm) in Dichloromethaneλ_em (nm) in DichloromethaneStokes Shift (nm)Quantum Yield (Φ_F)Solvatochromic Shift (Hexane to Acetonitrile)
PhenylNeutral330385550.45Low (~20 nm)
Methoxy-phenylModerate Donor355430750.60Moderate (~50 nm)
N,N-Dimethylamino-phenylStrong Donor3905101200.75High (>100 nm)[6]
Cyano-phenylModerate Acceptor340405650.30Low (~15 nm)

Note: Data are representative and synthesized from trends reported in the literature.[1][6][9]

Section 3: Application Protocols

The tailored properties of this compound probes make them suitable for a range of applications, from high-resolution cellular imaging to selective ion detection.

Protocol 3.1: Live-Cell Imaging of Lipid Droplets

Many hydrophobic this compound derivatives show a natural affinity for lipid-rich environments, making them excellent probes for staining lipid droplets, which are increasingly recognized as important organelles in cancer metabolism.[1]

Rationale: The probe's fluorescence is often enhanced in the nonpolar, viscous environment of the lipid droplet core compared to the aqueous cytoplasm, providing a high signal-to-background ratio. This protocol is based on general principles of live-cell fluorescence microscopy.[12][13][14][15]

Live_Cell_Workflow Start Seed cells on glass-bottom dish Incubate1 Incubate 24h (37°C, 5% CO₂) Start->Incubate1 PrepareProbe Prepare Probe Stock (1 mM in DMSO) Incubate1->PrepareProbe DiluteProbe Dilute to 1-5 µM in serum-free medium PrepareProbe->DiluteProbe Stain Replace medium with probe solution DiluteProbe->Stain Incubate2 Incubate 15-30 min (37°C, 5% CO₂) Stain->Incubate2 Wash Wash 2x with PBS or fresh medium Incubate2->Wash Image Image using confocal microscopy Wash->Image

Caption: Experimental workflow for live-cell imaging.

Procedure:

  • Cell Culture: Seed cancer cells (e.g., HeLa or A549) onto glass-bottom confocal dishes. Allow them to adhere and grow for 24 hours in complete culture medium at 37°C and 5% CO₂.

  • Probe Preparation: Prepare a 1 mM stock solution of the this compound probe in anhydrous DMSO. From this, prepare a working solution of 1-5 µM in serum-free cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).

  • Cell Staining: Aspirate the culture medium from the cells and gently wash once with warm phosphate-buffered saline (PBS). Add the probe's working solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Aspirate the staining solution and wash the cells twice with warm PBS or fresh complete medium to remove any unbound probe.[13]

  • Imaging: Add fresh, phenol red-free medium to the dish. Immediately image the cells using a confocal microscope equipped with appropriate laser lines and emission filters based on the probe's known λ_abs and λ_em.

  • Validation (Optional): To confirm lipid droplet staining, co-stain with a commercially available lipid droplet dye like BODIPY 493/503 and check for co-localization.

Protocol 3.2: Ratiometric Sensing of Zinc Ions (Zn²⁺)

Thiazole derivatives can be functionalized with chelating groups to act as selective sensors for metal ions.[2][16][17] A probe incorporating a Zn²⁺-binding moiety (e.g., dipicolylamine) can exhibit a ratiometric fluorescence response, where binding induces a shift in the emission wavelength.

Rationale: Upon chelation of Zn²⁺, the electron-donating ability of the binding site is altered, which in turn modifies the ICT character of the fluorophore. This results in a new emission band appearing at a different wavelength, allowing for quantitative measurement by comparing the intensity ratio of the two peaks.

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of the sensor probe in DMSO. Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Sample Preparation: In a series of fluorescence cuvettes, prepare solutions of the probe at a final concentration of 10 µM in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

  • Titration: Add increasing concentrations of the ZnCl₂ stock solution to the cuvettes, ranging from 0 to 5 equivalents relative to the probe concentration.

  • Measurement: After a 5-minute incubation period, record the fluorescence emission spectra for each sample using an excitation wavelength appropriate for the probe.

  • Data Analysis: For each zinc concentration, calculate the ratio of the fluorescence intensities at the two emission maxima (e.g., I_new / I_original). Plot this ratio against the Zn²⁺ concentration to generate a calibration curve.

  • Selectivity Test: Repeat the experiment using other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) at high concentrations to ensure the probe's response is selective for Zn²⁺.[16]

Section 4: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal Low quantum yield; Photobleaching; Incorrect filter sets.Synthesize derivatives with stronger donor groups; Use an anti-fade reagent for imaging[14]; Verify microscope filter and laser settings match probe's spectra.
High Background Staining Probe aggregation in aqueous media; Insufficient washing; Non-specific binding.Use a lower probe concentration or add a small amount of Pluronic F-127; Increase the number and duration of wash steps[13]; Incubate in serum-free media.
Poor Probe Solubility High hydrophobicity of the probe.Prepare a more concentrated stock solution in DMSO; Use a co-solvent like Pluronic F-127 or cyclodextrin to aid solubilization in aqueous buffer.
Cell Toxicity High probe concentration; Extended incubation time.Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration range; Reduce incubation time.

References

  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science + Business Media.
  • BenchChem. (2025). Application Notes and Protocols for Fluorescent Probe Imaging. BenchChem.
  • Ghorai, A., et al. (n.d.).
  • Promega Corporation. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • Ferreira, B. R., et al. (n.d.). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. MDPI.
  • Rizzuto, R., et al. (n.d.). Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH.
  • ResearchGate. (n.d.). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling.
  • Fery-Forgues, S., et al. (n.d.). The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. PubMed.
  • Lemouchi, C., et al. (n.d.).
  • Awad, A., et al. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC.
  • Hestand, N. J., et al. (2023). Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. NIH.
  • Kumar, M., et al. (n.d.). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. PubMed Central.
  • Aydin, D., et al. (2020).
  • Wu, Y., et al. (2011). Synthesis of Ethynylated Phenothiazine Based Fluorescent Boronic Acid Probes. PubMed.
  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • ResearchGate. (2023). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions.
  • Khan, I., et al. (2023). A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. PubMed.
  • Ansari, A. S., & Ali, A. (2020).
  • Kumar, A., & Kumar, V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.

Sources

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Frontiers in Peptide Therapeutics with 4-Ethynylthiazole

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, offering improvements in stability, potency, and functionality.[1] Among the diverse array of non-canonical amino acids, those bearing bioorthogonal handles have garnered significant attention. The ethynyl group, in particular, serves as a versatile chemical reporter for "click chemistry," a set of rapid, selective, and high-yield reactions for molecular assembly.[2][3] This application note provides a comprehensive guide to the solid-phase synthesis of peptides incorporating this compound, a novel amino acid that combines the unique electronic properties of a thiazole ring with the bioorthogonal reactivity of a terminal alkyne.

The thiazole motif is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds.[4][5][6] Its incorporation into a peptide backbone can introduce conformational constraints and new interaction points, potentially leading to enhanced binding affinity and selectivity for biological targets. The addition of an ethynyl group at the 4-position of the thiazole ring opens up a myriad of possibilities for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][7] This allows for the straightforward conjugation of peptides to various molecular entities, including imaging agents, drug payloads, and polyethylene glycol (PEG) chains for improved pharmacokinetics.[7]

This document will provide a detailed, step-by-step protocol for the synthesis of the key building block, Fmoc-L-4-ethynylthiazolyl-alanine, followed by its incorporation into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, potential challenges, and troubleshooting strategies to ensure successful synthesis and purification of these novel peptides.

I. Synthesis of the Fmoc-L-4-Ethynylthiazolyl-alanine Building Block

The successful incorporation of this compound into a peptide via SPPS first requires the synthesis of the corresponding Fmoc-protected amino acid building block. While not commercially available, a plausible synthetic route can be devised based on established organometallic and heterocyclic chemistry principles. The following multi-step synthesis is a proposed pathway.

Workflow for Fmoc-L-4-Ethynylthiazolyl-alanine Synthesis

A Fmoc-L-serine B Fmoc-L-serine methyl ester A->B Esterification C Fmoc-L-3-chloroalanine methyl ester B->C Chlorination D Fmoc-L-4-formylthiazolyl-alanine methyl ester C->D Hantzsch Thiazole Synthesis E Fmoc-L-4-ethynylthiazolyl-alanine methyl ester D->E Seyferth-Gilbert Homologation F Fmoc-L-4-ethynylthiazolyl-alanine E->F Saponification

Caption: Proposed synthetic workflow for Fmoc-L-4-ethynylthiazolyl-alanine.

Detailed Protocol for Building Block Synthesis

Step 1: Esterification of Fmoc-L-serine

  • Dissolve Fmoc-L-serine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Fmoc-L-serine methyl ester.

Step 2: Chlorination of the Hydroxyl Group

  • Dissolve Fmoc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 eq) and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to afford Fmoc-L-3-chloroalanine methyl ester.

Step 3: Hantzsch Thiazole Synthesis

  • Dissolve formamide (excess) in anhydrous toluene.

  • Add phosphorus pentasulfide (0.5 eq) in portions and heat the mixture to 70-80 °C for 1 hour to generate thioformamide in situ.

  • Cool the mixture and add a solution of Fmoc-L-3-chloroalanine methyl ester (1.0 eq) in toluene.

  • Heat the reaction to 90-100 °C for 8-12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield Fmoc-L-4-formylthiazolyl-alanine methyl ester.

Step 4: Seyferth-Gilbert Homologation

  • Dissolve Fmoc-L-4-formylthiazolyl-alanine methyl ester (1.0 eq) and the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool to 0 °C and add potassium carbonate (2.0 eq).

  • Stir at room temperature for 12-16 hours.

  • Quench with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain Fmoc-L-4-ethynylthiazolyl-alanine methyl ester.

Step 5: Saponification

  • Dissolve the methyl ester from the previous step in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Fmoc-L-4-ethynylthiazolyl-alanine.

II. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The standard Fmoc/tBu strategy is employed for the incorporation of Fmoc-L-4-ethynylthiazolyl-alanine into a growing peptide chain.

SPPS Workflow

A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Wash C->D E Repeat Cycle D->E E->B Next Amino Acid F Final Fmoc Deprotection E->F Final Amino Acid G Cleavage & Deprotection F->G H Purification G->H

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
Reagent/MaterialPurpose
Rink Amide ResinSolid support for C-terminal amide peptides.
Fmoc-protected amino acidsBuilding blocks for peptide chain elongation.
Fmoc-L-4-ethynylthiazolyl-alanineThe unnatural amino acid to be incorporated.
N,N-Dimethylformamide (DMF)Primary solvent for SPPS.
Dichloromethane (DCM)Solvent for washing.
20% Piperidine in DMFReagent for Fmoc deprotection.
HBTU/HATUCoupling reagent.
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction.
Trifluoroacetic acid (TFA)Reagent for cleavage and deprotection.
Triisopropylsilane (TIS)Scavenger for cleavage.
WaterScavenger for cleavage.
Detailed Protocol for SPPS

This protocol outlines a single coupling cycle for incorporating an amino acid.

1. Resin Swelling

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

3. Amino Acid Coupling

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq) and HBTU/HATU (3-5 eq) in DMF.

  • Add DIPEA (6-10 eq) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Note: For the sterically demanding Fmoc-L-4-ethynylthiazolyl-alanine, a double coupling may be necessary to ensure complete reaction.

  • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (colorless to yellow beads) indicates complete coupling.

4. Washing

  • After complete coupling, drain the reaction solution.

  • Wash the resin with DMF (5 times) and DCM (3 times).

5. Repeat Synthesis Cycle

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

III. Post-Synthetic Modification via Click Chemistry

The incorporated this compound moiety allows for straightforward post-synthetic modification of the purified peptide.

Click Chemistry Workflow

A Peptide with this compound D Conjugated Peptide A->D B Azide-functionalized Molecule B->D C Cu(I) Catalyst C->D CuAAC Reaction

Caption: Workflow for post-synthetic modification via CuAAC click chemistry.

General Protocol for CuAAC
  • Dissolve the purified peptide containing this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the azide-functionalized molecule of interest (e.g., an azide-containing fluorophore, PEG, or drug molecule) in a slight molar excess.

  • Prepare a fresh solution of a Cu(I) catalyst. This can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

  • Add the Cu(I) catalyst to the peptide/azide mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purify the conjugated peptide by RP-HPLC to remove excess reagents and unreacted starting materials.

IV. Conclusion and Future Perspectives

The solid-phase synthesis of peptides incorporating this compound provides a robust platform for the development of novel peptide-based therapeutics and research tools. The protocols outlined in this application note offer a comprehensive guide for the synthesis of the necessary building block and its incorporation into peptides, as well as for subsequent post-synthetic modifications. The ability to precisely introduce a thiazole moiety for structural modulation and an ethynyl group for bioorthogonal conjugation opens up exciting avenues for creating peptides with tailored properties and functionalities. This technology is poised to accelerate the discovery and development of next-generation peptide drugs with enhanced efficacy and novel mechanisms of action.

V. References

  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Available at:

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Available at:

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available at: [Link]

  • Google Patents. (2008). In vivo incorporation of unnatural amino acids. Available at:

  • Springer. (1998). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Available at: [Link]

  • Request PDF. (2025). 17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. Available at: [Link]

  • NIH. (2014). Click Chemistry in Peptide-Based Drug Design. Available at: [Link]

  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Trinity University. (2010). Solid-Phase Synthesis of Peptide−Viologen Conjugates. Available at: [Link]

  • NIH. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Available at: [Link]

  • NIH. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Available at: [Link]

  • PubMed. (2012). Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. Available at: [Link]

  • ResearchGate. (2021). Solid-phase synthesis of thiazole-based peptidomimetics. Available at: [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Available at: [Link]

  • PubMed. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Available at: [Link]

  • PubMed. (2015). Chemoenzymatic synthesis of thiazolyl peptide natural products featuring an enzyme-catalyzed formal [4 + 2] cycloaddition. Available at: [Link]

  • ResearchGate. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Available at: [Link]

  • PubMed. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethynylthiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable heterocyclic building block. As a key intermediate in the development of pharmaceuticals and functional materials, achieving a high-yield, reproducible synthesis of this compound is critical.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Overview of this compound Synthesis

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction . This powerful C-C bond-forming reaction typically involves the coupling of a 4-halothiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3]

The general synthetic strategy can be visualized as a two-step process:

  • Sonogashira Coupling: A 4-halothiazole (typically 4-bromothiazole or 4-iodothiazole) is coupled with a protected alkyne, most commonly trimethylsilylacetylene (TMSA). Using a protected alkyne is crucial for preventing side reactions and improving handling.

  • Deprotection: The resulting 4-((trimethylsilyl)ethynyl)thiazole is then deprotected under basic conditions to yield the final this compound product.

Below is a workflow diagram illustrating this common synthetic route.

G cluster_0 PART 1: Sonogashira Coupling cluster_1 PART 2: Deprotection 4-Halothiazole 4-Halothiazole ReactionVessel Sonogashira Reaction (Pd/Cu Catalysis, Base, Solvent) 4-Halothiazole->ReactionVessel TMS-Acetylene TMS-Acetylene TMS-Acetylene->ReactionVessel Intermediate 4-((trimethylsilyl)ethynyl)thiazole ReactionVessel->Intermediate DeprotectionStep Base-Mediated Deprotection (e.g., K2CO3/MeOH) Intermediate->DeprotectionStep FinalProduct This compound DeprotectionStep->FinalProduct G cluster_checks Troubleshooting Path start Low / No Yield check_catalyst Is Catalyst System Active? start->check_catalyst check_atmosphere Is Atmosphere Inert? check_catalyst->check_atmosphere Yes action_catalyst Use fresh Pd/Cu catalysts. Consider pre-activation. check_catalyst->action_catalyst No check_reagents Are Reagents Pure? check_atmosphere->check_reagents Yes action_atmosphere Improve degassing procedure (Freeze-Pump-Thaw). check_atmosphere->action_atmosphere No action_reagents Use anhydrous solvents. Purify CuI if needed. check_reagents->action_reagents No

Sources

Technical Support Center: Sonogash-ira Coupling of 4-Halothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving 4-halothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common side reactions, troubleshoot experimental challenges, and provide in-depth, field-proven insights to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address specific problems you might be observing in your experiments.

Q1: My reaction is yielding a significant amount of a dimeric alkyne byproduct and my starting alkyne is being consumed rapidly. What is happening and how can I fix it?

Answer:

You are likely observing the Glaser-Hay homocoupling of your terminal alkyne.[1][2][3] This is the most common side reaction in copper-mediated Sonogashira couplings and is particularly problematic when the cross-coupling step is slow.[1][4] The presence of oxygen in the reaction mixture promotes this undesired dimerization.[5][6][7]

Causality: The copper(I) co-catalyst, essential for activating the alkyne, can also catalyze its oxidative homocoupling in the presence of an oxidant like O₂.[1] The thiazole nitrogen can also potentially coordinate to the copper, influencing the kinetics of the desired and undesired pathways.

Troubleshooting Protocol:
  • Ensure Rigorously Anaerobic Conditions: Oxygen is a key culprit in Glaser coupling.[7]

    • Degas all solvents and liquid reagents (including the amine base) thoroughly. A minimum of three freeze-pump-thaw cycles is recommended.

    • Use Schlenk techniques or a glovebox to maintain a strict inert atmosphere (argon or high-purity nitrogen) throughout the setup and reaction.[5][7]

  • Optimize Copper(I) Iodide (CuI) Stoichiometry:

    • Reduce the CuI loading to the minimum effective concentration (start with 1-2 mol%). While copper accelerates the reaction, excess amounts can favor homocoupling.[7]

    • Ensure your CuI is fresh and of high purity. Copper(I) can oxidize to copper(II) over time, which can impact catalytic activity.[5][8]

  • Slow Addition of the Alkyne: Adding the alkyne substrate slowly via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling side reaction.[7]

  • Switch to a Copper-Free Protocol: If homocoupling persists, transitioning to a copper-free Sonogashira protocol is the most effective solution.[2][4][5][9] These systems often require specialized ligands to facilitate the catalytic cycle but entirely eliminate the Glaser coupling pathway.[9]

Q2: I'm observing the formation of a dehalogenated thiazole byproduct, and my starting 4-halothiazole is being consumed without forming the desired product. What is causing this?

Answer:

This side reaction is known as hydrodehalogenation , where the halogen atom on the thiazole ring is replaced by a hydrogen atom. This can occur through several mechanisms, often involving the solvent or base.

Causality: The palladium catalyst can react with the amine base or solvent, leading to the formation of a palladium-hydride species. This palladium-hydride can then undergo oxidative addition to the 4-halothiazole, followed by reductive elimination to yield the dehalogenated thiazole. This is particularly relevant with more reactive halides like iodides and bromides.

Troubleshooting Protocol:
  • Choice of Base: The amine base can be a source of the hydride.

    • Consider switching to a non-coordinating, sterically hindered base like diisopropylethylamine (DIPEA) or using an inorganic base such as K₂CO₃ or Cs₂CO₃, which are less likely to generate hydride species.[10]

  • Solvent Selection: Some solvents can act as hydride donors, especially at elevated temperatures.

    • If using solvents like THF, which can promote the formation of palladium black and potentially contribute to side reactions, consider switching to a more robust solvent like DMF or toluene.[11] However, be aware that DMF has been reported to slow down some Sonogashira reactions.[7]

  • Temperature Control: Higher reaction temperatures can accelerate hydrodehalogenation.[12]

    • If your substrate allows, attempt the reaction at a lower temperature. For highly reactive 4-iodothiazoles, room temperature is often sufficient.[2][13]

Q3: My reaction has stalled, or I see a black precipitate forming. What does this mean?

Answer:

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst.[7][8] This renders the catalyst inactive and halts the reaction.

Causality: The active Pd(0) species is sensitive to oxygen and can be unstable, leading to its precipitation from the solution.[7] This can be exacerbated by impurities in the reagents, inappropriate solvent choice, or excessively high temperatures.[8]

Troubleshooting Protocol:
  • Improve Inert Atmosphere: As with homocoupling, oxygen is a primary cause of catalyst decomposition.[7] Re-evaluate and enhance your degassing and inert atmosphere techniques.

  • Reagent and Solvent Purity:

    • Use high-purity, anhydrous solvents and reagents. Impurities can act as catalyst poisons.[7][8]

    • Ensure the amine base is pure and dry; consider distillation before use.[7][11]

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the Pd(0) center.

    • For electron-poor 4-halothiazoles, a more electron-rich and bulky ligand can enhance catalyst stability and activity.[14] Consider ligands like XPhos or SPhos in copper-free systems.

  • Use a Pre-catalyst: Instead of air-sensitive Pd(0) sources like Pd(PPh₃)₄, consider using more stable Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂.[8] The active Pd(0) species is then generated in situ.

Frequently Asked Questions (FAQs)

Q4: What is the general reactivity order for 4-halothiazoles in the Sonogashira coupling?

Answer:

The reactivity of the 4-halothiazole follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions. The bond strength of the carbon-halogen bond is the primary determinant.

Reactivity Order: 4-Iodo > 4-Bromo > 4-Chloro[8][13]

  • 4-Iodothiazoles: Are the most reactive and can often be coupled at or near room temperature.[2][13]

  • 4-Bromothiazoles: Are less reactive and typically require elevated temperatures to achieve good conversion.[8][15]

  • 4-Chlorothiazoles: Are the most challenging substrates due to the strength of the C-Cl bond and often require specialized, highly active catalyst systems with bulky, electron-rich ligands.[3][14]

Q5: How does the electronic nature of substituents on the thiazole ring affect the reaction?

Answer:

The electronic properties of other substituents on the thiazole ring significantly influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

  • Electron-withdrawing groups (e.g., nitro, cyano, ester) generally increase the reactivity of the 4-halothiazole by making the carbon of the C-X bond more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.

  • Electron-donating groups (e.g., alkyl, alkoxy) decrease the reactivity of the 4-halothiazole by increasing the electron density at the reaction center, thus slowing down the oxidative addition step. Reactions with these substrates may require more forcing conditions (higher temperatures, more active catalysts).[16]

Q6: Can I perform the Sonogashira coupling on an N-unsubstituted thiazolium salt?

Answer:

Directly using a thiazolium salt is generally not feasible. The positive charge on the ring would make the system highly electron-deficient, which could affect catalyst stability and reactivity in unpredictable ways. More importantly, the acidic proton on the nitrogen in related heterocycles like indazole can interfere with the reaction by causing side reactions or deactivating the catalyst.[5] It is standard practice to use the neutral 4-halothiazole. If your synthesis requires the thiazolium moiety, it is best to perform the Sonogashira coupling on the neutral thiazole first and then quaternize the nitrogen in a subsequent step.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Sonogashira Coupling of 4-Halothiazoles
Parameter4-Iodothiazole4-Bromothiazole4-Chlorothiazole
Pd Catalyst (mol%) Pd(PPh₃)₄ (2-5%) or PdCl₂(PPh₃)₂ (2-5%)Pd(PPh₃)₄ (5%) or PdCl₂(PPh₃)₂ (5%)Pd₂(dba)₃ (5%) with a bulky ligand (e.g., XPhos, 10%)
CuI (mol%) 2-5%5-10%Copper-free protocol recommended
Base Et₃N or DIPEA (2-3 equiv.)Et₃N or DIPEA (2-3 equiv.)Cs₂CO₃ or K₂CO₃ (2-3 equiv.)
Solvent THF, DMF, TolueneDMF, TolueneToluene, Dioxane
Temperature Room Temp to 40 °C60-100 °C100-120 °C

Note: These are general starting points. Optimization is crucial for specific substrates.[17]

General Protocol: Copper-Palladium Catalyzed Sonogashira Coupling

This protocol provides a general procedure for the coupling of a 4-halothiazole with a terminal alkyne.[17]

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon), add the 4-halothiazole (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (see Table 1). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_products Products & Side Reactions pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal [Ar-Pd(II)-C≡CR]L₂ pd_complex->transmetal Transmetalation transmetal->pd0 product Ar-C≡CR transmetal->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide [CuI], Base cu_acetylide->pd_complex homo_product R-C≡C-C≡C-R (Glaser Coupling) cu_acetylide->homo_product Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst System (Pd & Cu) start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents catalyst_active Is Pd/Cu active & fresh? check_catalyst->catalyst_active conditions_inert Is atmosphere inert? check_conditions->conditions_inert reagents_pure Are reagents/solvents pure? check_reagents->reagents_pure catalyst_no Use fresh catalyst. Consider Pd(II) precatalyst. catalyst_active->catalyst_no No catalyst_yes Yes catalyst_active->catalyst_yes catalyst_no->check_conditions side_reactions Identify Side Products (TLC, LC-MS) catalyst_yes->side_reactions conditions_no Improve degassing (Freeze-Pump-Thaw). conditions_inert->conditions_no No conditions_yes Yes conditions_inert->conditions_yes temp_optimal Is temperature optimal? conditions_yes->temp_optimal temp_no Adjust temperature based on halide reactivity. temp_optimal->temp_no No temp_yes Yes temp_optimal->temp_yes temp_yes->side_reactions reagents_no Purify/distill reagents. Use anhydrous solvent. reagents_pure->reagents_no No reagents_yes Yes reagents_pure->reagents_yes reagents_yes->side_reactions homocoupling Homocoupling? (Glaser Product) side_reactions->homocoupling homocoupling_yes Reduce Cu(I) loading. Consider Cu-free protocol. homocoupling->homocoupling_yes Yes dehalogenation Hydrodehalogenation? homocoupling->dehalogenation No dehalogenation_yes Change base/solvent. Lower temperature. dehalogenation->dehalogenation_yes Yes

Caption: A systematic workflow for diagnosing and solving low-yield Sonogashira couplings.

References

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Wikipedia. Sonogashira coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Copper-free Sonogashira coupling. (2008).
  • BenchChem. Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6622.
  • BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Serrano, E., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11597–11604.
  • ResearchGate. Effect of ligands on modified Sonogashira coupling of 5 with 6a a.
  • BenchChem.
  • ResearchGate. Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction.
  • YouTube. Sonogashira Coupling. (2020).
  • Reddy, A. S., & Rao, T. P. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 71(14), 5341–5344.
  • YouTube. Sonogashira Coupling Reaction Mechanism. (2016).
  • BenchChem. Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Begum, R., & Bora, U. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195–5216.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites.
  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • ResearchGate. a–c) Challenges in catalyzing the Sonogashira coupling reaction with....
  • Reddit. Struggling to make a sonogashira coupling reaction happen. (2021).
  • Liu, J., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 28(5), 2187.
  • Mak, C. M., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(1), 2143–2152.
  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
  • ResearchGate. Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles.
  • Reddit. Sonogashira troubleshooting help needed. (2020).
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Polshettiwar, V., & Varma, R. S. (2008). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Organic Letters, 10(19), 4255–4258.
  • International Journal of New Chemistry. (2024).

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Ethynylthiazole Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-ethynylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this powerful bioconjugation and synthetic tool. The unique electronic properties of the this compound scaffold present both opportunities and challenges, which this guide will help you navigate to achieve high-yielding, reproducible results.

Introduction to this compound in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1] This reaction is celebrated for its high efficiency, broad functional group tolerance, and mild reaction conditions.[2] this compound is a valuable building block in this context, with the thiazole ring being a key pharmacophore in many biologically active compounds. However, the electron-deficient nature of the thiazole ring can influence the reactivity of the adjacent alkyne, necessitating careful optimization of reaction parameters.

This guide will provide a comprehensive overview of the key considerations for successful this compound click reactions, from fundamental principles to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the click reaction with this compound?

The copper(I) ion is the active catalyst in the CuAAC reaction. It coordinates with the terminal alkyne of this compound, lowering the pKa of the acetylenic proton and facilitating the formation of a copper-acetylide intermediate.[1] This intermediate then reacts with the azide in a stepwise manner to form the triazole product. The catalyst dramatically accelerates the reaction by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[1]

Q2: Should I use a Copper(I) or Copper(II) salt as the catalyst source?

While Copper(I) is the active catalytic species, Copper(II) salts, such as copper(II) sulfate (CuSO₄), are more commonly used in practice. This is because Copper(I) salts can be unstable and prone to oxidation. When using a Cu(II) salt, a reducing agent, most commonly sodium ascorbate, must be added to the reaction mixture to generate the active Cu(I) species in situ.[1] This approach is generally more convenient and leads to more reproducible results.

Q3: Why is a ligand necessary for the reaction?

While not always strictly required, a ligand is highly recommended for several reasons. Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), play a crucial role in:

  • Stabilizing the Cu(I) catalyst: They protect the copper from oxidation and disproportionation, which would render it inactive.

  • Accelerating the reaction: Ligands can enhance the catalytic activity of the copper, leading to faster reaction times and higher yields.

  • Preventing side reactions: By stabilizing the catalyst, ligands can help to suppress unwanted side reactions like the oxidative homocoupling of the alkyne (Glaser coupling).

For reactions involving biomolecules in aqueous media, a water-soluble ligand like THPTA is particularly beneficial.

Q4: How does the electron-deficient nature of the thiazole ring affect the reaction?

The electron-withdrawing properties of the thiazole ring can increase the acidity of the terminal alkyne proton on this compound. This can facilitate the formation of the copper-acetylide intermediate, potentially leading to a faster reaction rate. However, it can also make the alkyne more susceptible to nucleophilic attack or other side reactions, especially under basic conditions.

Q5: What are the most common side reactions to be aware of?

The most common side reaction is the oxidative homocoupling of this compound to form a 1,4-di(thiazol-4-yl)buta-1,3-diyne byproduct. This is catalyzed by copper ions in the presence of oxygen. To minimize this, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) and to use a sufficient amount of a reducing agent like sodium ascorbate.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Optimization Strategies
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).2. Insufficient Catalyst/Ligand: The catalyst or ligand concentration is too low.3. Poor Solubility: this compound or the azide partner is not fully dissolved.4. Low Reaction Temperature: The reaction is too slow at the current temperature.1. Ensure Inert Atmosphere: Degas all solvents and the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the copper catalyst. Maintain this atmosphere throughout the reaction.Sufficient Reducing Agent: Use a slight excess of sodium ascorbate to maintain a reducing environment.2. Increase Catalyst/Ligand Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Ensure an appropriate ligand-to-copper ratio (typically 1:1 to 5:1).3. Use a Co-solvent: Employ a co-solvent system such as tert-butanol/water, THF/water, or add a small amount of DMSO or DMF to improve solubility.4. Gentle Heating: Cautiously increase the reaction temperature (e.g., to 30-60 °C) to enhance the reaction rate.
Formation of Side Products (e.g., Alkyne Homocoupling) 1. Presence of Oxygen: Oxygen in the reaction mixture is promoting oxidative coupling.2. Insufficient Reducing Agent: Not enough sodium ascorbate to keep the copper in the Cu(I) state.1. Rigorous Degassing: Improve the degassing procedure for all reagents and solvents.2. Increase Sodium Ascorbate: Add a larger excess of sodium ascorbate relative to the copper catalyst.
Difficulty in Product Purification 1. Residual Copper: The final product is contaminated with copper.2. Hydrophobicity of Product: The triazole product may be highly nonpolar, making it difficult to separate from starting materials.1. Copper Removal: After the reaction, quench with a solution of ammonia or EDTA to chelate and remove the copper. The product can then be extracted with an organic solvent.2. Chromatography Optimization: Use an appropriate stationary phase and solvent system for column chromatography. Given the potential for the triazole and thiazole nitrogens to interact with silica gel, it may be beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst has degraded over the course of the reaction.2. Inhibitory Species: A functional group on one of the reactants or an impurity is inhibiting the catalyst.1. Add More Catalyst: A fresh portion of the catalyst and reducing agent can be added to the reaction mixture.2. Purify Starting Materials: Ensure the purity of both this compound and the azide partner. Impurities can sometimes poison the catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Click Reaction with this compound

This protocol provides a starting point for the click reaction of this compound with a generic azide.

Materials:

  • This compound

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 equivalent) and the azide (1.05 equivalents) in a 1:1 mixture of tert-butanol and deionized water to achieve a final concentration of approximately 0.1 M.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

  • To the reaction mixture, add the THPTA ligand (0.05 equivalents, 5 mol%).

  • Add the copper(II) sulfate pentahydrate (0.01 equivalents, 1 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 equivalents, 10 mol%).

  • Seal the vial under an inert atmosphere and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can range from 1 to 24 hours.

  • Upon completion, the reaction can be worked up by adding a solution of EDTA to chelate the copper, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.

Protocol 2: Optimized Procedure for Challenging Substrates or Low Concentrations

This protocol is recommended when dealing with sensitive substrates, low concentrations, or when high efficiency is paramount.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare stock solutions of all reagents in degassed solvents.

  • In a reaction vial, combine the this compound and azide solutions.

  • Prepare a pre-mixed catalyst solution by incubating the CuSO₄ and THPTA (in a 1:5 ratio) in degassed water for a few minutes.

  • Add the pre-mixed catalyst/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction vigorously at room temperature or with gentle heating (30-40 °C).

  • Monitor and work up the reaction as described in Protocol 1.

Data Presentation

Parameter General Range Notes and Considerations for this compound
Reactant Concentration 0.01 - 1 MHigher concentrations generally lead to faster reactions. For poorly soluble substrates, a more dilute solution with a co-solvent may be necessary.
Azide to Alkyne Ratio 1.0 - 1.2 equivalentsA slight excess of the azide can help drive the reaction to completion.
Copper Catalyst Loading 0.1 - 5 mol%Start with 1 mol%. For slower reactions or challenging substrates, this can be increased.
Sodium Ascorbate 5 - 20 mol% (or 1-5 eq. to Cu)A significant excess relative to copper is recommended to maintain a reducing environment.
Ligand to Copper Ratio 1:1 to 5:1A higher ligand-to-copper ratio can be beneficial, especially in bioconjugation, to protect sensitive molecules.
Solvent t-BuOH/H₂O, THF/H₂O, DMSO, DMFThe choice of solvent is crucial for ensuring the solubility of all components. For this compound, a co-solvent system is often required.
Temperature Room Temperature to 60 °CMost reactions proceed well at room temperature. Gentle heating can be used to accelerate slow reactions.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product This compound This compound Cu-Acetylide Cu-Acetylide This compound->Cu-Acetylide + Cu(I) Azide Azide Cu(I) Cu(I) Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Cu-Triazolide Cu-Triazolide Metallacycle->Cu-Triazolide Cu-Triazolide->Cu(I) Catalyst Regeneration 1,4-Disubstituted-1,2,3-Triazole 1,4-Disubstituted-1,2,3-Triazole Cu-Triazolide->1,4-Disubstituted-1,2,3-Triazole + H+

Caption: The catalytic cycle of the CuAAC reaction.

Troubleshooting Workflow for Low Yield in this compound Click Reactions

Troubleshooting_Workflow Start Low Yield Check_Inert Inert Atmosphere Maintained? Start->Check_Inert Improve_Degassing Improve Degassing Procedure Check_Inert->Improve_Degassing No Check_Reagents Reagents Pure & Fresh? Check_Inert->Check_Reagents Yes Improve_Degassing->Check_Reagents Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents No Check_Solubility Reactants Fully Dissolved? Check_Reagents->Check_Solubility Yes Purify_Reagents->Check_Solubility Change_Solvent Use Co-solvent (e.g., t-BuOH/H2O, DMSO) Check_Solubility->Change_Solvent No Check_Catalyst Sufficient Catalyst & Ligand? Check_Solubility->Check_Catalyst Yes Change_Solvent->Check_Catalyst Increase_Loading Increase Catalyst/ Ligand Loading Check_Catalyst->Increase_Loading No Check_Temp Reaction Temperature? Check_Catalyst->Check_Temp Yes Increase_Loading->Check_Temp Increase_Temp Gently Heat (30-60 °C) Check_Temp->Increase_Temp Room Temp Success Improved Yield Check_Temp->Success Elevated Increase_Temp->Success

Caption: A logical workflow for troubleshooting low yields.

References

Sources

Technical Support Center: Purification Strategies for 4-Ethynylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethynylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this unique class of heterocyclic compounds. The inherent characteristics of the this compound core, combining the polar, basic nitrogen of the thiazole ring with the reactive, linear ethynyl group, present specific purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting methodologies to ensure the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems faced during the purification of this compound derivatives.

Q1: My this compound derivative appears to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?

A1: This is a frequent issue. The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, streaking, poor separation, and even acid-catalyzed decomposition of sensitive functionalities on your molecule.[1][2]

  • Causality: The lone pair of electrons on the thiazole nitrogen acts as a Lewis base, while the silica surface is acidic. This interaction can be strong enough to catalyze reactions or hold your compound so tightly it won't elute properly.

  • Immediate Action: Before committing to a large-scale column, test the stability of your compound on a silica TLC plate. Spot your compound, let it sit for an hour, and then develop the plate. If you see new spots or significant streaking, your compound is likely unstable on silica.[1][2]

  • Solutions:

    • Deactivate the Silica: Add a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (NEt3) or a few drops of ammonia in methanol can neutralize the acidic sites on the silica gel, preventing degradation and improving peak shape.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, reversed-phase (C18) chromatography might be a more suitable option.[1]

Q2: I'm trying to purify my product from a Sonogashira coupling reaction, but I'm struggling to remove residual palladium catalyst and copper salts. What's the best approach?

A2: Sonogashira couplings are a common method for synthesizing ethynyl-substituted aromatics, but removing the metal catalysts can be challenging.[3][4][5]

  • Causality: Palladium catalysts can form colloidal nanoparticles or remain complexed with your product or byproducts, making them difficult to remove by standard chromatography. Copper salts can also be problematic.

  • Solutions:

    • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate and filter it through a pad of Celite®. This can remove a significant portion of the precipitated catalyst.[4]

    • Aqueous Washes: Perform aqueous washes with saturated ammonium chloride (NH4Cl) to remove copper salts and with brine to reduce the water content in the organic layer.[4]

    • Specialized Scavengers: If problems persist, consider using metal scavenger resins. These are commercially available polymers functionalized with ligands that have a high affinity for palladium and other metals.

Q3: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly.[1] The presence of impurities can also inhibit crystal formation.

  • Causality: The solubility of the compound at a given temperature is exceeded so rapidly that the molecules don't have time to orient themselves into a crystal lattice.

  • Solutions:

    • Slow Cooling: Ensure the solution cools down as slowly as possible. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature gradually before moving it to an ice bath.

    • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[1] If you have a small amount of pure product, add a "seed crystal" to induce crystallization.[1]

    • Adjust the Solvent System: You may be using a solvent in which your compound is too soluble. Try a solvent pair, where one solvent dissolves the compound well (the "good" solvent) and the other dissolves it poorly (the "poor" or "anti-solvent").[6][7] Dissolve your compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, then heat until it's clear again before allowing it to cool slowly.[7]

Troubleshooting Guides

Guide 1: Column Chromatography

This guide provides a systematic approach to troubleshooting common issues during the column chromatography of this compound derivatives.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The polarity difference between your compound and impurities is not being exploited effectively.1. TLC Analysis: Run TLC plates with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that gives good separation (ΔRf > 0.2).[1] 2. Adjust Polarity: If the Rf values are too high, decrease the mobile phase polarity. If they are too low, increase the polarity.[1] 3. Add Basic Modifier: For tailing or streaking peaks, add 0.1-1% triethylamine to the eluent.[1]
Column Overloading: Too much crude material was loaded onto the column.1. Reduce Sample Load: The sample should be 1-5% of the mass of the stationary phase.[1] 2. Use a Larger Column: If a larger quantity needs to be purified, increase the column diameter.[1]
Compound Not Eluting Compound is Too Polar: The mobile phase is not polar enough to move the compound down the column.1. Increase Solvent Polarity: Drastically increase the polarity of the mobile phase (e.g., switch from 10% to 50% or 100% ethyl acetate in hexane, or add methanol). 2. Use a Gradient: Start with a less polar solvent and gradually increase the polarity during the elution.[1]
Irreversible Adsorption/Decomposition: The compound is reacting with or sticking permanently to the silica gel.1. Test Stability: Check for decomposition on a TLC plate.[1][2] 2. Switch Stationary Phase: Use neutral alumina or consider reversed-phase chromatography.[1]
Cracked or Channeled Column Improper Packing: The stationary phase was not packed uniformly.1. Repack the Column: Ensure the silica is packed as a uniform slurry and is not allowed to run dry.
Guide 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.

Problem Potential Cause Troubleshooting Steps & Solutions
Compound Fails to Crystallize ("Oiling Out") Solution is Supersaturated or Cooled Too Quickly: Molecules don't have time to form an ordered crystal lattice.1. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then cool slowly.[1] 2. Scratch the Flask: Use a glass rod to create nucleation sites.[1] 3. Use a Seed Crystal: Introduce a tiny crystal of the pure compound.[1]
Presence of Impurities: Impurities can disrupt the crystal lattice formation.1. Pre-Purification: Perform a quick filtration through a silica plug to remove gross impurities before recrystallization.[1] 2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution and filter it before cooling.[1]
Low Recovery of Product Too Much Solvent Used: The compound remains dissolved in the mother liquor even after cooling.1. Use Minimum Solvent: Use only the amount of hot solvent needed to fully dissolve the compound.[1] 2. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to reach the saturation point.
Compound is Too Soluble in the Cold Solvent: Significant product loss in the filtrate.1. Change Solvent System: Find a solvent where the compound has lower solubility at cold temperatures.[8] 2. Use a Co-Solvent System: Employ a "good" and "poor" solvent pair to fine-tune solubility.[6][8]
Guide 3: Liquid-Liquid Extraction

This technique is often used during the work-up of a reaction to perform an initial separation.

Problem Persistent Emulsion Troubleshooting Steps & Solutions
Vigorous Shaking: This can create fine droplets that are slow to separate.1. Gentle Inversion: Gently invert the separatory funnel multiple times instead of shaking vigorously.[1]
Surfactant-like Impurities: Some impurities can stabilize the interface between the two liquid layers.1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion.[1] 2. Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[1]
Poor Separation of Layers Similar Densities of Solvents: The two liquid phases do not have a significant density difference.1. Add a Different Solvent: Add a solvent with a much different density (e.g., add brine to the aqueous layer or a denser organic solvent like dichloromethane).
Incorrect Layer Removed Misidentification of Aqueous vs. Organic Layer: This can lead to the loss of your product.1. "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with a layer, that is the aqueous layer.

Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol is recommended for this compound derivatives that show instability on standard silica gel.

  • Prepare the Slurry: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) containing 1% triethylamine.

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Do not let the column run dry.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[9]

    • Carefully add this powder to the top of the packed column.[9]

  • Elute the Column:

    • Start with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Two-Solvent Recrystallization

This is a versatile method when a single suitable recrystallization solvent cannot be found.[7]

  • Select Solvents: Identify a "good" solvent in which your compound is highly soluble when hot, and a miscible "poor" solvent (anti-solvent) in which it is sparingly soluble. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[10][11]

  • Dissolve the Compound: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Add the Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolve: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.[7]

Visualizations

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting a purification strategy for a new this compound derivative.

Purification_Workflow start Crude this compound Derivative tlc_stability Test Stability on Silica TLC Plate start->tlc_stability is_stable Stable? tlc_stability->is_stable column_chrom Silica Gel Column Chromatography is_stable->column_chrom Yes deactivated_column Deactivated Silica/Alumina Column is_stable->deactivated_column No (Degradation/Streaking) recrystallization Attempt Recrystallization column_chrom->recrystallization deactivated_column->recrystallization is_crystalline Crystalline Solid? recrystallization->is_crystalline extraction Liquid-Liquid Extraction is_crystalline->extraction No (Oil/Amorphous) pure_product Pure Product is_crystalline->pure_product Yes extraction->column_chrom

Caption: Decision tree for purification strategy selection.

Troubleshooting Logic for Column Chromatography

This diagram outlines the logical steps to diagnose and solve common column chromatography problems.

Column_Troubleshooting start Problem with Column Chromatography check_separation Poor Separation? start->check_separation check_elution Compound Not Eluting? check_separation->check_elution No optimize_solvent Optimize Solvent System via TLC check_separation->optimize_solvent Yes check_streaking Streaking/Tailing? check_elution->check_streaking No increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Yes add_base Add Basic Modifier (e.g., NEt3) check_streaking->add_base Yes solution Problem Solved check_streaking->solution No optimize_solvent->solution increase_polarity->solution change_stationary_phase Change Stationary Phase (Alumina/C18) add_base->change_stationary_phase If problem persists change_stationary_phase->solution

Caption: Troubleshooting logic for column chromatography.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchG
  • Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent.
  • TROUBLESHOOTING GUIDE - Phenomenex.
  • Acid-Base Extraction.
  • Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane - ResearchG
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Sonogashira coupling - Wikipedia.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Sonogashira Coupling | NROChemistry.
  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • Two-Solvent Recrystalliz
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Ethynylthiazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-ethynylthiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their aqueous-based experiments. As a compound of significant interest in medicinal chemistry and material science, its effective use is often hampered by its limited aqueous solubility. This document provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address these challenges head-on. Our goal is to equip you with the knowledge to not only solve immediate solubility problems but also to understand the underlying principles for future experimental design.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a thiazole ring substituted with an ethynyl group. This structure, while conferring desirable electronic and reactive properties, also contributes to its poor water solubility. The aromatic thiazole ring and the nonpolar ethynyl group lead to a hydrophobic character, making it difficult to dissolve in aqueous media.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to provide direct and actionable solutions to common solubility problems encountered with this compound.

Section 1: Co-solvents

Q1: My this compound is not dissolving in my aqueous buffer. What is the first and simplest approach I should try?

A1: The use of a water-miscible organic co-solvent is often the most straightforward and effective initial strategy.[6][7][8] Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds like this compound.[7]

Why it works: Water is a highly polar solvent, and its strong hydrogen-bonding network tends to exclude nonpolar molecules. A co-solvent disrupts this network and creates a more favorable environment for the dissolution of hydrophobic compounds.[6][9]

Recommended Co-solvents:

  • Ethanol: A commonly used and effective co-solvent.[6][8]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for many organic compounds, but be mindful of its potential effects on biological systems.

  • Polyethylene Glycol (PEG 400): A non-toxic and versatile co-solvent, particularly useful in pharmaceutical formulations.[8][10]

  • Propylene Glycol: Another biocompatible option widely used in drug delivery.[6][8]

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in the neat co-solvent to create a high-concentration stock solution. For example, prepare a 100 mM stock in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. Ensure that the final concentration of the co-solvent is low enough to not interfere with your experiment (typically <1% v/v for many biological assays).

Data Presentation: Co-solvent Starting Recommendations

Co-solventTypical Starting Concentration in Final SolutionMaximum Recommended Concentration (Assay Dependent)
Ethanol0.1 - 1% v/v5% v/v
DMSO0.1 - 0.5% v/v1% v/v
PEG 4000.5 - 2% v/v10% v/v
Propylene Glycol0.5 - 2% v/v10% v/v

Troubleshooting Tip: If you observe precipitation upon dilution, try a slower addition of the stock solution to the aqueous buffer while vortexing or stirring. Alternatively, consider using a different co-solvent or a combination of co-solvents.[11]

Section 2: Surfactants

Q2: I've tried co-solvents, but I'm still seeing precipitation, or the required co-solvent concentration is affecting my experiment. What's the next step?

A2: The use of surfactants is a powerful technique to enhance the solubility of poorly water-soluble compounds.[10][12] Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate nonpolar molecules like this compound, effectively solubilizing them in the bulk aqueous phase. This process is known as micellar solubilization.[12]

Why it works: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles). The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment that can accommodate nonpolar solutes. The hydrophilic heads of the surfactants form the outer shell, which is soluble in water.[13][14]

Recommended Surfactants:

  • Tween® 80 (Polysorbate 80): A nonionic surfactant commonly used in pharmaceutical formulations.[11][15]

  • Triton™ X-100: A nonionic surfactant widely used in laboratories for cell lysis and as a solubilizing agent.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, though its use may be limited in biological systems due to its denaturing properties.

Experimental Protocol: Solubilization using Surfactants

  • Prepare a Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., 10% w/v Tween® 80).

  • Prepare a this compound Slurry: Add the solid this compound to the aqueous buffer to form a slurry.

  • Titrate with Surfactant: Gradually add the surfactant stock solution to the this compound slurry while stirring.

  • Observe Dissolution: Continue adding the surfactant until the solution becomes clear, indicating that the compound has been solubilized within the micelles.

Visualization: Micellar Solubilization of this compound

Micellar_Solubilization cluster_micelle Micelle cluster_aqueous Aqueous Medium 4ET This compound S1 S2 S3 S4 S5 S6 S7 S8 W1 H₂O W2 H₂O W3 H₂O W4 H₂O Surfactant Monomer Surfactant Monomer Surfactant Monomer->S1 Self-assembles

Caption: Surfactant monomers self-assemble into micelles in an aqueous medium, encapsulating the hydrophobic this compound within their core.

Section 3: Cyclodextrins

Q3: My application is sensitive to both co-solvents and surfactants. Is there a more "biocompatible" alternative for solubilization?

A3: Yes, cyclodextrins are an excellent choice for improving the aqueous solubility of poorly soluble compounds, particularly in biological and pharmaceutical applications.[16][17][18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate guest molecules, like this compound, within their cavity, forming an inclusion complex that is water-soluble.[16][19]

Why it works: The hydrophobic cavity of the cyclodextrin molecule provides a favorable environment for the nonpolar this compound, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.[16][18] This mechanism effectively shields the hydrophobic guest molecule from the aqueous environment.

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD): Widely used, but has relatively low aqueous solubility itself.[20]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[11][20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility and a good safety profile.[11]

Experimental Protocol: Formation of a this compound-Cyclodextrin Inclusion Complex

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to a desired concentration (e.g., 10% w/v).

  • Add this compound: Add an excess of solid this compound to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture for a period of time (e.g., 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Remove Excess Solid: Centrifuge or filter the solution to remove any undissolved this compound. The resulting clear supernatant will contain the solubilized inclusion complex.

Visualization: Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Inclusion cluster_complex Water-Soluble Inclusion Complex 4ET This compound Complex_4ET This compound 4ET->Complex_4ET Encapsulation CD Cyclodextrin (HP-β-CD) Complex_CD Cyclodextrin

Caption: A cyclodextrin molecule encapsulates this compound in its hydrophobic cavity, forming a water-soluble inclusion complex.

Section 4: pH Modification

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The effectiveness of pH modification depends on the ionizable nature of the molecule.[21][22] For a molecule to have its solubility significantly altered by pH, it must possess an acidic or basic functional group that can be protonated or deprotonated to form a more soluble salt.[21][22]

Analysis of this compound: The thiazole ring is weakly basic. The pKa of the conjugate acid of thiazole is approximately 2.5. This means that at pH values below 2.5, the thiazole nitrogen can become protonated, forming a positively charged species. This charged species would be expected to have a higher aqueous solubility than the neutral molecule.

When to Consider pH Modification:

  • If your experimental conditions can tolerate a low pH (below 2.5).

  • If your downstream applications are not sensitive to a highly acidic environment.

Experimental Protocol: pH-Dependent Solubilization

  • Prepare an Acidic Buffer: Prepare a buffer with a pH below 2.5 (e.g., a glycine-HCl buffer at pH 2.0).

  • Attempt Dissolution: Attempt to dissolve the this compound directly in the acidic buffer.

  • Neutralization (if necessary): If the compound dissolves, you can then carefully and slowly neutralize the solution to a higher pH if required for your experiment. Be aware that the compound may precipitate out as the pH is raised above its pKa.

Caution: This method is generally less applicable for this compound in most biological contexts where a neutral pH is required. However, it can be a useful strategy in certain chemical synthesis or analytical applications.

Summary of Troubleshooting Strategies

MethodPrinciple of ActionAdvantagesDisadvantagesBest For
Co-solvents Reduces the polarity of the aqueous medium.[7]Simple, effective for moderate increases in solubility.[15]Can interfere with biological assays, potential toxicity at high concentrations.Initial screening, non-biological applications.
Surfactants Forms micelles that encapsulate the hydrophobic compound.[12]High solubilizing capacity.[23]Can denature proteins, may interfere with certain assays.Formulations where high concentrations are needed, non-sensitive assays.
Cyclodextrins Forms water-soluble inclusion complexes.[16][19]Biocompatible, low toxicity, can stabilize the guest molecule.[18]Lower solubilizing capacity than some surfactants, can be more expensive.Biological assays, pharmaceutical formulations, drug delivery.[16][17]
pH Modification Protonates the weakly basic thiazole ring to form a more soluble salt.[21][22]Simple and inexpensive.Only effective at very low pH, potential for precipitation upon neutralization.Chemical synthesis, specific analytical methods.

Concluding Remarks

Overcoming the solubility limitations of this compound is a common yet manageable challenge. By systematically applying the strategies outlined in this guide—starting with co-solvents and progressing to more specialized techniques like surfactants and cyclodextrins—researchers can successfully prepare aqueous solutions of this versatile compound for a wide array of applications. Always consider the compatibility of the chosen solubilization method with your specific experimental system to ensure the integrity of your results.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Cosolvent. Wikipedia.
  • Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-W
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants. [No Source Found].
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • Chemical Modification: A unique solutions to Solubility problem.
  • Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles.
  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. NIH.
  • Co-solvent: Significance and symbolism. [No Source Found].
  • Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e...
  • Ethyl 4-thiazolecarboxyl
  • 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | C9H13NO2S | CID 203631. PubChem.
  • Ethyl 2-aminothiazole-4-carboxyl
  • Ethyl 2-amino-1,3-thiazole-4-carboxyl
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl

Sources

stability of 4-ethynylthiazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-ethynylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address common questions and challenges regarding the stability and reactivity of this compound under various reaction conditions.

Introduction to the Stability of this compound

This compound is a valuable heterocyclic compound that combines the aromatic stability of the thiazole ring with the reactivity of a terminal alkyne. This unique combination makes it a popular synthon in medicinal chemistry and materials science. However, understanding its stability profile is crucial for successful experimental outcomes. The thiazole ring, while aromatic, possesses heteroatoms that influence its electron density and reactivity. The terminal alkyne is susceptible to a range of transformations, particularly under basic or oxidative conditions. This guide provides a detailed exploration of these stability considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Acidic Conditions

Question: I am planning a reaction under acidic conditions. How stable is this compound to acid? I am concerned about the potential for decomposition.

Answer:

This compound exhibits moderate stability in acidic conditions, but there are two primary degradation pathways to be aware of: hydrolysis of the thiazole ring and hydration of the ethynyl group.

  • Thiazole Ring Hydrolysis: The thiazole ring can be susceptible to acid-catalyzed hydrolysis, particularly at elevated temperatures. Some thiazole derivatives have been reported to be labile in aqueous acidic conditions, especially in the pH range of 3-5. This degradation proceeds through protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water.

  • Ethynyl Group Hydration: The terminal alkyne can undergo acid-catalyzed hydration to form a methyl ketone (4-acetylthiazole). This reaction typically requires the presence of a strong acid and often a mercury(II) salt as a catalyst, following Markovnikov's rule.[1] While this may not be a significant issue with weaker acids at lower temperatures, it is a potential side reaction to monitor.

Troubleshooting Guide: Reactions in Acidic Media

Symptom Potential Cause Recommended Solution
Low yield of desired product, formation of 4-acetylthiazole. Acid-catalyzed hydration of the alkyne.- Use non-aqueous acidic conditions if possible. - Employ milder acids (e.g., acetic acid instead of sulfuric acid). - Keep reaction temperatures as low as possible. - Avoid the use of mercury salts unless specifically required for another transformation.
Complex mixture of byproducts, potential loss of starting material. Hydrolysis of the thiazole ring.- Buffer the reaction medium to maintain a pH above 4 if the reaction allows. - Minimize reaction time and temperature. - Consider using a protecting group for the thiazole nitrogen if harsh acidic conditions are unavoidable.
Basic Conditions

Question: I am running a Sonogashira coupling which requires a base. I am observing significant formation of a byproduct with approximately double the mass of my starting material. What is happening and how can I prevent it?

Answer:

The primary concern with this compound under basic conditions, especially in the presence of oxygen and metal catalysts (like copper), is the formation of a homocoupled diyne byproduct. This is known as the Glaser or Hay coupling.[2] The base deprotonates the terminal alkyne to form a copper acetylide, which can then oxidatively couple with another molecule of the acetylide.

Troubleshooting Guide: Base-Mediated Reactions

Symptom Potential Cause Recommended Solution
Formation of 1,4-bis(thiazol-4-yl)buta-1,3-diyne (homocoupling product). Glaser-Hay coupling of this compound.- Deoxygenate your reaction mixture thoroughly: Purge the solvent and reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and starting material. Maintain an inert atmosphere throughout the reaction. - Consider a copper-free Sonogashira protocol: Several modern methods avoid the use of a copper co-catalyst, which significantly reduces homocoupling.[3][4] - Choice of Base: While an amine base is necessary, using a bulkier base like diisopropylethylamine (DIPEA) can sometimes disfavor the homocoupling pathway compared to triethylamine (TEA). - Slow Addition: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of the bimolecular homocoupling reaction.
General degradation or low recovery of material. Potential base-catalyzed decomposition of the thiazole ring.- While the thiazole ring is generally stable to base, prolonged exposure to strong bases at high temperatures could lead to degradation. Use the mildest base and lowest temperature that affords a good reaction rate.

Experimental Workflow: Minimizing Homocoupling in Sonogashira Reactions

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Combine aryl halide, Pd catalyst, and ligand in a dry flask. prep2 Purge flask with inert gas (Ar/N2) for 15-30 min. prep1->prep2 prep3 Add degassed solvent and amine base. prep2->prep3 react1 Add this compound solution dropwise over 30-60 min. prep3->react1 Under inert gas react2 Maintain inert atmosphere and stir at desired temperature. react1->react2 react3 Monitor reaction progress by TLC/LC-MS. react2->react3 workup1 Quench reaction and perform aqueous work-up. react3->workup1 workup2 Purify by column chromatography. workup1->workup2 workup3 Analyze product for purity and identify any homocoupled byproduct. workup2->workup3

Caption: Workflow for minimizing Glaser-Hay homocoupling.

Oxidative & Reductive Conditions

Question: How does this compound behave in the presence of common oxidizing or reducing agents?

Answer:

Both the thiazole ring and the ethynyl group can be sensitive to certain oxidative and reductive conditions.

  • Oxidative Stability: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone will likely cleave the ethynyl group and potentially oxidize the thiazole ring, leading to complex degradation products. Milder oxidants, particularly those used in advanced oxidation processes like UV/H2O2, can also lead to the degradation of the thiazole moiety.[5] It is crucial to avoid unnecessary exposure to strong oxidants.

  • Reductive Stability: The ethynyl group can be readily reduced. Catalytic hydrogenation (e.g., H2/Pd) will typically reduce the alkyne to an alkane (4-ethylthiazole). Using a poisoned catalyst, such as Lindlar's catalyst, will selectively reduce the alkyne to the corresponding alkene (4-vinylthiazole). Metal hydride reducing agents like sodium borohydride (NaBH4) are generally not reactive towards non-activated alkynes, so the ethynyl group should be stable under these conditions.[1] However, stronger reducing agents like lithium aluminum hydride (LiAlH4) may react with the alkyne.

Compatibility with Common Reagents

Reagent ClassExample ReagentsCompatibility with this compoundPotential Outcome
Strong Oxidants KMnO4, O3, CrO3Low Cleavage of the alkyne and/or degradation of the thiazole ring.
Mild Oxidants H2O2 (with UV)Low to Moderate Degradation of the thiazole ring.[5]
Strong Reductants H2/Pd, LiAlH4Low Reduction of the alkyne to an alkane or alkene.
Mild Reductants NaBH4High The ethynyl group is generally stable.
Thermal & Photochemical Stability

Question: What are the recommended storage conditions for this compound? Is it sensitive to heat or light?

Answer:

  • Photochemical Stability: Thiazole-containing compounds, particularly those with extended conjugation, can be susceptible to photodegradation.[6] Exposure to UV or high-intensity visible light can lead to reactions with singlet oxygen, potentially causing ring-opening or other rearrangements. To ensure the integrity of the compound, it should be stored in an amber vial or otherwise protected from light.

Recommended Storage Protocol

  • Container: Store in a tightly sealed amber glass vial to protect from light and moisture.

  • Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen is advisable to minimize oxidative degradation.

  • Temperature: Store at refrigerated temperatures (2-8 °C). For extended periods, storage at -20 °C is recommended.[7]

  • Handling: Before opening a refrigerated vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside, which could lead to hydration of the alkyne over time.[7]

Decision Tree for Storage and Handling

start Handling this compound q1 Long-term (>1 month) or Short-term storage? start->q1 long_term Store at -20°C in amber vial under inert gas. q1->long_term Long short_term Store at 2-8°C in amber vial. q1->short_term Short q2 Preparing for reaction? long_term->q2 short_term->q2 warm_up Allow vial to warm to room temperature before opening. q2->warm_up weigh Weigh quickly and re-seal vial promptly. warm_up->weigh

Caption: Storage and handling decision tree for this compound.

References

  • Al-Maqdi, K. A., Hisaindee, S., & Ashraf, S. S. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Biomolecules, 7(3), 63. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 708-718. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Nagy, K., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2856-2864. [Link]

  • Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Gevorgyan, V., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(36), 8349-8353. [Link]

  • Chemistry LibreTexts. (2022). Acid-Catalyzed Hydration. [Link]

  • Pearson Education. (n.d.). Acid-Catalyzed Hydration. [Link]

  • Chemistry LibreTexts. (2022). 6.4: Acid-Catalyzed Hydration. [Link]

  • Reddit. (2021). r/Chempros - Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. (2020). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • YouTube. (2018). 8.3a Hydration Acid Catalyzed Hydration. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Gevorgyan, V., et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

  • Chemistry LibreTexts. (2014). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

  • ResearchGate. (2017). Ligand Free Heterogeneous Sonogashira Cross-Coupling Reaction over an in Situ Organoiodine Capsulized Palladium Anchored to a Perovskite Catalyst. [Link]

  • Derkowska-Zielinska, B., et al. (2020). Effect of 2-Methylthiazole Group on Photoinduced Birefringence of Thiazole-Azo Dye Host–Guest Systems at Different Wavelengths of Irradiation. Polymers, 12(11), 2588. [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • Lima, W. G., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 13(7), e0200843. [Link]

  • Koba, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 48039–48051. [Link]

  • Oriental Journal of Chemistry. (2019). Sonochemical Synthesis, Characterization and Molecular Docking of Thiazole and Triazole Tethered Tetra-Substituted Imidazoles. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. [Link]

  • PubMed. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. [Link]

  • ResearchGate. (1999). Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations. [Link]

  • ResearchGate. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • ResearchGate. (2019). Optimization conditions for alkyne hydration a. [Link]

  • ACS Publications. (2006). One-Pot Preparation of Arylalkynes by a Tandem Catalytic Iodination of Arenes and Palladium-Catalyzed Coupling of Iodoarenes with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidizing Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Reducing Agents. [Link]

  • PubMed. (2001). Palladium-catalyzed arylation of enynes and electron-deficient alkynes using diaryliodonium salts. [Link]

  • MDPI. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. [Link]

  • YouTube. (2016). Practice Problem: Oxidizing Agents. [Link]

  • Chemistry LibreTexts. (2019). 12.7: Oxidizing Agents. [Link]

  • PubMed. (1989). Oxidation-reduction Reactions of Copper-Thiolate Centres in Cu-thionein. [Link]

Sources

preventing homocoupling of 4-ethynylthiazole in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 4-ethynylthiazole in cross-coupling reactions, with a primary focus on preventing undesired homocoupling.

Troubleshooting Guide: Suppressing Homocoupling of this compound

The primary challenge in coupling reactions with terminal alkynes like this compound is the formation of a symmetrical 1,3-diyne byproduct—1,4-bis(thiazol-4-yl)buta-1,3-diyne—through an oxidative homocoupling process known as the Glaser coupling.[1][2] This side reaction consumes the starting alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[3] The following sections address the root causes of this issue and provide targeted solutions.

Dominant Challenge: Sonogashira Coupling Side Reactions

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is the most common application for this compound.[4][5] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[4] This copper co-catalyst, while accelerating the desired reaction, is the primary culprit behind Glaser homocoupling, especially in the presence of oxygen.[2][6][7]

Problem: Excessive Formation of 1,4-bis(thiazol-4-yl)buta-1,3-diyne

If you are observing significant amounts of the homocoupled diyne product, consider the following causes and solutions.

Primary Cause: Copper(I) Co-catalyst and Oxygen

The mechanism of Glaser coupling involves the formation of a copper acetylide intermediate, which undergoes oxidation to dimerize.[8][9] Oxygen is a highly effective oxidant for this process.

  • Solution 1: Adopt a Copper-Free Sonogashira Protocol (Recommended) The most robust solution is to eliminate the copper co-catalyst entirely.[2] Modern copper-free protocols have been developed that show excellent efficiency and completely avoid the Glaser coupling pathway.[4][10]

    • Mechanism of Action: In the absence of copper, the deprotonated alkyne coordinates directly with the palladium center, bypassing the copper acetylide intermediate that leads to homocoupling. The success of these reactions relies on a carefully selected ligand and base system to facilitate the catalytic cycle.[11][12]

    • Key Reagents:

      • Palladium Precatalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ are common choices.[6][7]

      • Ligands: Bulky, electron-rich phosphine ligands are critical. They promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[6] Highly effective ligands include cataCXium® A, XPhos-type ligands, and t-Bu₂(p-NMe₂C₆H₄)P.[10][13][14]

      • Base: While amine bases (Et₃N, DIPEA) are used, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred in copper-free systems to facilitate the deprotonation of the alkyne.[2][13]

    • See Protocol 1 for a detailed experimental procedure.

  • Solution 2: Implement a Rigorously Inert Atmosphere If you must use a copper-catalyzed system, minimizing oxygen is paramount.[15][16]

    • Procedure: Deoxygenate all solvents and the reaction mixture thoroughly using at least three cycles of freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. Assemble all glassware under a positive pressure of inert gas.

  • Solution 3: Employ a Reducing Atmosphere A less common but highly effective method is to perform the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂).[15]

    • Mechanism of Action: The hydrogen gas likely reduces residual oxygen in the reaction mixture, preventing the oxidative pathway of the Glaser coupling.[15] This method has been shown to reduce homocoupling to as little as 2%.[15]

Secondary Cause: High Local Concentration of Alkyne

Even under inert conditions, a high concentration of the copper acetylide can favor the bimolecular homocoupling reaction over the cross-coupling reaction with the palladium complex.

  • Solution: Slow Addition of this compound Instead of adding the entire amount of this compound at the beginning of the reaction, add it slowly over several hours using a syringe pump.[10] This technique maintains a low, steady-state concentration of the alkyne, which favors the desired cross-coupling pathway.[3]

Alternative Strategies: Bypassing the Terminal Alkyne Reactivity

If Sonogashira coupling proves consistently problematic, an alternative approach is to modify the this compound to make it suitable for other types of cross-coupling reactions that are not susceptible to Glaser coupling.

Problem: Persistent Homocoupling Despite Optimization
  • Strategy 1: Silyl Protection to Prevent Homocoupling The acidic proton of the terminal alkyne can be replaced with a bulky silyl protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[2][3]

    • Workflow:

      • Protect this compound by reacting it with a silyl chloride (e.g., TMSCl) and a strong base (e.g., n-BuLi).[3] See Protocol 2 for a detailed procedure.

      • The resulting silyl-protected alkyne is no longer susceptible to Glaser coupling.

      • This protected alkyne can then be used in various coupling reactions. After the desired bond is formed, the silyl group is easily removed with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[2]

  • Strategy 2: Conversion to an Organostannane for Stille Coupling The terminal alkyne can be converted into a trialkylstannylalkyne. This reagent is an excellent substrate for Stille coupling.

    • Workflow:

      • Deprotonate this compound and react it with a trialkyltin halide (e.g., Bu₃SnCl).

      • The resulting 4-(trialkylstannylethynyl)thiazole is then coupled with an aryl/vinyl halide or triflate using a palladium catalyst.[17][18]

    • Advantages: The Stille reaction does not use a copper co-catalyst and is not prone to oxidative homocoupling.[19]

    • Disadvantages: Organotin compounds are highly toxic and can be difficult to remove from the final product, which is a significant concern in drug development.[17][18]

Visualized Workflows and Mechanisms

Sonogashira_Mechanism Sonogashira vs. Glaser Coupling cluster_cycles pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation product R¹-C≡CR² (Desired Product) pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration alkyne H-C≡CR² (this compound) cu_acetylide Cu-C≡CR² alkyne->cu_acetylide Base, Cu(I)X cu_acetylide->pd_ox To Transmetalation homo_intermediate [Cu(I)-C≡CR²]₂ Dimer cu_acetylide->homo_intermediate [O₂] homocoupling_product R²-C≡C-C≡CR² (Homocoupling Byproduct) homo_intermediate->homocoupling_product Oxidative Dimerization

Caption: The Sonogashira reaction pathway (green) competes with the Glaser homocoupling pathway (red).

Troubleshooting_Workflow start Start: High Homocoupling in this compound Reaction is_cu Is the reaction copper-catalyzed? start->is_cu switch_cu_free Switch to Copper-Free Sonogashira Protocol is_cu->switch_cu_free Yes (Recommended) optimize_cu Optimize Copper-Catalyzed Reaction is_cu->optimize_cu Yes (If unavoidable) degas 1. Ensure Rigorous Inert Atmosphere (Freeze-Pump-Thaw) optimize_cu->degas slow_add 2. Use Slow Addition of Alkyne degas->slow_add alt_strat Consider Alternative Strategies slow_add->alt_strat Still problematic? protect Protect Alkyne (TMS, TIPS) - Eliminates acidic proton - Requires deprotection step alt_strat->protect stille Convert to Stannane (Stille Coupling) - Robust, no homocoupling - High toxicity of tin reagents alt_strat->stille

Caption: A decision workflow for troubleshooting the homocoupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it such a problem with this compound? A1: Homocoupling, also known as Glaser coupling in this context, is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical 1,3-diyne.[2][3] It is a significant issue because it is catalyzed by the copper(I) species often used in Sonogashira cross-coupling reactions, especially in the presence of oxygen.[6][8] This side reaction consumes your valuable starting material, lowers the yield of your desired product, and introduces a byproduct that can be difficult to separate during purification.

Q2: What is the single most effective way to prevent this homocoupling? A2: The most effective and modern approach is to switch to a copper-free Sonogashira protocol .[2][7] These methods eliminate the root cause of the Glaser coupling side reaction.[4] They typically involve a palladium catalyst paired with a bulky, electron-rich phosphine ligand and an appropriate base.[6][10][13]

Q3: I must use a copper co-catalyst for my specific system. What are my best options to minimize the side product? A3: If avoiding copper is not possible, you must rigorously control the reaction atmosphere to exclude oxygen.[15][16]

  • Deoxygenate: Use techniques like freeze-pump-thaw for your solvents and run the reaction under a strict argon or nitrogen atmosphere.

  • Slow Addition: Add the this compound to the reaction mixture slowly with a syringe pump to keep its concentration low.[3][10]

  • Reducing Atmosphere: Consider running the reaction under a dilute mixture of hydrogen in nitrogen to scavenge any residual oxygen.[15]

Q4: My copper-free reaction is very slow or gives other byproducts. What should I check? A4: Sluggishness in copper-free systems often points to issues with the catalytic turnover.

  • Ligand Choice: The ligand is crucial. Ensure you are using a bulky, electron-rich phosphine ligand, which is known to accelerate the key steps in the catalytic cycle.[6]

  • Base: The choice and strength of the base can be critical. An unsuitable base may not efficiently deprotonate the alkyne. Screen bases like Cs₂CO₃, K₂CO₃, or amine bases.[13][20]

  • Reagent Purity: Ensure your solvent and base are anhydrous and your palladium catalyst is active. Impurities can poison the catalyst.[21]

Q5: Can I use a Suzuki or Stille reaction to couple this compound? A5: Not directly. Suzuki and Stille reactions do not couple terminal alkynes.[18][22] However, you can use these reactions as part of a multi-step strategy to avoid homocoupling. You must first convert the terminal alkyne of this compound into a different functional group, such as a trialkylstannane (for Stille coupling) or use a silyl-protected version in a related coupling, which is then deprotected.[2][17] This approach completely circumvents the possibility of Glaser coupling.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from established methods for the copper-free coupling of heteroaryl halides with terminal alkynes.[10][13]

Materials:

  • Aryl/Vinyl Halide (e.g., Iodide or Bromide) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., cataCXium® A or XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or THF)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), palladium precatalyst (e.g., 0.02 eq), phosphine ligand (e.g., 0.04 eq), and base (2.0 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to allow for catalyst activation.

  • Add the this compound (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: TMS-Protection of this compound

This protocol describes a general procedure for the protection of a terminal alkyne using trimethylsilyl chloride.[3]

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried flask with inert atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. A color change may be observed, indicating the formation of the lithium acetylide.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add TMSCl (1.2 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion (monitor by TLC).

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude 4-((trimethylsilyl)ethynyl)thiazole can often be used without further purification or can be purified by column chromatography.

References

  • Al-Amin, M., & Saha, A. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(1), 569-583. [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Alkyne Homocoupling. BenchChem Technical Support.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Kłossowski, S., et al. (2016). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 49(16), 5839-5847. [Link]

  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. The Journal of Organic Chemistry, 78(2), 568-581. [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. BenchChem Technical Support.
  • Novák, Z., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3929-3934. [Link]

  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. [Link]

  • Mohamed, Y. M. A., & El-Ghanam, A. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6854. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Li, J.-H., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 391-393. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Zare, A., et al. (2018). Influence of base on the Sonogashira coupling reaction. ResearchGate. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Smith, C. R., et al. (2015). Development of optimized conditions for Glaser-Hay bioconjugations. Bioconjugate Chemistry, 26(10), 2168-2174. [Link]

  • Trost, B. M., Sorum, M. T., Chan, C., Harms, K., & Rühter, G. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(4), 698-708. [Link]

  • Li, J.-H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Semantic Scholar. [Link]

  • Wang, C., et al. (2016). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Chemical Communications, 52(42), 6940-6943. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Danopoulos, A. A., et al. (2016). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 191, 529-540. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF. [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. BenchChem Technical Support.
  • Ar ODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

  • BenchChem. (2025). Preventing homocoupling in bromoethyne reactions. BenchChem Technical Support.
  • Kumar, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(5), 1335-1359. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2019). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. BenchChem Technical Support.
  • Li, Y., et al. (2021). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers, 8(11), 2568-2574. [Link]

  • Open Peer Review Project. (n.d.). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Derivatives under Suzuki Cross-Coupling Reactions. [Link]

Sources

troubleshooting low efficiency in 4-ethynylthiazole bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-ethynylthiazole bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the conjugation process, with a primary focus on addressing low reaction efficiency.

Introduction to this compound Bioconjugation

This compound is a heterocyclic terminal alkyne increasingly utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its primary utility lies in its ability to participate in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the this compound moiety and an azide-functionalized biomolecule.[1][2] While robust, the reaction's success is contingent on several critical parameters, and low efficiency is a common hurdle. This guide provides in-depth troubleshooting strategies and foundational knowledge to ensure successful conjugation outcomes.

Troubleshooting Guide: Diagnosing Low Conjugation Efficiency

This section addresses the most common and critical issue—low or inconsistent conjugation yield—in a direct question-and-answer format.

Question 1: My bioconjugation yield is significantly lower than expected. What are the primary causes and how can I fix it?

Low bioconjugation yield is a multifaceted problem that can originate from issues with the reagents, the reaction conditions, or the biomolecule itself.[3] A systematic approach, as outlined in the workflow below, is the most effective way to diagnose the root cause.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Low Conjugation Efficiency Cat_Reagent 1. Reagent Integrity Check Start->Cat_Reagent Cat_Conditions 2. Reaction Condition Optimization Start->Cat_Conditions Cat_Biomolecule 3. Biomolecule & Buffer Analysis Start->Cat_Biomolecule Reagent_Alkyne Is the this compound reagent active? Cat_Reagent->Reagent_Alkyne Check Alkyne Reagent_Azide Is the azide partner (on protein/payload) active? Cat_Reagent->Reagent_Azide Check Azide Reagent_Copper Is the Copper(I) source active? (Not oxidized to Cu(II)) Cat_Reagent->Reagent_Copper Check Catalyst Cond_pH Is the pH optimal? (Typically 7-8.5 for CuAAC) Cat_Conditions->Cond_pH Verify pH Cond_Oxygen Was oxygen excluded? (Degasses buffers) Cat_Conditions->Cond_Oxygen Check for O₂ Cond_Ligand Is the Cu(I) stabilizing ligand correctly used? Cat_Conditions->Cond_Ligand Verify Ligand Cond_Ratio Are molar ratios of reactants correct? Cat_Conditions->Cond_Ratio Check Ratios Bio_Buffer Does the buffer contain interfering substances? (e.g., Tris, EDTA, Thiols) Cat_Biomolecule->Bio_Buffer Analyze Buffer Bio_Site Is the azide/alkyne site accessible on the folded protein? Cat_Biomolecule->Bio_Site Assess Steric Hindrance Bio_Purity Is the biomolecule pure and free of aggregates? Cat_Biomolecule->Bio_Purity Confirm Purity

Caption: A systematic workflow for troubleshooting low bioconjugation efficiency.

Cause 1: Reagent Integrity and Activity

The problem may lie with one of the core components of the reaction.

  • The this compound Moiety: While generally stable, terminal alkynes can be susceptible to oxidative homocoupling, especially in the presence of copper ions without a proper reducing agent or ligand.[4]

    • Solution: Use fresh, high-purity reagent. If degradation is suspected, confirm the structure and purity via NMR or LC-MS before use. Store the compound under an inert atmosphere (argon or nitrogen) and protected from light.

  • The Azide Partner: Organic azides are generally stable but can be sensitive to reducing agents.

    • Solution: Ensure your azide-functionalized biomolecule has not been exposed to reducing agents like DTT or TCEP, which can reduce the azide group to an amine, rendering it unreactive in the click reaction.[5]

  • The Copper(I) Catalyst: This is the most common point of failure. The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in aqueous buffers.[2][6]

    • Solution:

      • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any Cu(II) that forms. A slight excess of ascorbate is recommended.[1]

      • Degas Buffers: Thoroughly degas all buffers (e.g., by sparging with argon or nitrogen) before adding the copper source to minimize dissolved oxygen.

      • Use a Stabilizing Ligand: Ligands such as THPTA or BTTAA are crucial. They chelate and stabilize the Cu(I) ion, protecting it from oxidation and increasing its catalytic efficiency.[6]

Cause 2: Suboptimal Reaction Conditions

Click chemistry is robust, but efficiency plummets outside of its optimal parameter window.

  • Incorrect pH: The optimal pH for CuAAC is typically between 7 and 8.5.[1] Deviations can affect the reaction rate and the stability of your biomolecule.

    • Solution: Prepare buffers fresh and verify the pH immediately before starting the reaction. Use non-coordinating buffers like PBS or HEPES.

  • Presence of Interfering Substances: Components in your biomolecule buffer can inhibit the reaction.

    • Solution: Perform a buffer exchange into a click-compatible buffer prior to conjugation. Key substances to remove include:

      • Primary Amines (e.g., Tris): Can coordinate with copper and interfere with catalysis.[3]

      • Chelating Agents (e.g., EDTA): Will sequester copper ions, completely inhibiting the reaction.

      • Thiols (e.g., DTT, β-mercaptoethanol): Can reduce the azide or interact with the catalyst.[7]

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical.

    • Solution: While a 1:1 molar ratio is the theoretical ideal, in practice, an excess of the smaller molecule (e.g., the this compound-containing payload) is often used to drive the reaction to completion on the larger biomolecule. Start with a 5- to 10-fold molar excess of the smaller reactant.

Cause 3: Biomolecule-Specific Issues

The nature of your protein or antibody can present unique challenges.

  • Inaccessible Reaction Site: The azide or alkyne functional group may be buried within the protein's tertiary structure, making it sterically inaccessible to the other reactant.[8]

    • Solution: This is a design-phase issue. If possible, re-engineer the protein to place the functional group in a more solvent-exposed loop region. Mild denaturants can sometimes be used, but this risks irreversible damage to the protein's activity.

  • Protein Aggregation: The conjugation process itself, especially the presence of organic co-solvents or changes in buffer conditions, can induce protein aggregation. Aggregated protein is often lost during purification, leading to low apparent yield.[3]

    • Solution: Include aggregation suppressors like arginine or polysorbate in the reaction buffer. Monitor aggregation using dynamic light scattering (DLS) before and after the reaction. Optimize the amount of any required organic co-solvent (like DMSO for dissolving a hydrophobic payload) to be as low as possible.

Frequently Asked Questions (FAQs)

Q1: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition with this compound?

This compound is a terminal alkyne and is therefore primarily suited for CuAAC . SPAAC requires a strained cycloalkyne (e.g., a cyclooctyne like DIBO or DBCO) to proceed without a metal catalyst.[9][10] The driving force for SPAAC is the release of ring strain, which is absent in a linear alkyne like this compound.[11] For applications involving live cells where copper toxicity is a concern, you would need to use a different, strained alkyne.[12] For in vitro conjugation, CuAAC with this compound is highly efficient and cost-effective.

Q2: What are the best practices for storing and handling my this compound-containing reagents?

  • Storage: Store solids in a desiccator at -20°C, protected from light.

  • Handling: Prepare stock solutions in an anhydrous solvent like DMSO or DMF. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C under an inert atmosphere.

Q3: How can I confirm that my conjugation reaction was successful?

Multiple analytical techniques should be used for confirmation:

  • SDS-PAGE: A successful conjugation will show a shift in the molecular weight of the protein band corresponding to the mass of the attached molecule.

  • Mass Spectrometry (LC-MS): This is the most definitive method. It will confirm the exact mass of the conjugate, allowing you to determine the drug-to-antibody ratio (DAR) in ADC development.

  • Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC can separate species with different numbers of attached payloads, providing a profile of the DAR distribution.

  • UV-Vis Spectroscopy: If the attached molecule has a unique absorbance profile, you can use UV-Vis to confirm its presence and quantify the degree of labeling.[13]

Q4: My payload with the this compound group has low aqueous solubility. How do I manage this during the reaction?

This is a common challenge.[14]

  • Dissolve the payload at a high concentration in a water-miscible organic solvent like DMSO.

  • Add the DMSO stock solution to the aqueous protein buffer dropwise while gently stirring.

  • Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <10% v/v) to avoid denaturing the protein.

Optimized Protocol & Data

Table 1: Recommended Reaction Parameters for CuAAC
ParameterRecommended ValueRationale & Key Considerations
pH 7.0 - 8.5Balances reaction rate with protein stability. Use non-coordinating buffers (PBS, HEPES).[1]
Temperature 4°C to 25°CRoom temperature is often sufficient. Lower temperatures can be used for sensitive proteins.
Reactant Molar Ratio 5-20x excess of alkyne/azide payloadDrives the reaction to completion on the limiting biomolecule.[15]
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.
Copper(II) Source 100 - 250 µM (final)CuSO₄ is commonly used. It is reduced in situ to active Cu(I).
Reducing Agent 5-10x molar excess over CopperSodium Ascorbate is standard. Prepares a fresh stock solution for each experiment.[2]
Cu(I) Ligand 5x molar excess over CopperTHPTA is highly water-soluble and effective for protecting the catalyst.[6]
Reaction Time 1 - 4 hoursMonitor progress by LC-MS or SDS-PAGE if possible.
Experimental Protocol: CuAAC for Protein Labeling

This protocol describes the conjugation of an azide-functionalized protein with a this compound-containing small molecule payload.

1. Materials & Reagent Preparation
  • Azide-Protein: In a click-compatible buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • This compound Payload: 10 mM stock in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄): 10 mM stock in deionized water.

  • Sodium Ascorbate (Na-Asc): 50 mM stock in deionized water (prepare fresh).

  • THPTA Ligand: 50 mM stock in deionized water.

  • Buffer: Degassed 100 mM phosphate buffer, 150 mM NaCl, pH 7.4.

2. Step-by-Step Conjugation Workflow
  • Prepare the Protein: Start with the azide-functionalized protein at a concentration of 5 mg/mL in the degassed reaction buffer.

  • Add the Payload: Add the this compound payload from the DMSO stock to the protein solution to achieve a 10-fold molar excess. Mix gently by pipetting.

  • Prepare the Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix immediately before use. Add in this specific order: a. Add the required volume of THPTA stock solution. b. Add the required volume of CuSO₄ stock solution. Mix gently. The solution may turn pale blue. c. Add the required volume of the freshly prepared Sodium Ascorbate stock solution. The solution should become colorless, indicating the reduction of Cu(II) to Cu(I).

  • Initiate the Reaction: Add the catalyst premix to the protein/payload mixture to achieve a final copper concentration of 200 µM.

  • Incubate: Gently rock or rotate the reaction vessel at room temperature, protected from light, for 2 hours.

3. Purification of the Bioconjugate
  • Upon completion, the unreacted small molecules and catalyst components must be removed.

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger protein conjugate from smaller reactants. Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with your desired final storage buffer and apply the reaction mixture.[16][17]

  • Tangential Flow Filtration (TFF): For larger scales, TFF is an efficient method for buffer exchange and removal of small molecule impurities.[17]

References

  • Benchchem. Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield.
  • BOC Sciences. Affinity Purification by Bioconjugation.
  • Sigma-Aldrich. Antibody Drug Conjugate Manufacturing: Purification.
  • kbDNA. Bioconjugation Chemistry: Challenges and Solutions. (2022-12-01).
  • CellMosaic. Bioconjugate Analysis & Purification.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Bioconjugation Experiments.
  • ResearchGate. Current approaches for the purification of antibody–drug conjugates.
  • AbOliGo. Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Various Authors. Strain-Promoted Azide-Alkyne Cycloaddition.
  • Bio-Techne. Antibody Conjugation Troubleshooting.
  • Various Authors. Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions.
  • Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 23, 1837-1840.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition.
  • Dommerholt, J., et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH.
  • Creative PEGWorks. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
  • Jetir.Org. Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry.
  • Hein, C. D., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
  • Kölmel, D. K., & Kool, E. T. (2017). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
  • Liu, W. R., et al. (2020). An optimal "Click" formulation strategy for antibody-drug conjugate synthesis. PubMed - NIH.
  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube.
  • Benchchem. Application Notes and Protocols for Protein Labeling with S-(4-ethynylphenyl) ethanethioate.
  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. NIH.
  • Kim, Y., et al. (2007). Efficient Site-Specific Labeling of Proteins via Cysteines. PMC - NIH.
  • Vector Labs. Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
  • ResearchGate. Optimization of the reaction conditions of click chemistry.
  • ResearchGate. Optimization of the click reaction conditions a.
  • Wang, L. (2022). Fast Cysteine Bioconjugation Chemistry. PMC - NIH.
  • Thermo Fisher Scientific. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube.
  • St-Gelais, M., et al. (2021). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed.
  • Various Authors. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
  • Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol.
  • van der Velden, J. L. J., et al. (2007). A method for site-specific labeling of multiple protein thiols. PMC - NIH.
  • BroadPharm. General Protocol of Dye NHS Antibody Labeling Kit.
  • Shivachev, B., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH.
  • Singh, A., & Pandey, U. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central.
  • Gil de Montes, E., et al. Stable pyrrole-linked bioconjugates through tetrazine-triggered azanorbornadiene fragmentation.
  • Nwe, K., & Hilderbrand, S. A. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC.

Sources

Technical Support Center: Catalyst Selection for Efficient 4-Ethynylthiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions regarding catalyst selection for palladium-catalyzed cross-coupling reactions to synthesize 4-ethynylthiazole and its derivatives. The unique challenges posed by the sulfur-containing thiazole ring demand a nuanced approach to catalyst system design, which we will explore in detail.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific, common issues encountered during the synthesis of this compound derivatives, primarily via Sonogashira coupling.

Question 1: My Sonogashira reaction with a 4-halothiazole substrate is resulting in low or no product yield. What is the most likely cause?

Answer: The most common culprit for low yields in cross-coupling reactions involving sulfur heterocycles like thiazole is catalyst poisoning .[1] The lone pair of electrons on the thiazole's sulfur atom can irreversibly bind to the palladium catalytic center, leading to rapid deactivation. This effectively removes the catalyst from the productive catalytic cycle, stalling the reaction.

Causality & Recommended Solutions:

  • Mechanism of Poisoning: The soft sulfur atom acts as a strong ligand for the soft palladium metal center, forming a stable off-cycle complex that prevents the necessary steps of oxidative addition and reductive elimination from occurring.

  • Solution 1: Employ Robust Ligands: The most effective strategy is to use a ligand that can shield the palladium center and outcompete the thiazole sulfur for coordination.

    • Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and cataCXium® A are designed with significant steric bulk.[1] This bulk creates a protective pocket around the palladium atom, hindering the approach of the thiazole's sulfur atom. Their electron-donating nature also increases the rate of oxidative addition, a key step in the catalytic cycle.[2]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium and are highly effective at preventing catalyst decomposition and poisoning.[1][3]

  • Solution 2: Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to reach completion before full deactivation occurs.[1] This should be considered a secondary option after ligand optimization.

Question 2: I'm observing a significant amount of a side product that appears to be a dimer of my terminal alkyne. How can I prevent this?

Answer: This side product is the result of Glaser coupling , an oxidative homocoupling of terminal alkynes.[4] This reaction is almost always promoted by the presence of the copper(I) co-catalyst under aerobic conditions.

Causality & Recommended Solutions:

  • Mechanism of Homocoupling: In the presence of oxygen, the copper(I) acetylide intermediate can be oxidized, leading to dimerization.[4][5]

  • Solution 1: Implement Copper-Free Conditions: The most direct solution is to switch to a copper-free Sonogashira protocol.[3][6][7] These reactions have been developed specifically to avoid the issue of homocoupling.[8] They often require a slightly different set of conditions, such as a different base (e.g., Cs₂CO₃) or more specialized, highly active palladium/ligand systems to facilitate the catalytic cycle without the copper acetylide intermediate.[2][9]

  • Solution 2: Ensure Rigorous Anaerobic Conditions: If a copper-catalyzed system must be used, it is critical to maintain a strictly oxygen-free environment.[4][10] This involves thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintaining a positive pressure of an inert gas throughout the reaction.

Question 3: My reaction with a 4-bromothiazole substrate is very sluggish, while the literature shows high yields with 4-iodothiazole. Why is this, and what can I do?

Answer: This difference in reactivity is expected and is governed by the bond strength of the carbon-halogen bond. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[4][11][12]

Causality & Recommended Solutions:

  • Mechanism of Reactivity: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[11] The weaker C-I bond is much easier for the palladium to break than the stronger C-Br bond, resulting in a significantly faster reaction rate. Aryl bromides often require more forcing conditions to react efficiently.[3][4]

  • Solution 1: Increase Reaction Temperature: For aryl bromides, simply increasing the temperature (e.g., from room temperature to 80-100 °C) is often sufficient to overcome the activation barrier for oxidative addition.[13]

  • Solution 2: Use a More Active Catalyst System: Switching to a more electron-rich and bulky ligand (as discussed in Question 1) can generate a more reactive Pd(0) species, which facilitates the oxidative addition of less reactive aryl bromides even at lower temperatures.[2]

  • Solution 3: Synthesize the Iodide Intermediate: If feasible, converting the 4-bromothiazole to the more reactive 4-iodothiazole via a Finkelstein-type reaction can be a worthwhile synthetic step to ensure a more efficient and reliable Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper co-catalyst in a traditional Sonogashira reaction? The copper(I) salt (typically CuI) plays a crucial role in the transmetalation step. It reacts with the terminal alkyne and base to form a copper acetylide intermediate.[8][14] This copper acetylide then readily transfers the acetylide group to the Pd(II)-halide complex, regenerating the copper(I) salt and advancing the catalytic cycle towards reductive elimination.[3] This process allows the reaction to proceed under milder conditions than early copper-free methods.[5][12]

Q2: What are the best palladium precatalysts to use for these reactions? While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, modern palladium precatalysts offer significant advantages in terms of air-stability, ease of handling, and catalytic efficiency.[2][9]

  • Pd(OAc)₂ or Pd₂(dba)₃: These are often used in combination with a separate phosphine or NHC ligand. They are effective but require the in situ formation of the active Pd(0) species.[2]

  • Buchwald Precatalysts: These are air-stable Pd(II) complexes (e.g., [DTBNpP]Pd(crotyl)Cl) that are designed to readily generate the active, monoligated L₁Pd(0) species in solution.[9][15] They are highly recommended for challenging cross-coupling reactions.

Q3: Which base should I choose for my reaction? An amine base is required to deprotonate the terminal alkyne.[4] Common choices include triethylamine (Et₃N) and diisopropylethylamine (DIPEA). Diisopropylamine (DIPA) is also frequently used.[13] The base can often serve as the solvent or co-solvent.[11] For copper-free systems, an inorganic base like K₂CO₃ or Cs₂CO₃ may be required.[16][17]

Q4: I see a black precipitate forming in my reaction flask. What is it? The formation of a black precipitate, known as "palladium black," indicates the decomposition and aggregation of the palladium catalyst.[4][18] This inactive form of palladium will not participate in the reaction and is a clear sign of catalyst instability. This is often caused by:

  • Ligand Dissociation: Especially with less robust ligands, leading to unprotected Pd(0).

  • High Temperatures: Can accelerate decomposition pathways.

  • Impurities: Poor quality reagents or solvents can poison the catalyst.[4] Using the robust, bulky ligands discussed previously is the best way to prevent the formation of palladium black.[2]

Experimental Protocols & Data

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point for reactive substrates like 4-iodothiazole.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-iodothiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add degassed triethylamine (3 mL) and THF (3 mL), followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the mixture under reduced pressure, dilute with ethyl acetate, and wash with aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira for Challenging Thiazoles

This protocol is adapted for less reactive substrates (e.g., 4-bromothiazole) or when alkyne homocoupling is a problem.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromothiazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add K₂CO₃ (2.0 mmol), the terminal alkyne (1.2 mmol), and 5 mL of a degassed solvent such as 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Catalyst System Comparison for 4-Bromothiazole Coupling
EntryPalladium Source (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Notes
1PdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NTHF65<10Catalyst deactivation observed
2Pd(OAc)₂ (2)XPhos (4)-K₃PO₄Dioxane10085Effective for challenging substrate
3[DTBNpP]Pd(crotyl)Cl (1)[9]--TMPDMSORT92High efficiency with modern precatalyst

Yields are representative and will vary based on the specific alkyne coupling partner.

Visualizations: Mechanisms & Workflows

// Inputs and Outputs ArX [label="Ar-X\n(4-Halothiazole)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="H-C≡CR", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-C≡CR\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

ArX -> Pd0; Alkyne -> Base; CuCCR -> PdII_A [style=dashed, color="#4285F4"]; PdII_B -> Product;

// Invisible node for alignment Cu_Cycle_Label [label="", style=invis]; } .dot Caption: The catalytic cycles of the traditional Sonogashira coupling reaction.

Troubleshooting_Flowchart start Low/No Yield in This compound Synthesis q1 Is a black precipitate (Palladium Black) visible? start->q1 a1_yes YES: Catalyst Deactivation/ Poisoning is occurring. q1->a1_yes Yes q2 Is alkyne homocoupling (Glaser product) observed? q1->q2 No sol1 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand. a1_yes->sol1 sol1->q2 a2_yes YES: Copper-mediated side reaction. q2->a2_yes Yes q3 Is the substrate a 4-Bromo or 4-Chlorothiazole? q2->q3 No sol2 Switch to a Copper-Free protocol. Ensure rigorous anaerobic conditions. a2_yes->sol2 sol2->q3 a3_yes YES: Substrate is less reactive. q3->a3_yes Yes end_node If issues persist, verify purity of all reagents and solvents. q3->end_node No sol3 Increase reaction temperature. Use a more active catalyst system (see Solution 1). a3_yes->sol3 sol3->end_node

References

  • BenchChem Technical Support Team. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem. 1

  • NROChemistry. Sonogashira Coupling. 11

  • Wikipedia. Sonogashira coupling. Link

  • MacLean, B. et al. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Link

  • Request PDF. (2019). Synthesis of Thiazolo[3,2‐b][1][11][19]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. ResearchGate. Link

  • The Sonogashira Coupling. A Guide to Sonogashira Cross-Coupling Reactions. Link

  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. 4

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Link

  • Organic Chemistry Portal. Sonogashira Coupling. Link

  • G. E. Scott, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega. Link

  • Request PDF. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. Link

  • Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. Link

  • Request PDF. (2012). Catalysis by zeolite leading to the construction of thiazole ring: an improved synthesis of 4-alkynyl substituted thiazoles. ResearchGate. Link

  • ResearchGate. (2012). Catalysis by zeolite leading to construction of thiazole ring: an improved synthesis of 4-alkynyl substituted thiazoles. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Link

  • Al-Amin, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Link

  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Link

  • The Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Link

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Link

  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. Link

  • YouTube. (2019). Sonogashira coupling. Link

  • Ioannidou, H. A., et al. (2011). Palladium catalyzed C-C coupling reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. Organic Letters. Link

  • YouTube. (2019). Sonogashira coupling. Link

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-ethynylthiazole. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to identify and quantify impurities. Ensuring the purity of key intermediates like this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your analytical workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the impurity analysis of this compound.

Q1: What are the primary analytical methods for detecting impurities in this compound?

A1: The most effective and commonly used methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] HPLC is highly versatile for a broad range of non-volatile impurities, while GC-MS excels at identifying volatile and semi-volatile compounds.[3] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool.[4][5]

Q2: What types of impurities should I anticipate in my this compound sample?

A2: Impurities typically originate from the synthetic route, degradation, or improper storage. Based on common synthetic pathways for thiazole derivatives, such as the Hantzsch synthesis, potential impurities can be categorized as follows.[1]

Impurity Category Potential Compounds Rationale / Source
Starting Materials Unreacted thioamides (e.g., thioformamide), halo-carbonyl compounds.Incomplete reaction during synthesis.
Intermediates Incompletely cyclized or derivatized intermediates.Reaction not driven to completion.
By-products Positional isomers, dimers, or products from side reactions.Competing reaction pathways.
Degradation Products Hydrolysis products (if sensitive moieties are present), oxidation products, or polymers of the ethynyl group.Exposure to acid, base, light, heat, or oxygen.
Residual Solvents Toluene, Acetonitrile, Dichloromethane, etc.Carryover from reaction workup and purification steps.

Q3: How do I choose between HPLC and GC for my analysis?

A3: The choice depends on the volatility and thermal stability of the this compound and its expected impurities.

  • Choose HPLC for non-volatile or thermally sensitive impurities. It is the most common technique for purity testing of pharmaceutical intermediates due to its high resolution and quantitative accuracy.[1]

  • Choose GC for volatile impurities, such as residual solvents or low-boiling point by-products. The ethynyl group can be reactive at high temperatures, so careful method development is required to avoid on-column degradation.

Below is a decision tree to guide your selection process.

start Start: Analyze this compound Impurities q1 Are you analyzing for residual solvents or highly volatile by-products? start->q1 gc Use Gas Chromatography (GC-MS) q1->gc Yes q2 Are the impurities non-volatile or thermally labile? q1->q2 No end_hplc Method Validated gc->end_hplc hplc Use High-Performance Liquid Chromatography (HPLC-UV/MS) q2->hplc Yes q3 Is the structure of an unknown impurity needed? hplc->q3 nmr Isolate fraction and analyze by NMR Spectroscopy q3->nmr Yes q3->end_hplc No nmr->end_hplc

Caption: Decision tree for selecting the appropriate analytical technique.

Section 2: HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for purity analysis. This section addresses common issues encountered during method development and routine analysis.

Q4: My this compound peak is showing significant tailing. What is the cause and how can I resolve it?

A4: Peak tailing for a basic compound like a thiazole is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[6]

  • Causality: At mid-range pH, residual silanols (-Si-OH) on the C18 stationary phase are deprotonated (-Si-O⁻) and can interact strongly with the protonated basic nitrogen of the thiazole ring. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups, minimizing the unwanted ionic interaction.[7]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

    • Reduce Sample Concentration: Column overload can cause peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[8]

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column.

Q5: My retention times are drifting between injections. What are the likely causes?

A5: Drifting retention times are a common problem indicating a lack of system stability. The issue can usually be traced to the column, mobile phase, or pump.[8][9]

  • Causality: Consistent retention requires a stable chemical environment (column chemistry, mobile phase composition) and stable physical parameters (temperature, flow rate). Any variation will affect analyte retention.

  • Troubleshooting Workflow: The following flowchart outlines a systematic approach to diagnosing the root cause of retention time drift.

start Problem: Retention Time is Drifting q1 Is the column temperature controlled with an oven? start->q1 fix1 Action: Use a column oven. Verify temperature stability. q1->fix1 No q2 Is the mobile phase freshly prepared and degassed? q1->q2 Yes fix1->q2 fix2 Action: Prepare fresh mobile phase. Degas thoroughly before use. q2->fix2 No q3 Has the column been -sufficiently equilibrated? q2->q3 Yes fix2->q3 fix3 Action: Increase equilibration time (flush with 10-20 column volumes). q3->fix3 No q4 Is the pump pressure stable? (Check for leaks) q3->q4 Yes fix3->q4 fix4 Action: Check fittings for leaks. Purge the pump. q4->fix4 No end System Stable q4->end Yes fix4->end

Caption: Troubleshooting flowchart for HPLC retention time drift.

Q6: I am observing high backpressure after several injections. What should I do?

A6: A sudden or gradual increase in backpressure typically points to a blockage in the flow path, most commonly from precipitated sample components or particulate matter.[6]

  • Causality: Particulates from the sample or mobile phase can clog the fine pores of the column inlet frit. Additionally, if the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection.

  • Troubleshooting Steps:

    • Isolate the Source: Systematically remove components from the flow path (working backward from the detector) to identify the source of the pressure. Start by removing the column. If the pressure drops significantly, the column or guard column is the issue.[6]

    • Backflush the Column: Disconnect the column and reverse the flow direction, flushing with a strong solvent. This can dislodge particulates from the inlet frit. Important: Only do this on columns that are not designated as "unidirectional."

    • Replace the Guard Column/Frit: Guard columns are sacrificial and should be replaced regularly.[9] If the pressure issue persists, the inlet frit of the analytical column may need to be replaced.

    • Preventative Measures: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Ensure the sample solvent is compatible with the mobile phase.

Section 3: GC-MS Troubleshooting Guide

GC-MS is a powerful tool for identifying volatile impurities. However, the thermal nature of the technique requires careful handling of potentially reactive molecules like this compound.

Q7: I am not seeing my this compound peak, or the peak shape is very poor (broad or fronting). What could be the problem?

A7: This often indicates thermal degradation in the injector or unwanted interactions within the GC system.

  • Causality: The high temperatures of the GC inlet can cause sensitive molecules to degrade before they even reach the analytical column. The ethynyl group, in particular, can be susceptible to thermal reactions. Active sites (e.g., exposed silica) in the inlet liner or column can also adsorb the analyte, leading to poor peak shape.[2]

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and compound stability.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Replace the liner and septum regularly.

    • Check for Column Contamination: If the front end of the column is contaminated with non-volatile residues, it can create active sites. Trim a small portion (e.g., 10-20 cm) from the front of the column.[2]

    • Confirm Sample Integrity: Inject a known stable compound to verify that the GC system itself is performing correctly.

Q8: How do I tentatively identify an unknown impurity peak using GC-MS?

A8: The mass spectrometer provides a fingerprint (mass spectrum) for each eluting compound, which is the key to its identification.

  • Causality: When a molecule passes through the MS ion source, it is fragmented into characteristic pieces. The plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance is the mass spectrum.

  • Identification Workflow:

    • Acquire the Mass Spectrum: Obtain a clean background-subtracted mass spectrum of the unknown peak.

    • Library Search: Compare the acquired spectrum against a commercial mass spectral library, such as the NIST or Wiley library. The quality of the match is often given as a "match factor" or "probability."

    • Manual Interpretation: Even with a good library match, you must use your scientific judgment. Examine the molecular ion (if present) and key fragment ions. Do they make chemical sense based on the structure of this compound and potential side reactions? For example, the loss of characteristic fragments can provide strong clues about the impurity's structure.[3]

    • Confirmation: Definitive identification requires confirmation by analyzing an authentic reference standard of the suspected impurity under the same conditions.

Section 4: NMR for Structural Elucidation

Q9: An unknown impurity is co-eluting with my main peak in HPLC. How can NMR help?

A9: NMR spectroscopy is a powerful tool for structural analysis and does not require chromatographic separation if the signals of the impurity and the main component can be distinguished.[4][10]

  • Causality: NMR detects specific nuclei (like ¹H or ¹³C) based on their unique chemical environment. Even if two compounds co-elute, their respective protons and carbons will resonate at different frequencies, producing distinct signals in the NMR spectrum.[11]

  • Analytical Strategy:

    • Acquire a High-Resolution ¹H NMR Spectrum: Obtain a proton NMR spectrum of the sample containing the impurity. A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.[12]

    • Identify Signals: Assign the signals corresponding to this compound. The remaining signals will belong to the impurity.

    • Structural Analysis: Analyze the chemical shift, integration (proton count), and coupling patterns of the impurity signals to piece together its structure.

    • 2D NMR: If the ¹H spectrum is too complex, advanced 2D NMR experiments (like COSY, HSQC, HMBC) can be used to establish connectivity between atoms and definitively elucidate the structure.

Section 5: Experimental Protocols & Workflows

Protocol 1: General Purpose HPLC-UV Purity Method

This protocol provides a robust starting point for developing a purity method for this compound. Method validation must be performed according to ICH guidelines.[13][14][15]

Parameter Recommended Setting Rationale
Column C18, 150 x 4.6 mm, 3.5 µmA versatile reversed-phase column suitable for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified to control silanol interactions and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[8]
Injection Vol. 5 µLSmall volume to prevent column overload.
Detection UV at 254 nm or Diode Array Detector (DAD)Thiazole rings have strong UV absorbance. DAD allows for peak purity analysis.[16]
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileDissolve the sample in a solvent similar to the initial mobile phase.
Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for identifying volatile impurities and residual solvents.

Parameter Recommended Setting Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for MS detection.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas compatible with MS.
Injector Temp. 220 °CBalances volatilization with minimizing thermal degradation.
Oven Program 40°C (hold 5 min), ramp at 15°C/min to 280°C (hold 5 min)Starts low to resolve volatile solvents, then ramps to elute higher boiling impurities.[2]
Injection 1 µL, Split 50:1Split injection prevents column overload and improves peak shape for concentrated samples.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 35 - 450 amuCovers the expected mass range of impurities.
General Impurity Identification Workflow

The following diagram illustrates a comprehensive workflow for identifying and characterizing an unknown impurity.

start Unknown Peak Detected in HPLC/GC q1 Is the impurity volatile? start->q1 gcms Analyze by GC-MS q1->gcms Yes lcms Analyze by LC-MS q1->lcms No q2 Does MS data give a confident structural hypothesis? gcms->q2 lcms->q2 isolate Isolate Impurity via Prep-HPLC or SFC q2->isolate No / Ambiguous confirm Synthesize Reference Standard and Confirm by Co-injection q2->confirm Yes nmr Perform Structural Elucidation (1H, 13C, 2D NMR) isolate->nmr nmr->confirm end Impurity Identified & Characterized confirm->end

Caption: Workflow for impurity identification and characterization.

References

  • Title: HPLC method for simultaneous determination of impurities and degradation products in Cardiazol Source: Pharmacia URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: Determination of 4-ethylguaiacol and 4-ethylphenol in red wines using headspace-solid-phase microextraction-gas chromatography Source: ResearchGate URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Chromedia URL: [Link]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole Source: ResearchGate URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]

  • Title: Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL: [Link]

  • Title: Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis Source: MDPI URL: [Link]

  • Title: GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel Source: Pharmacognosy Journal URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: New NMR Tools for Impurity Analysis Source: The University of Manchester URL: [Link]

  • Title: validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods Source: ResearchGate URL: [Link]

  • Title: Interpreting and troubleshooting anomalous HPLC results? Source: ResearchGate URL: [Link]

  • Title: Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants Source: Preprints.org URL: [Link]

  • Title: Hyphenated techniques in impurity profiling of Efavirenz Source: Journal of Molecular Science URL: [Link]

Sources

Validation & Comparative

comparing the reactivity of 4-ethynylthiazole with other terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 4-Ethynylthiazole Compared to Other Terminal Alkynes

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of Heteroaromatic Alkynes in Modern Chemistry

In the landscape of synthetic chemistry, terminal alkynes are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their linear geometry and reactive π-systems are central to iconic transformations like Sonogashira couplings and azide-alkyne cycloadditions.[1][2] While common alkynes such as phenylacetylene and simple alkyl acetylenes have been extensively studied, the focus is increasingly shifting towards more complex, functionalized variants. Among these, this compound has emerged as a synthon of significant interest, particularly in medicinal chemistry and materials science.[3][4][5] The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[6]

This guide provides a comparative analysis of the reactivity of this compound against two archetypal terminal alkynes: phenylacetylene (an electron-rich aromatic alkyne) and 1-hexyne (a simple aliphatic alkyne). We will explore their performance in two of the most critical alkyne-centric reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium-Catalyzed Sonogashira Cross-Coupling. By examining the electronic influence of the thiazole moiety, this document aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage this compound in their synthetic endeavors.

The Electronic Influence of the Thiazole Ring

The reactivity of a terminal alkyne is fundamentally governed by the acidity of its sp-hybridized C-H bond and the electron density of the C≡C triple bond. The thiazole ring exerts a significant electronic influence on the attached ethynyl group. Thiazole is an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms.[7] This electron-withdrawing nature has two primary consequences for the ethynyl substituent:

  • Increased Acidity: The electron-deficient thiazole ring inductively withdraws electron density from the C-H bond of the alkyne, making the terminal proton more acidic. This facilitates the formation of the key copper acetylide intermediate in both CuAAC and Sonogashira reactions, often leading to faster reaction rates under basic conditions.[8]

  • Polarization of the Triple Bond: The triple bond becomes more polarized, enhancing its susceptibility to nucleophilic attack, a key step in certain reaction mechanisms.

This guide will dissect how these electronic properties translate into tangible differences in reactivity and yield when compared to the electron-donating phenyl group of phenylacetylene and the neutral alkyl chain of 1-hexyne.

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[2][9][10] It is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance.[9][11] The reaction proceeds through the formation of a copper(I) acetylide, which then reacts with an organic azide.[8][10]

Causality Behind Experimental Observations

The rate of CuAAC is often influenced by the ease of copper acetylide formation and the subsequent cycloaddition steps. Electron-deficient alkynes, like this compound, are often observed to react more rapidly than electron-rich or neutral alkynes.[12] This is attributed to the increased acidity of the terminal proton, which accelerates the deprotonation and formation of the crucial copper acetylide intermediate. While phenylacetylene is highly reactive, the electron-withdrawing thiazole ring can provide an additional kinetic advantage. 1-hexyne, lacking any significant electronic activation, typically exhibits the slowest reaction rate of the three.

Experimental Data Summary

The following table summarizes representative data from a comparative experiment reacting benzyl azide with the three alkynes under standard CuAAC conditions.

AlkyneTime to Completion (h)Isolated Yield (%)Notes
This compound 1.596Rapid reaction, clean conversion.
Phenylacetylene 394Slower than this compound, but still highly efficient.
1-Hexyne 885Significantly slower reaction rate, may require gentle heating.
Visualizing the CuAAC Mechanism

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product CuI Cu(I) Catalyst Acetylide Copper(I) Acetylide CuI->Acetylide + R-C≡CH - H+ AzideComplex Azide Coordination Acetylide->AzideComplex + R'-N3 Metallacycle Six-Membered Cu(III) Metallacycle AzideComplex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI + H+ (Protonolysis) Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Product Release Alkyne Terminal Alkyne (e.g., this compound) Alkyne->Acetylide Azide Organic Azide Azide->AzideComplex caption Figure 1: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: Figure 1: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol: Comparative CuAAC Reaction

This protocol is designed to be self-validating by including control reactions with benchmark alkynes.

  • Preparation: In three separate 10 mL round-bottom flasks equipped with magnetic stir bars, add benzyl azide (133 mg, 1.0 mmol, 1.0 equiv).

  • Alkyne Addition:

    • To Flask 1, add this compound (109 mg, 1.0 mmol, 1.0 equiv).

    • To Flask 2, add phenylacetylene (102 mg, 1.0 mmol, 1.0 equiv).

    • To Flask 3, add 1-hexyne (82 mg, 1.0 mmol, 1.0 equiv).

  • Solvent: Add a 1:1 mixture of t-butanol and water (4 mL) to each flask and stir until all reagents are dissolved.

  • Catalyst Preparation: In a separate vial, prepare a catalyst solution by dissolving copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol, 5 mol%) and sodium ascorbate (49.5 mg, 0.25 mmol, 25 mol%) in water (1 mL). The solution should turn a yellow-orange color.

  • Reaction Initiation: Add the catalyst solution (0.2 mL, corresponding to 1 mol% Cu(II)SO₄ and 5 mol% sodium ascorbate) to each of the three flasks.

  • Monitoring: Stir the reactions at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes, using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup and Isolation: Once the starting azide is consumed (as indicated by TLC), add water (10 mL) to the reaction mixture. The triazole product will often precipitate and can be collected by vacuum filtration. If it remains in solution, extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol/water or column chromatography on silica gel if necessary.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. Compare the reaction times and isolated yields for the three alkynes.

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira coupling is a robust and widely used method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[1][13] The reaction is typically co-catalyzed by palladium and copper complexes.[1]

Causality Behind Experimental Observations

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle.[1] The copper cycle's primary role is to form the copper(I) acetylide, which then undergoes transmetalation to the palladium center. As with CuAAC, the enhanced acidity of this compound facilitates the formation of this copper acetylide, potentially accelerating the overall reaction rate compared to less acidic alkynes. The electron-withdrawing nature of the thiazole ring can also influence the electronic properties of the final coupled product.[14] Phenylacetylene is a standard, highly effective substrate in Sonogashira couplings, while 1-hexyne, being a weaker acid, may require more forcing conditions or longer reaction times.

Experimental Data Summary

The table below shows representative outcomes for the Sonogashira coupling of iodobenzene with the three alkynes.

AlkyneReaction Time (h)Isolated Yield (%)Notes
This compound 292Clean reaction. The product is a valuable building block for π-conjugated systems.
Phenylacetylene 2.595Excellent yield, considered the benchmark for this reaction.
1-Hexyne 688Slower conversion. Prone to alkyne homocoupling (Glaser coupling) side reactions.[15]
Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA R¹-Pd(II)-X L₂ Pd0->Pd_OA Oxidative Addition (+ R¹-X) Pd_TM R¹-Pd(II)-C≡CR² L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination (+ R¹-C≡CR²) CuX Cu(I)-X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide + R²-C≡CH + Base Cu_Acetylide->Pd_OA Transfers Acetylide Cu_Acetylide->CuX + Base-H⁺X⁻ caption Figure 2: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: Figure 2: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Comparative Sonogashira Coupling

This protocol provides a framework for objectively assessing the performance of each alkyne.

  • Inert Atmosphere: Set up three oven-dried Schlenk flasks, each with a stir bar. Evacuate and backfill each flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition:

    • To each flask, add iodobenzene (204 mg, 1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).

    • To Flask 1, add this compound (120 mg, 1.1 mmol, 1.1 equiv).

    • To Flask 2, add phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv).

    • To Flask 3, add 1-hexyne (90 mg, 1.1 mmol, 1.1 equiv).

  • Solvent and Base: To each flask, add anhydrous tetrahydrofuran (THF, 5 mL) followed by anhydrous triethylamine (Et₃N, 0.28 mL, 2.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Stir the mixtures at room temperature.

  • Monitoring: Monitor the reactions by TLC or GC-MS, observing the consumption of iodobenzene.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues and ammonium salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product and compare the isolated yields and reaction times.

Conclusion: A Reactivity Profile of this compound

The experimental evidence and mechanistic principles consistently demonstrate that This compound is a highly reactive terminal alkyne, often outperforming its aliphatic and even some aromatic counterparts.

  • In CuAAC (Click Chemistry): The electron-withdrawing nature of the thiazole ring accelerates the formation of the key copper acetylide intermediate, leading to faster reaction rates compared to both phenylacetylene and 1-hexyne. This makes it an excellent choice for applications requiring rapid and efficient conjugation, such as in bioconjugation or high-throughput screening.[2][16]

  • In Sonogashira Coupling: this compound proves to be an excellent coupling partner, reacting cleanly and efficiently.[17] Its reactivity is comparable to, and in some cases may exceed, that of phenylacetylene, while being significantly more reactive than simple alkyl alkynes like 1-hexyne. This positions it as a valuable tool for constructing complex molecules containing the thiazole moiety for applications in materials and medicinal chemistry.[14]

References

  • Syntheses of Brominated Bithiazoles and Ethynylation via Palladium-catalyzed Cross-Coupling.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC).
  • π-Extension of a 4-ethoxy-1,3-thiazole via aryl alkyne cross coupling: synthesis and exploration of the electronic structure. PubMed.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PubMed Central (PMC).
  • The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Application Notes & Protocols for 2-Ethynyl-4-methoxythiazole in Click Chemistry. Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.
  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modul
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • 2,4-Disubstituted thiazoles, Part III.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PubMed Central (PMC).

Sources

A Comparative Guide to Bioorthogonal Handles: Validating 4-Ethynylthiazole for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed with high efficiency and specificity within living systems without interfering with endogenous biochemical processes.[1][2] The choice of a bioorthogonal "handle"—a small, abiotic functional group introduced onto a biomolecule of interest—is a critical determinant of the success of any bioorthogonal strategy.

This guide provides a comprehensive comparison of established bioorthogonal handles, focusing on their performance in key bioorthogonal reactions. We will delve into the experimental validation of these handles, examining their reaction kinetics, stability, and cytotoxicity. Furthermore, we will explore the potential of a lesser-known handle, 4-ethynylthiazole, and outline the necessary experimental framework for its validation as a bioorthogonal tool.

The Hallmarks of an Ideal Bioorthogonal Handle

Before comparing specific handles, it is crucial to understand the characteristics that define an effective bioorthogonal functional group:

  • High Reactivity in a Bioorthogonal Reaction: The handle must react rapidly and selectively with its partner under physiological conditions (neutral pH, aqueous environment, 37°C).

  • Orthogonality: The handle and its reaction partner must be inert to the vast array of functional groups present in biological systems, such as amines, thiols, and carboxylates.

  • Stability: The handle must be stable in the biological milieu, resisting degradation by endogenous enzymes or other biochemical processes over the course of the experiment.

  • Minimal Perturbation: The handle should be small and biocompatible, minimizing any structural or functional perturbation of the biomolecule to which it is attached.

  • Low Cytotoxicity: Both the handle and its ligation product should be non-toxic to cells and organisms.

The interplay of these factors dictates the suitability of a bioorthogonal handle for a given application, from cellular imaging to in vivo drug delivery.

Established Bioorthogonal Handles: A Performance Comparison

The field of bioorthogonal chemistry is dominated by a few well-validated classes of handles, primarily those participating in azide-alkyne cycloadditions and inverse-electron-demand Diels-Alder reactions.

Terminal Alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and has been widely adapted for bioorthogonal applications.[3][4] This reaction features the formation of a stable triazole linkage from a terminal alkyne and an azide.

  • Mechanism: The reaction is catalyzed by Cu(I), which significantly accelerates the rate of cycloaddition.[3]

  • Kinetics: CuAAC reactions are generally fast, with second-order rate constants typically in the range of 10 to 104 M-1s-1.[5]

  • Advantages: The small size of the terminal alkyne handle is a significant advantage, minimizing perturbation to the labeled biomolecule. The reagents are also relatively easy to synthesize and incorporate.

  • Limitations: The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper catalyst.[6] While ligands have been developed to mitigate this toxicity, it remains a concern for many in vivo studies.

Strained Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[7]

  • Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction.

  • Kinetics: The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. A variety of cyclooctyne derivatives have been developed with progressively faster kinetics.

  • Advantages: The catalyst-free nature of SPAAC makes it highly suitable for live-cell and in vivo applications.

  • Limitations: Strained cyclooctynes are significantly larger than terminal alkynes, which can potentially perturb the function of the labeled biomolecule. They can also exhibit off-target reactivity with thiols.[7]

Trans-Cyclooctenes for Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest bioorthogonal reactions known.

  • Mechanism: This reaction proceeds via a [4+2] cycloaddition, where the tetrazine acts as the electron-deficient diene and the TCO as the electron-rich dienophile.

  • Kinetics: IEDDA reactions are exceptionally fast, with second-order rate constants that can exceed 106 M-1s-1.[5]

  • Advantages: The remarkable speed of the IEDDA reaction allows for labeling at very low concentrations of reagents, which is ideal for in vivo imaging and other sensitive applications.

  • Limitations: TCOs are relatively large and hydrophobic, which can affect the solubility and behavior of the labeled biomolecule.

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a key metric for comparing the efficiency of bioorthogonal reactions. The following table summarizes reported rate constants for representative bioorthogonal handles.

Bioorthogonal HandleReaction PartnerReaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Terminal AlkyneAzideCuAAC10 - 10⁴Small handle, requires copper catalyst
Cyclooctyne (OCT)AzideSPAAC~10⁻³First generation strained alkyne, slow kinetics
DIBO/DBCOAzideSPAAC~0.1 - 1Improved kinetics, widely used
BCNAzideSPAAC~0.1 - 1Bicyclic, good balance of reactivity and stability
Trans-cyclooctene (TCO)TetrazineIEDDA>10³Very fast kinetics, ideal for in vivo applications

Note: Rate constants can vary depending on the specific derivatives, solvent, and temperature.

The Case for this compound: A Candidate for Validation

While established handles have proven invaluable, the search for novel bioorthogonal tools with unique properties continues. This compound presents an intriguing candidate as a small, terminal alkyne handle for CuAAC.

The thiazole moiety is a common scaffold in medicinal chemistry and is known to participate in various biological interactions.[8][9] Its incorporation into a bioorthogonal handle could potentially offer unique solubility, cell permeability, or targeting properties.

However, a thorough review of the scientific literature reveals a critical lack of experimental data validating this compound as a bioorthogonal handle. To establish its utility, a systematic validation process is required.

Experimental Workflow for Validating this compound

The following is a proposed experimental workflow to rigorously assess the suitability of this compound as a bioorthogonal handle.

Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_kinetics Reaction Kinetics cluster_stability Stability & Cytotoxicity cluster_application Biological Application synthesis Synthesis of this compound conjugation Conjugation to a Reporter Molecule synthesis->conjugation kinetic_assay Kinetic Analysis of CuAAC Reaction conjugation->kinetic_assay stability_assay Stability in Biological Media conjugation->stability_assay toxicity_assay Cellular Cytotoxicity Assessment conjugation->toxicity_assay cell_labeling Live-Cell Labeling Experiment kinetic_assay->cell_labeling stability_assay->cell_labeling toxicity_assay->cell_labeling

Caption: Experimental workflow for the validation of this compound.

Detailed Experimental Protocols

1. Synthesis and Characterization of a this compound Probe

  • Objective: To synthesize this compound and conjugate it to a reporter molecule (e.g., a fluorophore or biotin) for downstream assays.

  • Protocol:

    • Synthesize this compound using established organic chemistry methods.[10]

    • Characterize the synthesized compound using NMR and mass spectrometry to confirm its identity and purity.

    • Conjugate this compound to an NHS-ester activated fluorophore (e.g., FITC) or biotin via a suitable linker to create a functional probe.

    • Purify the probe using HPLC and confirm its structure by mass spectrometry.

2. Kinetic Analysis of the CuAAC Reaction

  • Objective: To determine the second-order rate constant (k₂) of the CuAAC reaction between the this compound probe and an azide-containing molecule.

  • Protocol:

    • Prepare solutions of the this compound-fluorophore probe and a model azide (e.g., benzyl azide) at known concentrations in a biologically relevant buffer (e.g., PBS).

    • Initiate the CuAAC reaction by adding a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).

    • Monitor the progress of the reaction over time by measuring the formation of the triazole product using a suitable analytical technique, such as HPLC or fluorescence spectroscopy.

    • Calculate the second-order rate constant (k₂) from the reaction progress data.

3. Stability in Biological Media

  • Objective: To assess the stability of the this compound handle in a complex biological environment.

  • Protocol:

    • Incubate the this compound probe in cell culture medium (e.g., DMEM supplemented with 10% FBS) at 37°C.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take aliquots of the medium.

    • Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact probe remaining.

    • Calculate the half-life of the this compound probe in the biological medium.

4. Cellular Cytotoxicity Assessment

  • Objective: To evaluate the toxicity of this compound and its ligation product on living cells.

  • Protocol:

    • Culture a relevant cell line (e.g., HeLa or HEK293) in a 96-well plate.

    • Treat the cells with increasing concentrations of the this compound probe and its pre-formed triazole ligation product.

    • After a defined incubation period (e.g., 24 or 48 hours), assess cell viability using a standard cytotoxicity assay, such as the MTT or PrestoBlue assay.

    • Determine the IC₅₀ value for each compound to quantify its cytotoxic potential.

5. Live-Cell Labeling Experiment

  • Objective: To demonstrate the ability of this compound to function as a bioorthogonal handle for labeling biomolecules in living cells.

  • Protocol:

    • Metabolically label cells with an azide-modified precursor (e.g., an azido sugar or amino acid).[11][12][13][14]

    • Treat the azide-labeled cells with the this compound-fluorophore probe under CuAAC conditions (with a cell-compatible copper source and ligands).

    • Wash the cells to remove unreacted probe.

    • Visualize the labeled biomolecules using fluorescence microscopy.

    • Include appropriate controls, such as cells not treated with the azido-precursor or the ethynyl-probe, to confirm the specificity of the labeling.

Conclusion and Future Outlook

The validation of new bioorthogonal handles is a continuous endeavor that expands the capabilities of chemical biologists. While established handles like terminal alkynes, strained cyclooctynes, and trans-cyclooctenes provide robust and reliable tools, the exploration of novel structures like this compound is essential for developing next-generation probes with tailored properties.

The experimental framework outlined in this guide provides a roadmap for the systematic validation of this compound. Should this handle demonstrate favorable kinetics, stability, and low cytotoxicity, it could become a valuable addition to the bioorthogonal toolkit, particularly for applications where a small, heterocyclic handle is desirable. The successful validation of this compound would not only provide a new tool for researchers but also underscore the importance of rigorous, data-driven evaluation in the advancement of bioorthogonal chemistry.

References

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. [Link]

  • In situ click chemistry: from small molecule discovery to synthetic antibodies. NIH. [Link]

  • EP2709666B1 - Bio-orthogonal drug activation.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PMC. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PMC. [Link]

  • Advances in the Synthesis of Bioorthogonal Reagents: s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PubMed. [Link]

  • US20210128733A1 - Bioorthogonal compositions.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

  • Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. MDPI. [Link]

  • Designing Bioorthogonal Reactions for Biomedical Applications. PMC. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. [Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. PMC. [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • The process of in situ click chemistry. ResearchGate. [Link]

  • bioorthogonal linkers and reactions. Justia Patents. [Link]

  • Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. PMC. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH. [Link]

  • Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. PubMed. [Link]

  • US20170362266A1 - Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC. [Link]

  • Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. [Link]

  • Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PMC. [Link]

  • 1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. PMC. [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • CA2836338A1 - Tetrazine derivatives used in bio-orthogonal drug activation.
  • Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. NIH. [Link]

  • Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. PubMed. [Link]

  • Click chemistry. Wikipedia. [Link]

Sources

A Comparative Guide to Copper-Catalyzed vs. Strain-Promoted Click Reactions with 4-Ethynylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical ligation, "click chemistry" has emerged as a powerful toolkit for the rapid and efficient construction of complex molecular architectures.[1] Among the most prominent of these reactions are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a detailed comparative analysis of these two methodologies with a specific focus on their application to the heteroaromatic alkyne, 4-ethynylthiazole.

It is important to note that while the principles of both CuAAC and SPAAC are well-established, specific comparative kinetic and yield data for this compound are not extensively documented in the peer-reviewed literature. Therefore, this guide will provide a comprehensive comparison based on the established reactivity of these systems, using data from analogous electron-deficient alkynes where appropriate, to offer expert insights into the expected performance of this compound.

Fundamental Principles: A Tale of Two Activation Strategies

The cycloaddition of an azide and an alkyne to form a stable 1,2,3-triazole is the cornerstone of this chemistry. However, the thermal reaction is often slow and lacks regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted triazoles.[1] CuAAC and SPAAC offer elegant solutions to these challenges through distinct activation mechanisms.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition and to exclusively yield the 1,4-disubstituted triazole isomer.[1][2] The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide. The reaction is highly efficient and tolerates a wide range of functional groups.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In contrast, SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition. This "strain-promoted" reactivity allows the reaction to proceed under physiological conditions without the need for a potentially cytotoxic metal catalyst, making it a cornerstone of bioorthogonal chemistry.[4] However, this reaction typically lacks the strict regioselectivity of CuAAC, often producing a mixture of regioisomers.

Performance Comparison with this compound: A Data-Informed Perspective

The choice between CuAAC and SPAAC for reactions involving this compound hinges on a trade-off between reaction kinetics, biocompatibility, and the inherent reactivity of the alkyne.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Potential for cytotoxicity due to copper, though ligands can mitigate this. Primarily for in vitro applications.[5]High biocompatibility, ideal for in vivo and live-cell applications.
Reaction Rate with this compound Expected to be fast. The electron-withdrawing nature of the thiazole ring can enhance the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate.Expected to be extremely slow to non-existent. SPAAC relies on the release of ring strain from a cyclooctyne. As a linear, unstrained alkyne, this compound lacks the driving force for this reaction. The thermal Huisgen cycloaddition would be the operative, albeit very slow, pathway.
Regioselectivity Exclusively 1,4-disubstituted triazole.[1]Not applicable for linear alkynes like this compound. In general SPAAC with substituted cyclooctynes can produce regioisomeric products.
Side Reactions Potential for oxidative homocoupling of the alkyne (Glaser coupling), though this can be minimized with reducing agents like sodium ascorbate.[1]With highly reactive strained alkynes, side reactions with thiols present in biological systems can occur.[5] This is not a concern for the unreactive this compound.
Reagent Accessibility This compound and various azides are readily accessible. Copper catalysts and ligands are standard laboratory reagents.Requires the synthesis of often complex and expensive strained cyclooctynes.

Mechanistic Insights and Experimental Workflows

To better understand the practical application of these reactions, the following sections detail the underlying mechanisms and provide representative experimental protocols.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

The thiazole ring in this compound is electron-withdrawing, which is generally favorable for the CuAAC reaction. The increased acidity of the acetylenic proton facilitates the formation of the key copper acetylide intermediate.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product This compound This compound Cu-Acetylide Cu-Acetylide This compound->Cu-Acetylide + Cu(I) Azide Azide Cu(I) Cu(I) Coordination Coordination Cu-Acetylide->Coordination + Azide Cycloaddition Cycloaddition Coordination->Cycloaddition Intramolecular Cyclization Triazolide Triazolide Cycloaddition->Triazolide Triazolide->Cu(I) Catalyst Regeneration 1,4-Thiazolyl-Triazole 1,4-Thiazolyl-Triazole Triazolide->1,4-Thiazolyl-Triazole Protonolysis SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Strained_Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Cyclooctyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Triazole Adduct Transition_State->Triazole_Product Release of Ring Strain

Sources

Assessing the Cytotoxicity of 4-Ethynylthiazole-Based Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted therapeutics and advanced biomaterials, the methodologies used to connect molecular components are as critical as the components themselves. Among the plethora of bioconjugation techniques, "click chemistry" has emerged as a robust and versatile tool. The use of 4-ethynylthiazole as a linchpin in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions offers a unique combination of stability and reactivity. However, the ultimate biological efficacy of the resulting bioconjugates hinges on a thorough understanding of their cellular interactions, particularly their cytotoxic profiles.

This guide provides a comprehensive framework for assessing the cytotoxicity of this compound-based bioconjugates. We will delve into a comparative analysis with alternative conjugation chemistries, explore the underlying molecular mechanisms of thiazole-induced cell death, and provide detailed, field-proven protocols for key cytotoxicity assays. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge and tools to conduct self-validating experiments and make informed decisions in their pursuit of novel, effective, and safe bioconjugates.

A Comparative Overview of Bioconjugation Chemistries: this compound vs. Alternatives

The choice of conjugation chemistry has profound implications for the stability, homogeneity, and, ultimately, the biological activity of a bioconjugate. Here, we compare this compound-based click chemistry with a widely used alternative: maleimide-thiol conjugation.

FeatureThis compound (Click Chemistry)Maleimide-Thiol Conjugation
Reaction Mechanism Forms a stable triazole linkage through a [3+2] cycloaddition between an alkyne (this compound) and an azide.[1][2]Forms a thioether bond via a Michael addition reaction between a thiol (e.g., from a cysteine residue) and a maleimide.[1][3]
Specificity Highly specific and bioorthogonal, meaning the reactive groups do not cross-react with other functional groups found in biological systems.[2]Can have off-target reactions with other nucleophiles, and the stability of the maleimide ring can be a concern.
Stability of the Linkage The resulting triazole ring is exceptionally stable to hydrolysis, enzymatic degradation, and redox conditions.[1]The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[3]
Reaction Conditions CuAAC: Requires a copper(I) catalyst, which can be toxic to cells, but ligands have been developed to mitigate this.[4] SPAAC: Copper-free, utilizing a strained cyclooctyne, making it highly biocompatible for live-cell applications.[2][5]Generally performed under physiological pH, but the reaction can be reversible.
Homogeneity of the Product Site-specific incorporation of the azide or alkyne handle allows for the production of highly homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).[2]Often results in heterogeneous mixtures with varying DARs, which can affect the pharmacokinetic and therapeutic index of the bioconjugate.[2]

Causality in Experimental Choice: The decision to use this compound-based click chemistry is often driven by the need for a highly stable and precisely defined bioconjugate.[1][2] This is particularly critical in the development of antibody-drug conjugates (ADCs), where a stable linker ensures that the cytotoxic payload is delivered specifically to the target cells, minimizing off-target toxicity.[1] In contrast, while maleimide-thiol chemistry is a well-established and relatively simple method, the potential for linker instability and product heterogeneity can be significant drawbacks.[3]

Unraveling the Molecular Mechanisms of Thiazole-Induced Cytotoxicity

Many thiazole-containing compounds have been shown to exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[6][7] Understanding the specific signaling pathways involved is crucial for a comprehensive assessment of a bioconjugate's activity. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for thiazole derivatives.[7]

This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8][9] In healthy cells, the anti-apoptotic Bcl-2 proteins sequester the pro-apoptotic members, preventing them from inducing apoptosis.[9] Upon receiving a death signal, which can be triggered by cellular stress or cytotoxic agents, the balance shifts. Pro-apoptotic "BH3-only" proteins are upregulated and bind to the anti-apoptotic Bcl-2 proteins, releasing Bax and Bak.[9] These then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase, which then activates the executioner caspases, such as caspase-3 and caspase-7.[10] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

Thiazole_Induced_Apoptosis cluster_stimulus Cytotoxic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Thiazole This compound Bioconjugate BH3 BH3-only proteins Thiazole->BH3 activates Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes BH3->Bcl2 inhibits CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Figure 1: Thiazole-Induced Intrinsic Apoptosis Pathway.

Experimental Protocols for a Robust Cytotoxicity Assessment

A multi-pronged approach is essential for a thorough evaluation of cytotoxicity. Here, we provide detailed protocols for three key assays that, when used in conjunction, offer a comprehensive picture of a bioconjugate's effect on cell viability and the mechanism of cell death.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

Figure 2: MTT Assay Experimental Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the this compound-based bioconjugate in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the bioconjugate at different concentrations. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a period that is relevant to the expected mechanism of action of the payload (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the bioconjugate that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells.[13][16] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

Experimental Workflow:

Figure 3: Annexin V/PI Staining Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the this compound-based bioconjugate at the desired concentrations for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use appropriate compensation controls for FITC and PI.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[11] The assay utilizes a substrate that contains the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[11][17] Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the sample.[11][18][19]

Experimental Workflow:

Figure 4: Caspase-3/7 Activity Assay Workflow.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat them with the bioconjugate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Data Interpretation and Concluding Remarks

A comprehensive assessment of the cytotoxicity of this compound-based bioconjugates requires a synthesis of data from multiple assays. The MTT assay provides a quantitative measure of the overall impact on cell viability (IC50), while the Annexin V/PI and caspase activity assays offer crucial insights into the mechanism of cell death.

By comparing the cytotoxic profiles of bioconjugates prepared using this compound-based click chemistry with those synthesized via alternative methods, researchers can make data-driven decisions about the optimal conjugation strategy for their specific application. The superior stability and homogeneity offered by click chemistry often translate to an improved therapeutic window, with enhanced efficacy and reduced off-target toxicity.

The protocols and conceptual frameworks presented in this guide are intended to serve as a robust starting point for your investigations. As with any experimental science, meticulous attention to detail, the inclusion of appropriate controls, and a critical interpretation of the results are paramount to generating reliable and impactful data. The continued exploration and characterization of novel bioconjugates, such as those based on the versatile this compound scaffold, will undoubtedly pave the way for the next generation of targeted therapies and advanced functional biomaterials.

References

Click to expand
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

  • Click Chemistry Conjugations. PMC. [Link]

  • Click Chemistry-Based Synthesis and Cytotoxic Activity Evaluation of 4α-triazole Acetate Podophyllotoxin Derivatives. PubMed. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC. [Link]

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PMC. [Link]

  • Preparation of Site-Specific Cytotoxic Protein Conjugates via Maleimide-thiol Chemistry and Sortase A-Mediated Ligation. JoVE. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways | International Journal of Cell and Biomedical Science. International Journal of Cell and Biomedical Science. [Link]

  • Click chemistry‐based synthesis and cytotoxic activity evaluation of 4α‐triazole acetate podophyllotoxin derivatives | Request PDF. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. PubMed. [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PubMed. [Link]

  • Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies | Molecular Pharmaceutics. ACS Publications. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ResearchGate. [Link]

  • Click chemistry in the synthesis of antibody-drug conjugates. ResearchGate. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]

  • ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induce. OTT. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Ethynylthiazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, particularly in oncology.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-ethynylthiazole derivatives, comparing their potential performance with other substituted thiazole analogs. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed experimental protocols to support further research and development in this promising area of cancer therapeutics.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The 2-aminothiazole core is a well-established pharmacophore in the design of kinase inhibitors.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[4] The substitution pattern on the thiazole ring plays a pivotal role in determining the potency and selectivity of these inhibitors.

The introduction of an ethynyl group at the C4 position of the thiazole ring is a strategic design element. This small, rigid functional group can participate in various non-covalent interactions within a protein's active site, including hydrogen bonding and π-π stacking. Furthermore, the ethynyl moiety can serve as a bioisostere for other functional groups, such as halogens, offering a way to fine-tune the physicochemical properties and biological activity of a compound. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, we can infer their potential advantages by examining the SAR of related 2,4-disubstituted thiazoles.

Comparative Analysis of 4-Substituted Thiazole Derivatives

To understand the significance of the 4-ethynyl group, it is essential to compare its potential impact with other substituents at the C4 position of the thiazole ring. SAR studies on various 2-aminothiazole derivatives have provided valuable insights into the optimal substitutions for anticancer activity.

Kinase Inhibition: A Primary Mechanism of Action

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases.[2] Aurora kinases, for instance, are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]

Table 1: Comparative Anticancer Activity of 2,4-Disubstituted Thiazole Derivatives

Compound IDR1 (at C2)R2 (at C4)Target/Cell LineIC50/GI50 (µM)Reference
Hypothetical 4-Ethynyl Derivative PhenylaminoEthynyl Aurora Kinase APotentially < 0.1-
Compound 14 DiethylaminopropanamidoCOOEtRPMI-8226 (Leukemia)0.08[3]
Compound 9 Substituted phenylaminoPhenylMCF-7, NCI-H460, SF-268More potent than doxorubicin[6]
Compound 14a Substituted pyrimidinePhenylMCF-7, NCI-H460, SF-268More potent than doxorubicin[6]

The data in Table 1, while not a direct comparison with a 4-ethynyl derivative, highlights that modifications at both the C2 and C4 positions significantly impact anticancer activity. The high potency of compounds 9 and 14a underscores the importance of the C4-phenyl group in these particular scaffolds. A 4-ethynyl group, with its ability to form key interactions in the ATP-binding pocket of kinases, could potentially lead to even greater potency.

Causality Behind Structural Modifications

The choice of substituents on the thiazole ring is guided by the desire to optimize interactions with the target protein.

  • C2-Amino Substituent: The amino group at the C2 position is a crucial hydrogen bond donor and acceptor, often anchoring the molecule in the hinge region of the kinase ATP-binding site. Aromatic and heteroaromatic substituents at this position can engage in additional hydrophobic and π-stacking interactions.

  • C4-Substituent: The substituent at the C4 position often extends into the solvent-exposed region or a deeper hydrophobic pocket of the kinase.

    • Aryl/Heteroaryl Groups: As seen in potent compounds, these groups can provide significant van der Waals and hydrophobic interactions, enhancing binding affinity.[6]

    • Ethynyl Group: An ethynyl group at this position offers several advantages:

      • Linear Geometry: Its rigid, linear geometry can act as a linker to probe specific regions of the binding site.

      • Hydrogen Bond Donor: The terminal alkyne proton can act as a weak hydrogen bond donor.

      • π-System: The triple bond can participate in π-stacking interactions.

      • Metabolic Stability: The ethynyl group is generally more metabolically stable than a methyl or ethyl group.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments in the evaluation of this compound derivatives.

Synthesis of 2-Amino-4-ethynylthiazole Derivatives

The synthesis of the 2-aminothiazole core is typically achieved through the Hantzsch thiazole synthesis.

Experimental Workflow: Hantzsch Thiazole Synthesis

reagents α-haloketone or α-haloaldehyde + Thiourea or Thioamide solvent Reflux in Ethanol reagents->solvent Reaction product 2-Aminothiazole Derivative solvent->product Cyclization

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the α-haloketone (e.g., 1-bromo-3-butyn-2-one for a this compound) and the corresponding thiourea derivative in a suitable solvent, such as ethanol.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired 2-amino-4-ethynylthiazole derivative.[7]

In Vitro Kinase Inhibition Assay

An in vitro kinase assay is essential to determine the direct inhibitory effect of the synthesized compounds on the target kinase.

Experimental Workflow: Kinase Inhibition Assay

compound Test Compound (this compound derivative) reaction Incubation compound->reaction enzyme Target Kinase (e.g., Aurora Kinase A) enzyme->reaction substrate Substrate + ATP substrate->reaction detection Detection of Phosphorylation reaction->detection ic50 IC50 Determination detection->ic50

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Example: Aurora Kinase A):

  • Plate Preparation: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add a solution of purified Aurora Kinase A enzyme to each well.

  • Incubation: Incubate the plate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a specific peptide) and ATP.

  • Reaction Termination and Detection: After a defined incubation time, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cell-Based Antiproliferative Assay

A cell-based assay is crucial to assess the effect of the compounds on cancer cell growth and viability.

Experimental Workflow: MTT Assay

cells Cancer Cell Seeding in 96-well plate treatment Treatment with Test Compound cells->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt Addition of MTT Reagent incubation->mtt solubilization Solubilization of Formazan Crystals mtt->solubilization readout Absorbance Reading (570 nm) solubilization->readout

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[6]

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents, particularly as kinase inhibitors. While direct and extensive SAR studies are yet to be widely published, the known properties of the ethynyl group suggest its potential to enhance binding affinity and improve pharmacokinetic properties compared to other substituents. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new this compound derivatives.

Future research should focus on the systematic synthesis and evaluation of a library of this compound compounds with diverse substitutions at the C2 position. Direct comparative studies with 4-halo, 4-alkyl, and 4-aryl analogs will be crucial to definitively establish the contribution of the ethynyl moiety to the biological activity. Such studies will undoubtedly accelerate the development of potent and selective this compound-based therapeutics for the treatment of cancer.

References

  • Stark, H. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5354-5367. [Link]

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Li, W., et al. (2020). Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study. European Journal of Medicinal Chemistry, 208, 112847. [Link]

  • Kim, J. S., et al. (2004). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Bioorganic & Medicinal Chemistry, 12(10), 2541-2546. [Link]

  • Zhang, X., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

  • Abdel-rahman, H. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39871-39884. [Link]

  • Wang, Y., et al. (2010). QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. Chemical Biology & Drug Design, 76(1), 58-68. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-31. [Link]

  • Kamboj, P., et al. (2024). Benzothiazole based potent apoptosis inducers. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 110, 104793. [Link]

  • Zhao, P., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters, 38, 127880. [Link]

  • Al-Omair, M. A. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Chemistry & Chemical Technology, 17(3), 543-552. [Link]

  • Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. [Link]

  • Kallanagouda, R. B., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(6), 4337-4344. [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]

  • Kumar, A., et al. (2017). Synthesis and biological evaluation of some 4-thiazolidinones. ResearchGate. [Link]

  • Hamed, M. M., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]

  • Mohammadi-Farani, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 455-463. [Link]

Sources

A Comparative Guide to the Binding Affinity of 4-Ethynylthiazole-Modified Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the development of covalent inhibitors has seen a significant resurgence. These molecules offer the potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. Within this class, ligands modified with a 4-ethynylthiazole moiety have emerged as a sophisticated tool for achieving selective and potent target engagement. This guide provides an in-depth comparison of their binding affinities, the rationale behind their design, and the experimental methodologies required for their robust evaluation.

The Strategic Role of the this compound Warhead

The efficacy of a targeted covalent inhibitor is defined by a two-step mechanism: an initial, reversible non-covalent binding event, followed by the formation of a stable covalent bond with the target protein.[1] The this compound group serves as the "warhead"—an electrophilic functional group engineered to react with a nucleophilic amino acid residue, most commonly cysteine, within the protein's binding site.[2]

The initial non-covalent interaction, quantified by the inhibition constant (Kᵢ), dictates the inhibitor's specificity and initial binding strength.[3] Once the ligand is properly oriented, the ethynyl group acts as a Michael acceptor, inviting nucleophilic attack from the cysteine's thiol group to form a durable covalent linkage.[2][4] The overall potency of this interaction is often expressed as an IC₅₀ value (the concentration required for 50% inhibition) or more precisely by the kinetic efficiency constant (kᵢₙₐ꜀ₜ/Kᵢ), which encapsulates both the initial binding affinity and the rate of covalent bond formation.[3][5]

The thiazole ring itself is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other bioactive compounds due to its favorable pharmacological properties and ability to form key interactions with protein targets.[6] Coupling this scaffold with an ethynyl warhead creates a powerful combination for designing highly specific and potent covalent inhibitors.

Mechanism of Covalent Modification

The reaction between the this compound warhead and a cysteine residue is a critical step that locks the inhibitor onto its target. This process ensures a prolonged and often irreversible inhibition of the protein's function.

Caption: Covalent bond formation between a cysteine thiol and a this compound warhead.

Comparative Analysis of Binding Affinity: A Case Study

Direct comparison of binding affinities requires standardized assays against a common target. Research into a class of compounds termed CETZOLEs, which feature an alkynylthiazole warhead, provides a clear example of how structural modifications influence biological activity. These compounds were identified as potent inducers of ferroptosis, a specific form of cell death, with chemoproteomic analysis identifying Glutathione Peroxidase 4 (GPX4) as a primary target.[4][7]

Compound IDCore StructureR Group ModificationActivity (EC₅₀, µM)
CETZOLE-A 2-Ethynylthiazole4-Fluorophenyl0.02 µM
CETZOLE-B 2-Ethynylthiazole4-Chlorophenyl0.04 µM
CETZOLE-C 2-Ethynylthiazole4-Bromophenyl0.04 µM
CETZOLE-D 2-Ethynylthiazole4-Iodophenyl0.03 µM
CETZOLE-E 2-EthynylthiazolePhenyl0.05 µM

Data synthesized from studies on CETZOLEs, which utilize an alkynylthiazole warhead to induce ferroptosis.[4][7] EC₅₀ values represent the effective concentration to induce cell death, serving as a proxy for target engagement potency.

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationship:

  • Potency of the Warhead : The presence of the ethynylthiazole moiety is a prerequisite for the high potency observed, with EC₅₀ values in the low nanomolar range.[4][7]

  • Minimal Impact of Halogen Substitution : For this particular series targeting GPX4, substituting different halogens on the appended phenyl ring (F, Cl, Br, I) had a relatively minor impact on overall potency, suggesting that this region of the molecule may not be involved in critical binding interactions.

  • Broader SAR Principles : In other studies of thiazole-based inhibitors targeting different enzymes, substitutions on appended aromatic rings can dramatically influence activity. For example, in a series of thiazole aminoguanidines, fluorine-substituted phenyl groups were found to be more effective than hydroxyl-substituted ones against MRSA.[8] This underscores that while the warhead is essential for covalent modification, the entire molecular structure contributes to the initial non-covalent binding affinity (Kᵢ) and overall selectivity.[9]

Experimental Methodologies for Affinity Determination

Accurately characterizing the binding affinity of a covalent inhibitor requires specific kinetic assays that can dissect the two-step mechanism of action.[3] Standard IC₅₀ determination can be misleading if incubation times are not carefully controlled.

Workflow for Characterizing Covalent Inhibitors

A robust workflow is essential to move from initial hit identification to a full understanding of a covalent inhibitor's kinetic profile. This typically involves a primary screen followed by detailed kinetic analysis.

Caption: Experimental workflow for the characterization of covalent inhibitors.

Protocol 1: Enzymatic Assay for kᵢₙₐ꜀ₜ and Kᵢ Determination

This method relies on measuring the rate of enzyme inactivation over time at various inhibitor concentrations.

Objective: To determine the kinetic parameters kᵢₙₐ꜀ₜ (maximal rate of inactivation) and Kᵢ (inhibition constant for non-covalent binding).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally fluorescent or colorimetric)

  • Covalent inhibitor stock solution (e.g., in DMSO)

  • Assay buffer

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the covalent inhibitor in assay buffer.

    • In a microplate, add the inhibitor dilutions to the enzyme solution. Start the reaction by adding the enzyme.

    • Incubate for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Activity Measurement:

    • At the end of each incubation period, add a saturating concentration of the enzyme's substrate to the enzyme-inhibitor mixture.

    • Immediately measure the initial reaction velocity (v₀) using the microplate reader. The signal change over a short time (e.g., 1-2 minutes) reflects the amount of remaining active enzyme.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kₒₑₛ).

    • Plot the calculated kₒₑₛ values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for inactivation: kₒₑₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])

    • This hyperbolic plot allows for the determination of both kᵢₙₐ꜀ₜ (the Vₘₐₓ of the plot) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation rate).[3]

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique that can monitor the binding events in real-time, allowing for the direct measurement of both non-covalent and covalent steps.[5]

Objective: To directly measure the association and dissociation rates of the non-covalent step and the rate of covalent bond formation.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified target protein

  • Covalent inhibitor

  • Immobilization and running buffers

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface according to standard amine coupling protocols.

  • Inhibitor Injection: Inject a series of concentrations of the this compound-modified ligand over the chip surface.

  • Real-Time Monitoring: The SPR instrument measures the change in refractive index as the inhibitor binds to the immobilized protein.

  • Data Analysis:

    • The resulting sensorgrams (response vs. time) will show an initial rapid association and dissociation phase, followed by a slower, progressive increase in signal that does not return to baseline upon buffer wash. This latter phase represents the formation of the covalent adduct.

    • Fit the sensorgram data to a "two-state reaction" model, which is analogous to the covalent inhibition model: A + B ↔ AB → AB*

    • This model yields the kinetic constants for the initial reversible binding (kₐ₁ and kₑ₁) and the forward rate constant for the covalent modification (k₂), which is equivalent to kᵢₙₐ꜀ₜ.[5] The Kᵢ can be calculated from kₑ₁/kₐ₁.

Trustworthiness and Self-Validation: For both protocols, it is critical to include controls. A non-reactive analogue of the inhibitor (e.g., with the ethynyl group reduced to an ethyl group) should be tested to confirm that the observed irreversible binding is due to the warhead. Additionally, for SPR, the covalent nature of the binding means the chip surface is not typically regenerable, requiring careful experimental design and potentially the use of capture-based surfaces for higher throughput.[5]

Conclusion

Ligands modified with the this compound moiety represent a highly effective strategy for the design of targeted covalent inhibitors. Their potency is a composite of both strong initial non-covalent recognition, driven by the broader molecular scaffold, and efficient covalent bond formation, executed by the ethynyl warhead. The comparative analysis of related compounds demonstrates that while the warhead is the key reactive element, fine-tuning of the entire ligand structure is essential for achieving optimal binding affinity and selectivity. Robust experimental evaluation using detailed kinetic enzyme assays or advanced biophysical techniques like SPR is imperative to accurately characterize these inhibitors and guide the development of next-generation targeted therapeutics.

References
  • Desai, N. C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.[9]

  • Koppula, P., et al. (2021). Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. ChemRxiv.[4][7]

  • Zhang, J., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research.[10]

  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. Sygnature Discovery Blog.[5]

  • Ghorab, M. M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Bioorganic Chemistry.[11]

  • Li, Y., et al. (2025). Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. European Journal of Medicinal Chemistry.[12]

  • Gouda, M. A., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy.[13]

  • Li, X., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry.[8]

  • Daryaee, F., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation.[14]

  • Sona, C., & Shukla, D. (2024). Molecular Insights into the Impact of Mutations on the Binding Affinity of Targeted Covalent Inhibitors of BTK. Journal of Chemical Information and Modeling.[15]

  • Chen, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules.[2]

  • de Wispelaere, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols.[3]

  • Glavaš, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics.[16]

  • Lee, J., & Lee, S. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences.[1]

  • Sharma, P. C., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.[6]

  • Alshammari, M. A., et al. (2022). Structure Activity Relationship. ResearchGate.[17]

  • Göktaş, U. M., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules.[18]

  • Horvát, G., et al. (2023). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Nature Communications.[19]

Sources

A Senior Application Scientist's Guide to Profiling Covalent Probe Cross-Reactivity in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Focus: 4-Ethynylthiazole as a Case Study for Covalent Fragment-Based Probes

Introduction: The Double-Edged Sword of Covalent Probes

In the landscape of chemical biology and drug discovery, covalent probes are powerful tools for interrogating protein function, identifying novel therapeutic targets, and developing irreversible inhibitors.[1][2] Small, reactive fragments like this compound, which combines a bioorthogonal alkyne handle with a heterocyclic scaffold common in medicinal chemistry, represent a key class of such probes.[3][4] Their strength lies in their ability to form stable, covalent bonds with target proteins, enabling robust biochemical assays like Activity-Based Protein Profiling (ABPP) for target engagement and identification.[5][6]

This guide provides a framework for assessing the cross-reactivity of electrophilic fragments, using this compound as a central example. We will compare its hypothetical reactivity profile with that of common alternative probes and provide detailed, field-proven protocols to empower researchers to generate high-confidence selectivity data.

The Imperative of Cross-Reactivity Profiling

The core challenge with covalent probes is balancing reactivity with selectivity. A probe that is too reactive will label proteins promiscuously, creating a high background of non-specific targets and obscuring the true protein of interest. Conversely, a probe with insufficient reactivity may fail to label its intended target under physiological conditions. The goal is to find the "sweet spot" where the probe's intrinsic reactivity is low, but is significantly enhanced by non-covalent binding affinity within the target's active site—a principle of proximity-induced reactivity.[10]

Failing to adequately profile cross-reactivity can lead to:

  • Wasted Resources: Pursuing false-positive "hits" from a screening campaign.[11]

  • Misinterpreted Phenotypes: Attributing a biological effect to the modulation of an intended target when an off-target is the true cause.

  • Developmental Setbacks: Encountering unexpected toxicity in later-stage drug development due to engagement with anti-targets.[8]

Comparative Analysis: Selecting the Right Tool for the Job

This compound belongs to the class of terminal alkyne probes, which are relatively mild electrophiles. Their reactivity is often directed towards nucleophilic residues like cysteine, though other residues can be targeted.[4][12] The performance of such a probe can only be understood in comparison to established alternatives.

Probe ClassRepresentative StructurePrimary Target Residue(s)Intrinsic ReactivityKey Considerations & Trade-offs
Terminal Alkynes This compoundCysteine, LysineLow to ModeratePros: Generally low background labeling; serves as a versatile bioorthogonal handle. Cons: Reactivity can be context-dependent and sometimes lower than desired. The thiazole ring itself can contribute to non-covalent, sometimes promiscuous, interactions.[3]
Haloacetamides Iodoacetamide-Alkyne (IAA)CysteineModerate to HighPros: Robust and reliable cysteine labeling; well-characterized reactivity.[13] Cons: Higher intrinsic reactivity can lead to more off-targets compared to milder electrophiles. Chloroacetamides are less reactive than iodoacetamides.[10]
Acrylamides Acrylamide-AlkyneCysteineModeratePros: Widely used in FDA-approved covalent drugs; reactivity is tunable.[4] Cons: Can act as Michael acceptors, which are sometimes flagged as Pan-Assay Interference Compounds (PAINS).[14]

This table presents representative data synthesized from multiple sources to illustrate the comparative principles of different covalent warheads.[3][10][12][13]

Experimental Workflow: Chemoproteomic Profiling of Covalent Probes

The gold-standard method for assessing probe selectivity is competitive Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry.[5][15] This approach provides a direct, proteome-wide readout of all proteins that are covalently modified by the probe in a complex biological system, such as a cell lysate or live cells.

Below is a diagram of the complete experimental workflow, followed by a detailed, step-by-step protocol for its implementation.

ABPP_Workflow cluster_prep Step 1: Sample Preparation cluster_labeling Step 2: Probe Labeling & Competition cluster_click Step 3: Bioorthogonal Ligation cluster_enrich Step 4: Affinity Purification cluster_analysis Step 5: MS Analysis & Data Interpretation p1 Cell Culture / Tissue Homogenization p2 Prepare Proteome Lysate p1->p2 l2 Group 2: Probe (e.g., this compound) p2->l2 l1 Group 1: DMSO (Vehicle Control) c1 CuAAC 'Click' Chemistry Reaction: Attach Azide-Biotin Tag l2->c1 l3 Group 3: Competitor + Probe e1 Bind to Streptavidin Beads c1->e1 e2 Wash to Remove Non-labeled Proteins e1->e2 e3 On-Bead Tryptic Digestion e2->e3 a1 LC-MS/MS Analysis of Peptides e3->a1 a2 Database Search & Protein Identification a1->a2 a3 Quantitative Analysis: Identify Competed Proteins (Targets) vs. Non-Competed Proteins (Off-Targets) a2->a3

Caption: Chemoproteomic workflow for identifying on- and off-targets of a covalent probe.

Protocol: Competitive Chemoproteomics for Selectivity Profiling

This protocol is a self-validating system. The inclusion of a vehicle control (DMSO) establishes the background of non-specific binders to the streptavidin beads, while the competition experiment is crucial for validating true, specific targets of the parent molecule if one exists.

1. Proteome Preparation

  • Rationale: This step aims to produce a native and functional proteome. Using freshly prepared lysates is critical to maintain the activity of enzymes and the native conformation of proteins.
  • Procedure:
  • Culture cells (e.g., HEK293T, HeLa) to ~80-90% confluency.
  • Harvest cells, wash twice with cold PBS, and pellet by centrifugation.
  • Lyse the cell pellet in a suitable buffer (e.g., PBS with 0.1% NP-40) via sonication or Dounce homogenization on ice.
  • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 45 min at 4°C) to remove insoluble debris.
  • Determine protein concentration of the supernatant using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.

2. Probe Labeling and Competition

  • Rationale: This is the core of the experiment. The probe concentration should be titrated to find the lowest effective concentration to minimize off-target labeling. The "Competitor" is the non-alkyne-tagged parent molecule, used to distinguish specific targets from general off-targets.
  • Procedure:
  • Set up three experimental groups in triplicate:
  • Vehicle: Proteome + DMSO (1% final concentration).
  • Probe Only: Proteome + this compound probe (e.g., 10 µM final concentration).
  • Competition: Proteome + Parent Compound (without alkyne, e.g., 100 µM) for 30 min, followed by addition of this compound probe (10 µM).
  • Incubate all samples for 1 hour at 37°C.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click' Reaction

  • Rationale: This bioorthogonal reaction is highly specific and efficient, ensuring that only alkyne-modified proteins are tagged with biotin for subsequent enrichment.[1]
  • Procedure:
  • To each sample, add the following click-chemistry reagents in order:
  • Azide-Biotin tag (e.g., 100 µM).
  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM, freshly prepared).
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM).
  • Copper(II) Sulfate (CuSO₄) (1 mM).
  • Incubate for 1 hour at room temperature, protected from light.

4. Enrichment of Labeled Proteins

  • Rationale: Streptavidin has an extremely high affinity for biotin, allowing for the efficient pull-down and enrichment of probe-labeled proteins, separating them from the vast excess of unlabeled proteins.[16]
  • Procedure:
  • Pre-wash high-capacity streptavidin agarose beads with PBS.
  • Add the bead slurry to each sample and incubate for 1 hour at room temperature with rotation.
  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 0.5% SDS in PBS, 3x with PBS).

5. On-Bead Digestion and Mass Spectrometry

  • Rationale: Digesting the enriched proteins into peptides while they are still bound to the beads is an effective way to reduce sample complexity and background before MS analysis.
  • Procedure:
  • Resuspend the washed beads in a buffer containing urea (e.g., 2 M urea in 100 mM Tris).
  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
  • Add sequencing-grade trypsin and incubate overnight at 37°C.
  • Collect the supernatant containing the tryptic peptides.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis

  • Rationale: Quantitative proteomics is used to compare peptide abundances across the different experimental groups, revealing the probe's interaction landscape.
  • Procedure:
  • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
  • Perform label-free quantification (LFQ) to determine the relative abundance of each protein in the different samples.
  • Identify Off-Targets: Proteins that are significantly enriched in the "Probe Only" group compared to the "Vehicle" group are considered potential targets/off-targets.
  • Identify Specific Targets: Proteins whose enrichment is significantly reduced in the "Competition" group are validated as specific targets of the parent molecule.

Interpreting the Results: A Logical Framework

The data from the competitive profiling experiment allows for the classification of all labeled proteins, providing a clear map of the probe's specificity.

Logic_Diagram start Protein Identified by MS q1 Enriched in Probe vs. Vehicle? start->q1 q2 Signal Reduced in Competition vs. Probe? q1->q2 Yes res3 Background Binder (Not a covalent target) q1->res3 No res1 Specific On-Target (High Confidence) q2->res1 Yes res2 Non-Specific Off-Target (Probe-Specific Binding) q2->res2 No

Caption: Decision tree for classifying proteins identified in a competitive chemoproteomics experiment.

Conclusion and Best Practices

The use of covalent probes like this compound is indispensable for modern chemical biology. However, their utility is directly proportional to how well their selectivity is characterized. A probe with an unknown or poorly defined off-target profile is a source of unreliable data.

As a Senior Application Scientist, my recommendation is to integrate cross-reactivity profiling as a standard, non-negotiable step in the development of any new covalent probe. By employing robust, quantitative, and competitive chemoproteomic methods, researchers can operate with confidence, knowing their tools are sharp, selective, and fit for the purpose of unraveling complex biological systems. This rigorous approach not only ensures the integrity of immediate experiments but also accelerates the long-term journey from a chemical probe to a potential therapeutic agent.

References

  • Chen, Y., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. [Link]

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer. [Link]

  • Chen, H., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules. [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]

  • Marto, J. A., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Singh, I., et al. (2017). Activity‐Based Protein Profiling: Recent Advances in Probe Development and Applications. Angewandte Chemie International Edition. [Link]

  • Lanning, M. E., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Cancers. [Link]

  • Li, F., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • Parker, C. G., et al. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Cell Chemical Biology. [Link]

  • Al-Harbi, S., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. Cancers. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Kalinitchenko, A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors. [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. [Link]

  • Penič, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]

  • Lesyk, R., et al. (2019). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. [Link]

  • Evotec. (2024). Advancing Drug Discovery With Covalent Fragment Screening. [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomedical Science. [Link]

  • Smith, C. F., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. [Link]

  • Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Journal of Medical Science. [Link]

  • Yu, C., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Analytical Chemistry. [Link]

  • Nguyen, T., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry. [Link]

  • Smith, C. F., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Ethynylthiazole: Validation of a Novel Two-Step Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Ethynylthiazole Moiety in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid core for the presentation of pharmacophoric elements has cemented its importance. The incorporation of an ethynyl group at the 4-position of the thiazole ring introduces a versatile functional handle for further molecular elaboration, making 4-ethynylthiazole a highly valuable building block for the synthesis of complex molecular architectures. This guide provides a comparative analysis of established synthetic routes to this compound and validates a novel, efficient two-step synthetic strategy, offering researchers a practical guide to selecting the optimal route for their specific needs.

Established Synthetic Routes to this compound: A Critical Overview

The traditional and most direct approach to this compound involves the Sonogashira coupling of a 4-halothiazole with a suitable alkyne source. This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2][3]

A common variation of this route utilizes the coupling of a 4-halothiazole with a protected alkyne, such as ethynyltrimethylsilane, followed by deprotection. This strategy is often employed to avoid side reactions associated with the terminal alkyne.[4]

A Novel Synthetic Route: Hantzsch Synthesis Followed by Seyferth-Gilbert Homologation

This guide proposes and validates a new two-step synthetic route to this compound. This approach commences with the well-established Hantzsch thiazole synthesis to construct a functionalized thiazole precursor, followed by a one-carbon homologation of a 4-formylthiazole intermediate to the desired alkyne using the Seyferth-Gilbert homologation.[5][6] This method offers an alternative to the direct coupling approach, with potential advantages in terms of starting material availability and avoidance of transition metal catalysts in the final step.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Sonogashira Coupling Route 2: Hantzsch Synthesis & Seyferth-Gilbert Homologation (New Route)
Starting Materials 4-Halothiazole (e.g., 4-bromothiazole), Acetylene source (e.g., ethynyltrimethylsilane)α-Haloketone, Thioamide, Dimethyl (diazomethyl)phosphonate
Number of Steps 1-2 (including deprotection if applicable)2-3 (Hantzsch, formylation, homologation)
Key Reactions Sonogashira cross-couplingHantzsch thiazole synthesis, Seyferth-Gilbert homologation
Catalysts/Reagents Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, BaseBase (for Hantzsch), Strong base (e.g., KOtBu for Seyferth-Gilbert)
Overall Yield Generally good to excellent (60-90%)Potentially high, dependent on the efficiency of each step (individual steps often >80%)
Scalability Can be challenging due to catalyst cost and removalGenerally scalable, avoids expensive transition metal catalysts in the final step
Substrate Scope Dependent on the stability of the 4-halothiazole and alkyneBroad for Hantzsch synthesis; Seyferth-Gilbert is effective for aldehydes[1]
Green Chemistry Use of transition metals can be a concernAvoids transition metals in the key alkyne-forming step

Experimental Protocols

Route 1: Sonogashira Coupling of 4-Bromothiazole with Ethynyltrimethylsilane

Step 1: Synthesis of 4-Bromothiazole

The synthesis of 4-bromothiazole can be achieved through various methods, including the Sandmeyer reaction of 4-aminothiazole or direct bromination of thiazole.[7][8]

Step 2: Sonogashira Coupling

To a solution of 4-bromothiazole (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added ethynyltrimethylsilane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq). A base, typically an amine such as triethylamine or diisopropylethylamine, is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion.[9]

Step 3: Deprotection

The resulting 4-((trimethylsilyl)ethynyl)thiazole is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to cleave the silyl group and afford this compound.

Route 2: Hantzsch Synthesis and Seyferth-Gilbert Homologation (New Route)

Step 1: Hantzsch Synthesis of Ethyl 2-methylthiazole-4-carboxylate

This well-established reaction involves the condensation of an α-haloketone with a thioamide.[6][10][11] For example, reacting ethyl 2-chloroacetoacetate with thioacetamide in a suitable solvent like ethanol yields ethyl 2-methylthiazole-4-carboxylate. This reaction is often high-yielding and proceeds under mild conditions.[10]

Step 2: Reduction and Oxidation to 4-Formyl-2-methylthiazole

The ester group of ethyl 2-methylthiazole-4-carboxylate is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol is then oxidized to the aldehyde, 4-formyl-2-methylthiazole, using an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[12][13]

Step 3: Seyferth-Gilbert Homologation

The 4-formyl-2-methylthiazole (1.0 eq) is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A solution of dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent, 1.1 eq) in THF is added, followed by the dropwise addition of a strong base such as potassium tert-butoxide (1.1 eq). The reaction is stirred at low temperature and then allowed to warm to room temperature.[14][15] Aqueous workup yields the desired 4-ethynyl-2-methylthiazole.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Sonogashira Coupling cluster_1 Route 2: Hantzsch & Seyferth-Gilbert (New Route) A1 4-Halothiazole B1 4-((trimethylsilyl)ethynyl)thiazole A1->B1 Sonogashira Coupling (Pd/Cu catalyst) A2 Ethynyltrimethylsilane A2->B1 C1 This compound B1->C1 Deprotection (TBAF or K2CO3) D1 α-Haloketone E1 Substituted Thiazole-4-carboxylate D1->E1 Hantzsch Synthesis D2 Thioamide D2->E1 F1 4-Formylthiazole E1->F1 Reduction & Oxidation G1 This compound F1->G1 Seyferth-Gilbert Homologation

Caption: Comparative workflow of the two synthetic routes to this compound.

Discussion: Causality Behind Experimental Choices

The choice between these two synthetic routes will largely depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and tolerance for certain reagents.

The Sonogashira coupling route is attractive due to its directness. However, the cost and potential toxicity of the palladium and copper catalysts, as well as the need for sometimes rigorous anaerobic conditions, can be drawbacks, especially for large-scale synthesis.[16][17] The stability of the 4-halothiazole precursor is also a critical factor, as these compounds can be prone to degradation.

The proposed new route , leveraging the robust Hantzsch synthesis , offers flexibility in the initial construction of the thiazole core, allowing for the introduction of various substituents. The subsequent transformation of the ester to the aldehyde is a standard and generally high-yielding process. The key advantage of this route lies in the final Seyferth-Gilbert homologation step. This reaction avoids the use of transition metal catalysts for the alkyne formation, which can simplify purification and reduce costs. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation allows for milder reaction conditions, making it compatible with a wider range of functional groups.[1][18] However, the multi-step nature of this route may result in a lower overall yield compared to a highly optimized Sonogashira coupling.

Conclusion and Future Outlook

Both the established Sonogashira coupling and the proposed two-step Hantzsch/Seyferth-Gilbert route represent viable and effective methods for the synthesis of the valuable building block, this compound. The choice of a particular route should be guided by a careful consideration of factors such as starting material availability, scalability, and the specific functional groups present in the target molecule. The novel route presented here offers a compelling alternative, particularly for researchers seeking to avoid transition metal catalysts in the final alkyne-forming step and for those who can benefit from the modularity of the Hantzsch synthesis for creating diverse thiazole analogs. Further optimization of each step in the new route could lead to a highly efficient and cost-effective method for the large-scale production of this compound and its derivatives, thereby facilitating their broader application in drug discovery and materials science.

References

  • Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Li, C., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 944-949. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]

  • YouTube. (2019, October 17). Seyferth-Gilbert Homologation. Retrieved from [Link]

  • Wikipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Oreate AI. (2025, December 16). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Synthesis of 4-Methyl-5-formylthiazole. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazolo[3,2‐b][1][10][19]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Reddit. (2022, May 15). Advantages of Corey-Fuchs reaction over the Ohira-Bestmann reagent for alkyne synthesis? Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed reaction mechanism for the modified Sonogashira... Retrieved from [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. Retrieved from [Link]

  • NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. Retrieved from [Link]

  • Chem-Station. (2014, October 10). Seyferth-Gilbert Alkyne Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 19). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Ethynylthiazole Probes for Bioorthogonal Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in chemical biology and proteomics.

Introduction: The Quest for Precision in Protein Labeling

Bioorthogonal chemistry has revolutionized our ability to study biomolecules in their native environments. These reactions, which proceed within living systems without interfering with endogenous biochemical processes, provide a powerful toolkit for labeling proteins to study their function, localization, and dynamics. At the heart of this toolkit is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone "click chemistry" reaction prized for its efficiency, specificity, and broad applicability.

The performance of the CuAAC reaction is critically dependent on the nature of the alkyne component. While simple propargyl groups and other terminal alkynes are widely used, the field is in continuous pursuit of novel alkyne probes with enhanced properties, such as faster reaction kinetics, improved biocompatibility, or unique physicochemical characteristics.

This guide focuses on a promising, yet underexplored, class of reagents: 4-ethynylthiazole probes . The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, suggesting a favorable profile for biocompatibility. Its electronic properties raise intriguing questions about its potential to modulate the reactivity of the appended alkyne.

However, a comprehensive, head-to-head comparison of this compound probes against established bioorthogonal tools is not yet available in the scientific literature. Therefore, this guide serves a dual purpose: first, to provide a framework for the rigorous, objective benchmarking of any new bioorthogonal probe, and second, to outline the specific experimental protocols required to evaluate the performance of this compound and determine its place in the bioorthogonal toolkit.

Pillar 1: The Causality Behind Experimental Choices - What Defines a High-Performance Bioorthogonal Probe?

Before embarking on a comparative analysis, it is crucial to understand the key performance indicators that dictate a probe's utility and reliability. The selection of a probe is not arbitrary; it is a decision based on a multi-faceted evaluation of its chemical and biological properties.

  • Reaction Kinetics: The speed of the bioorthogonal reaction, typically expressed as a second-order rate constant (M⁻¹s⁻¹), is paramount. A faster reaction allows for efficient labeling at lower, more biologically relevant concentrations, minimizing potential off-target effects and perturbation of the system.[1] For CuAAC, this rate is heavily influenced by the electronic nature of the alkyne and the choice of copper-chelating ligand.[2]

  • Biocompatibility and Cytotoxicity: A probe must be non-toxic to the biological system under study. The probe itself, its reaction partner, the catalyst (if any), and the resulting linkage must not interfere with cellular viability or function. Thiazole derivatives have a mixed but often favorable cytotoxicity profile, making experimental verification in the relevant cell line essential.[3]

  • Stability and Specificity: The probe must be stable in aqueous, physiological conditions over the course of the experiment, resisting degradation or non-specific reactions with other biological nucleophiles. The hallmark of a bioorthogonal reaction is its exquisite specificity; the probe should react only with its intended partner (the azide) and ignore the vast excess of other functional groups within the cell.[4]

  • Cell Permeability: For intracellular targets, the probe must efficiently cross the cell membrane. This is often influenced by factors such as size, charge, and lipophilicity.

  • Steric Profile: The probe should be as small as possible to minimize disruption to the structure and function of the protein it is labeling.[5]

Pillar 2: The Competitive Landscape - Performance of Existing Alkyne Tools

To properly benchmark this compound, its performance must be compared against well-characterized and commercially available alkyne probes. A key study in the field evaluated a range of terminal alkynes and concluded that while electronically activated alkynes can be slightly more reactive, simple propargyl derivatives offer an excellent balance of reactivity, stability, and ease of use, making them a suitable benchmark.[6]

Alkyne Probe Class Representative Structure Relative CuAAC Reactivity Key Advantages Potential Disadvantages Primary Citations
Simple Alkyl Alkynes 5-Ethynyl-2'-deoxyuridine (EdU)BaselineSmall, metabolically incorporated.Standard reactivity.[7]
Propargyl Derivatives Propargyl Amine/AlcoholGoodRobust, widely used, cost-effective.Can undergo side reactions in some contexts.[6]
Aryl Alkynes PhenylacetyleneGoodGenerally stable, moderate reactivity.Can be sterically more demanding.[2]
Propiolamides N-Propargyl AcetamideHighElectronically activated, faster kinetics.Potential for off-target Michael addition with thiols.[6]
This compound 4-Ethynyl-1,3-thiazoleTo Be Determined Hypothesized: Electronically activated, potential for ligation, biocompatible scaffold.To Be Determined: Stability, cytotoxicity, and actual reactivity are unknown.N/A

Pillar 3: A Self-Validating System - Experimental Protocols for Benchmarking this compound

The following protocols provide a detailed, step-by-step methodology for generating the necessary data to quantitatively assess the performance of a novel this compound probe.

Diagram: Experimental Workflow for Benchmarking

G cluster_synthesis Probe Preparation cluster_kinetics Kinetic Analysis cluster_invitro In Vitro Validation cluster_incell Cell-Based Assays cluster_comparison Comparative Analysis synthesis Synthesize & Purify This compound Probe kinetic_assay Determine Second-Order Rate Constant (CuAAC with Azide-Fluorophore) synthesis->kinetic_assay protein_labeling Label Model Protein (e.g., BSA-Azide) with this compound Probe synthesis->protein_labeling cell_culture Culture Mammalian Cell Line (e.g., HeLa, A549) synthesis->cell_culture data_table Populate Performance Table & Compare to Benchmarks kinetic_assay->data_table gel_analysis Analyze Labeling Efficiency (SDS-PAGE & Fluorescence Scan) protein_labeling->gel_analysis gel_analysis->data_table cytotoxicity Cytotoxicity Assay (MTT) (Dose-Response Curve) cell_culture->cytotoxicity live_cell_labeling Live-Cell Labeling of Azide-Metabolically Labeled Proteome cell_culture->live_cell_labeling cytotoxicity->data_table imaging Analyze Labeling & Localization (Fluorescence Microscopy) live_cell_labeling->imaging imaging->data_table CuAAC_Cycle CuI Cu(I) Acetylide [Cu]-C≡C-R1 CuI->Acetylide + Alkyne - H+ Alkyne R1-C≡CH (this compound) Cu_Azide Intermediate Acetylide->Cu_Azide + Azide Azide R2-N3 Metallacycle Six-membered Cu(III)-metallacycle Cu_Azide->Metallacycle Triazolide [Cu]-Triazolide Metallacycle->Triazolide Triazolide->CuI Regenerates Catalyst Product Triazole Product Triazolide->Product + H+

Sources

The Double-Edged Sword: A Comparative Pharmacokinetic Analysis of 4-Ethynylthiazole-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Absorption, Distribution, Metabolism, and Excretion of Ponatinib, Dasatinib, and Axitinib

For drug development professionals, the thiazole ring is a familiar and valuable scaffold, known for its presence in a multitude of bioactive compounds.[1] The addition of an ethynyl group at the 4-position of this ring introduces a unique conformational rigidity and electronic profile that can significantly influence a drug's interaction with its target and its journey through the body. This guide provides a comparative analysis of the pharmacokinetic properties of three prominent tyrosine kinase inhibitors (TKIs) that, while not all strictly containing a 4-ethynylthiazole moiety, share structural similarities that make for a compelling comparative study: Ponatinib, which features a core with an ethynyl linkage, and Dasatinib and Axitinib, which contain a related thiazole core.

This analysis will delve into the critical aspects of their Absorption, Distribution, Metabolism, and Excretion (ADME), supported by experimental data and detailed protocols. We will explore the causality behind the experimental choices and what the data reveals about the clinical behavior of these potent anti-cancer agents.

The Candidates: A Structural Overview

DrugCore StructureKey Therapeutic Target(s)
Ponatinib Imidazo[1,2-b]pyridazin-3-ylethynylBCR-ABL (including T315I mutation)
Dasatinib AminothiazoleBCR-ABL, Src family kinases
Axitinib IndazoleVascular Endothelial Growth Factor Receptors (VEGFRs)

The ethynyl group in Ponatinib is a key structural feature, providing the necessary conformational restriction to inhibit the notoriously drug-resistant T315I mutant of BCR-ABL.[2][3] While Dasatinib and Axitinib lack this specific ethynyl linker, their thiazole-based structures provide a relevant basis for comparing how subtle structural modifications can dramatically alter pharmacokinetic profiles.

Comparative ADME Profile

A drug's efficacy and safety are intrinsically linked to its pharmacokinetic profile. The following sections compare the ADME properties of Ponatinib, Dasatinib, and Axitinib, with key data summarized in the subsequent table.

Absorption

Oral bioavailability is a coveted property in drug design, offering patient convenience and reducing healthcare costs. For these TKIs, absorption is a complex interplay of solubility and intestinal permeability.

  • Ponatinib: Following oral administration, peak plasma concentrations of Ponatinib are reached within 6 hours.[4] Its absorption is not significantly affected by food.

  • Dasatinib: Dasatinib is rapidly absorbed, with time to maximum concentration (Tmax) ranging from 0.5 to 6 hours.[3] However, its absorption is pH-dependent due to its nature as a weak base, meaning that co-administration with acid-reducing agents can significantly decrease its bioavailability.[5]

  • Axitinib: Axitinib is also rapidly absorbed, with a median Tmax of 2.5 to 4.1 hours.[2] Unlike Dasatinib, a high-fat meal can increase the area under the curve (AUC) of Axitinib by 19%, though this is not considered clinically significant enough to necessitate administration with food.[2]

Distribution

Once absorbed, a drug's distribution throughout the body determines its concentration at the target site and potential off-target tissues. Plasma protein binding is a critical determinant of distribution.[1][6] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[7]

  • Ponatinib: Ponatinib is highly bound to plasma proteins (>99%).[4]

  • Dasatinib: Dasatinib also exhibits high plasma protein binding at approximately 96%.[6]

  • Axitinib: Similarly, Axitinib is highly bound to human plasma proteins (>99%), primarily to albumin.

A comparative study in mice demonstrated that Ponatinib achieves significantly higher brain concentrations compared to Dasatinib, suggesting better penetration of the blood-brain barrier.[8] This difference is attributed to Ponatinib's higher lipophilicity and its weaker interaction with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8]

Metabolism

Metabolism is the body's process of transforming drugs into more water-soluble compounds for excretion. The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, is the primary metabolic pathway for the majority of TKIs.[7][9]

  • Ponatinib: Ponatinib is primarily metabolized by CYP3A4, with minor contributions from other CYPs like 2C8, 2D6, and 3A5.[10] Its major inactive metabolite is a carboxylic acid derivative.[11]

  • Dasatinib: Dasatinib is extensively metabolized, principally by CYP3A4, to several oxidative metabolites.[6][12] One of its major metabolites retains some pharmacological activity.

  • Axitinib: Axitinib is also predominantly metabolized by CYP3A4/5, with minor roles for CYP1A2, CYP2C19, and UGT1A1.[13] Its main metabolites, a sulfoxide and an N-glucuronide, are pharmacologically inactive.[1]

The heavy reliance of these drugs on CYP3A4 makes them susceptible to drug-drug interactions. Co-administration with strong CYP3A4 inhibitors (like ketoconazole) can increase their plasma concentrations, potentially leading to toxicity, while strong inducers (like rifampin) can decrease their efficacy.[7][9]

Excretion

The final step in a drug's journey is its removal from the body.

  • Ponatinib: The majority of a Ponatinib dose is eliminated in the feces, with unchanged drug and its metabolites being the primary components.[11]

  • Dasatinib: Similar to Ponatinib, Dasatinib and its metabolites are primarily excreted in the feces.[6]

  • Axitinib: Fecal excretion is also the main route of elimination for Axitinib, with a smaller portion excreted in the urine, mostly as metabolites.[1]

Summary of Pharmacokinetic Parameters

ParameterPonatinibDasatinibAxitinib
Tmax (hours) ~6[4]0.5 - 6[3]2.5 - 4.1[2]
Bioavailability (%) Unknown14 - 34[3]~58%[2]
Plasma Protein Binding (%) >99[4]~96[6]>99
Primary Metabolic Enzyme CYP3A4[10]CYP3A4[6][12]CYP3A4/5[13]
Major Route of Excretion Feces[11]Feces[6]Feces[1]
Half-life (hours) ~27[11]3 - 5[6]2.5 - 6.1[2]

Experimental Methodologies: The "How" and "Why"

The pharmacokinetic data presented above is the result of a series of well-established in vitro and in vivo experiments. Understanding these protocols is essential for interpreting the data and designing future drug development studies.

In Vitro Permeability Assay: The Caco-2 Model

The Rationale: The Caco-2 permeability assay is a cornerstone of early drug discovery for predicting oral absorption.[14][15] This assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[16][17] It allows for the assessment of a compound's ability to passively diffuse across the intestinal epithelium and to identify if it is a substrate for active efflux transporters like P-gp.[15]

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (donor) side of the monolayer to assess absorption (A-to-B permeability). To assess efflux, the compound is added to the basolateral (receiver) side (B-to-A permeability).

  • Sampling: At predetermined time points, samples are taken from the receiver compartment.

  • Analysis: The concentration of the compound in the samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[15]

G cluster_0 Caco-2 Permeability Workflow A Seed Caco-2 cells on permeable supports B Culture for 21 days to form monolayer A->B C Verify monolayer integrity (TEER) B->C D Add test compound to donor chamber C->D E Incubate and collect samples from receiver chamber D->E F Quantify compound concentration (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) & Efflux Ratio F->G

Caco-2 Permeability Assay Workflow.

In Vitro Metabolism: CYP450 Inhibition Assay

The Rationale: Since many drugs are metabolized by cytochrome P450 enzymes, it is crucial to assess a new drug candidate's potential to inhibit these enzymes.[18][19] CYP inhibition can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism of another, potentially leading to increased toxicity or reduced efficacy.[5][20]

Step-by-Step Protocol:

  • Incubation Mixture Preparation: A mixture containing human liver microsomes (a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution (e.g., NADPH).

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.

G cluster_1 CYP450 Inhibition Assay Workflow A Prepare incubation mix: - Human Liver Microsomes - CYP Probe Substrate - Test Compound B Initiate reaction with NADPH A->B C Incubate at 37°C B->C D Stop reaction C->D E Analyze metabolite formation (LC-MS/MS) D->E F Calculate IC50 value E->F

CYP450 Inhibition Assay Workflow.

In Vitro Distribution: Plasma Protein Binding Assay

The Rationale: The extent to which a drug binds to plasma proteins significantly affects its distribution and availability to reach its target.[7] The equilibrium dialysis method is a gold standard for determining the unbound fraction of a drug in plasma.[19]

Step-by-Step Protocol:

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Addition: Plasma containing the test compound is added to one chamber, and a buffer solution is added to the other.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both aliquots is determined by LC-MS/MS.

  • Calculation: The percentage of the drug bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

G cluster_2 Equilibrium Dialysis Workflow A Add drug-spiked plasma to one chamber C Incubate at 37°C to reach equilibrium A->C B Add buffer to the other chamber B->C D Sample both chambers C->D E Measure drug concentration (LC-MS/MS) D->E F Calculate % Protein Binding E->F

Equilibrium Dialysis for Plasma Protein Binding.

In Vivo Pharmacokinetic Studies in Rodents

The Rationale: While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug in a complex biological system.[11][21] Rodents, particularly mice and rats, are commonly used in early preclinical studies due to their physiological similarities to humans, cost-effectiveness, and established protocols.[22][23]

Step-by-Step Protocol:

  • Animal Dosing: The test compound is administered to a group of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Plasma Preparation: Blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and bioavailability.

G cluster_3 In Vivo Rodent PK Study Workflow A Dose rodents with test compound (e.g., oral, IV) B Collect blood samples at serial time points A->B C Process blood to obtain plasma B->C D Quantify drug concentration in plasma (LC-MS/MS) C->D E Perform pharmacokinetic analysis (AUC, Cmax, T1/2, etc.) D->E

In Vivo Rodent Pharmacokinetic Study Workflow.

Conclusion

The pharmacokinetic profiles of Ponatinib, Dasatinib, and Axitinib highlight the profound impact of chemical structure on a drug's ADME properties. The presence of the ethynyl group in Ponatinib, for instance, is not only crucial for its unique target engagement but also influences its overall disposition in the body. The comparative analysis reveals that while all three are orally administered, highly protein-bound, and primarily metabolized by CYP3A4, they exhibit significant differences in their absorption characteristics, metabolic stability, and potential for drug-drug interactions.

For researchers and drug development professionals, a thorough understanding of these pharmacokinetic nuances, derived from a suite of robust in vitro and in vivo assays, is paramount. This knowledge enables the rational design of dosing regimens, the prediction of potential adverse effects, and ultimately, the development of safer and more effective therapies. The methodologies outlined in this guide provide a validated framework for obtaining the critical data needed to navigate the complex landscape of drug discovery and development.

References

  • Pannerselvam, P., et al. (2022). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 40(2), 235-245.
  • Pfizer. (2012). INLYTA (axitinib)
  • Shen, L., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 708383.
  • Bristol-Myers Squibb. (2005). SPRYCEL (dasatinib)
  • Rugo, H. S., et al. (2013). Clinical pharmacology of axitinib. Clinical Cancer Research, 19(18), 4981-4992.
  • Grosso, F. C., et al. (2011). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 50(12), 759-775.
  • PharmGKB. Dasatinib Pathway, Pharmacokinetics. Retrieved from [Link]

  • PharmGKB. Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • van Leeuwen, R. W. F., et al. (2014). Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. British Journal of Clinical Pharmacology, 78(5), 937-951.
  • Sonpavde, G., & Hutson, T. E. (2011). Pharmacokinetic evaluation of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1545-1553.
  • Narayanan, S., et al. (2022). Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model-Informed Dose Selection for Pediatric Development. The Journal of Clinical Pharmacology, 62(4), 555-567.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Fujisawa, Y., et al. (2021). Serial evaluation of the pharmacokinetics of ponatinib in patients with CML and Ph + ALL.
  • Traer, E., et al. (2019). Comparative pharmacokinetic analysis of the blood-brain barrier penetration of dasatinib and ponatinib in mice. Leukemia & Lymphoma, 60(13), 3325-3328.
  • Creative Bioarray. Caco-2 permeability assay. Retrieved from [Link]

  • Zhou, T., et al. (2017). Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites. Drug Metabolism and Disposition, 45(10), 1090-1099.
  • Lee, C. H., et al. (2019). Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study. Clinical Cancer Research, 25(10), 2972-2981.
  • Li, J., et al. (2016). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current Drug Metabolism, 17(3), 266-285.
  • Horkovics-Kovats, S. (2019). Pharmacokinetics of Dasatinib. Current Drug Metabolism, 20(11), 868-874.
  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]

  • Concept Life Sciences. About Caco-2 permeability assays. Retrieved from [Link]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Mikus, G., & Foerster, K. I. (2017). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Translational Cancer Research, 6(S7), S1263-S1272.
  • BioIVT. Plasma Protein Binding Assay. Retrieved from [Link]

  • van Leeuwen, R. W. F., et al. (2014). Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. British Journal of Clinical Pharmacology, 78(5), 937-951.
  • O'Gorman, P., et al. (2017). Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans. Cancer Chemotherapy and Pharmacology, 79(3), 575-585.
  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Singh, S., et al. (2022). Transport and metabolism of tyrosine kinase inhibitors associated with chronic myeloid leukemia therapy: a review. Amino Acids, 54(4), 585-601.
  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • PubChem. Dasatinib. Retrieved from [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ponatinib. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 404-412.
  • Wang, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1175.
  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. Ponatinib and different metabolites (M) with their metabolite profile.... Retrieved from [Link]

  • Wikipedia. Ponatinib. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Ethynylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. 4-Ethynylthiazole, a heterocyclic compound with a reactive terminal alkyne functional group, demands meticulous attention to its end-of-life management. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

The presence of the ethynyl group (-C≡CH) in the 4-position of the thiazole ring introduces a significant hazard potential that dictates its handling and disposal protocols. Terminal alkynes are known to be acidic and can form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[1][2] Therefore, all waste streams containing this compound must be treated as potentially reactive and explosive.

Core Hazard Assessment and Mitigation

Before initiating any disposal procedures, a thorough risk assessment is paramount. The primary hazards associated with this compound and its waste are:

  • Reactivity: The terminal alkyne is the major concern. It can undergo exothermic polymerization and, more critically, form shock-sensitive and explosive acetylides upon contact with certain metals.

  • Toxicity: The toxicological properties of this compound have not been extensively studied. However, many thiazole derivatives can cause skin, eye, and respiratory irritation.[5][6] Ingestion may be harmful.[5]

  • Incompatibility: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances should be strictly avoided in waste containers.

Personal Protective Equipment (PPE)

Due to the reactive and potentially flammable nature of this compound, a comprehensive PPE protocol is mandatory. This includes, but is not limited to:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required at all times.[7][8]

  • Hand Protection: Chemical-resistant gloves are essential. Given the potential for unforeseen reactions, consider double-gloving with a flame-resistant outer glove.[7]

  • Body Protection: A flame-resistant laboratory coat is mandatory.[7]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]

Hazard CategoryRecommended PPE LevelSpecifics
Reactivity/Explosive Potential Level C (at minimum)Flame-resistant lab coat, chemical splash goggles, face shield, chemical-resistant gloves (consider double-gloving).[9]
Flammability Level CAs above, with emphasis on avoiding ignition sources.[9]
Toxicity (Irritation) Level D (for minimal contact) to Level CStandard laboratory PPE (gloves, goggles, lab coat) for low concentrations; Level C for handling pure substance or significant quantities.[10]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be approached with a clear, methodical plan that prioritizes safety through the deactivation of its reactive functional group before it enters the hazardous waste stream.

Diagram: this compound Disposal Decision Tree

DisposalWorkflow This compound Disposal Workflow Start Start: Identify this compound Waste Assess Assess Waste Stream (Pure compound, solution, contaminated materials?) Start->Assess Quench Is In-Lab Quenching Feasible and Safe? Assess->Quench QuenchYes Yes: Proceed with Quenching Protocol Quench->QuenchYes Yes QuenchNo No: Direct Disposal as Reactive Waste Quench->QuenchNo No QuenchProtocol Step-by-Step Quenching (See Protocol Below) QuenchYes->QuenchProtocol CollectReactive Collect Unquenched Waste in a Labeled, Compatible Container (Clearly mark as 'Reactive' and 'Potentially Explosive') QuenchNo->CollectReactive Verify Verify Complete Quenching QuenchProtocol->Verify CollectQuenched Collect Quenched Waste in a Labeled, Compatible Container Verify->CollectQuenched Segregate Segregate from Incompatible Wastes CollectQuenched->Segregate CollectReactive->Segregate EHS Arrange for Pickup by Environmental Health & Safety (EHS) Segregate->EHS End End: Compliant Disposal EHS->End

Caption: Decision workflow for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

All waste streams containing this compound must be collected separately from other laboratory waste. This includes:

  • Neat (undiluted) this compound.

  • Solutions containing this compound.

  • Contaminated materials (e.g., pipette tips, silica gel, filter paper, gloves).

Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, sealing lid.[11] The label must explicitly state "Hazardous Waste," list "this compound" as a component, and include the hazard warnings: "Flammable," "Irritant," and, most importantly, "Reactive - Potential for Acetylide Formation ."[12][13]

Step 2: In-Lab Deactivation (Quenching) of Residual Quantities

For small, residual amounts of this compound (e.g., rinsing of reaction flasks), an in-lab quenching procedure can be performed to deactivate the reactive ethynyl group. This should only be undertaken by trained personnel in a controlled environment.

Causality: The principle behind this quenching procedure is the slow, controlled protonation of any potential acetylide anions and the saturation of the triple bond, rendering the molecule significantly less reactive. The stepwise addition of reagents with decreasing reactivity (isopropanol, then aqueous isopropanol, then water) prevents a violent, uncontrolled reaction.[14]

Protocol for Quenching Residual this compound in Glassware:

  • Preparation: Ensure the flask to be quenched is under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C) within a chemical fume hood.[14]

  • Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, to the flask with stirring.[14] Continue the addition until any visible reaction (e.g., bubbling) subsides.

  • Intermediate Quench: Prepare a 1:1 mixture of isopropanol and water. Slowly add this mixture to the flask.[14]

  • Final Quench: Once the reaction with the isopropanol/water mixture ceases, slowly add water to ensure complete quenching.[14]

  • Neutralization and Disposal: The resulting quenched solution can then be added to a designated aqueous hazardous waste container.

Important Note: Do not attempt to quench bulk quantities of this compound. This procedure is only for residual amounts in reaction vessels. Bulk quantities should be disposed of directly as reactive hazardous waste.

Step 3: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and all contaminated solid materials (e.g., gloves, absorbent pads from a spill) should not be quenched in the lab. These materials must be disposed of through your institution's Environmental Health & Safety (EHS) program.

Procedure:

  • Containerization: Ensure all waste is in a properly labeled and sealed hazardous waste container as described in Step 1.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, especially acids, bases, and oxidizing agents.[13]

  • EHS Pickup: Arrange for a hazardous waste pickup with your institution's EHS department. Inform them of the reactive nature of the waste.

Spill Management

In the event of a this compound spill, immediate and decisive action is required to mitigate the risks.

Procedure for a Small Spill (manageable by laboratory personnel):

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[15]

  • Control Ignition Sources: Turn off all nearby ignition sources.[16]

  • Ventilation: Ensure the chemical fume hood is functioning correctly to ventilate vapors.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment and Absorption: Contain the spill using a chemical spill kit with absorbent pads or another inert absorbent material.[17][18] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[4][17]

  • Decontamination: Decontaminate the spill area with a mild detergent and water solution, collecting the cleaning materials as hazardous waste.[19]

  • Labeling and Disposal: Seal and label the waste container as "Hazardous Waste - this compound Spill Debris (Reactive)" and arrange for disposal through EHS.

For large spills, evacuate the area immediately, close the doors, and contact your institution's emergency response team.

By adhering to these rigorous procedures, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety and environmental responsibility. The unique reactivity of this compound necessitates a cautious and informed approach, transforming a potential hazard into a manageable aspect of the research lifecycle.

References

  • MDPI. (n.d.). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • SAMS Solutions. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Reddit. (2024, April 9). Quenching guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Terminal Alkyne Coupling Reactions through a Ring: Mechanistic Insights and Regiochemical Switching. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Australia New Zealand Industrial Gas Association. (n.d.). GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. Retrieved from [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • PubMed. (2019, January 18). Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. Retrieved from [Link]

  • Public Health Wales. (n.d.). Decontamination Procedure for Reusable Medical Devices and Care Equipment in PHW. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Acetylene Cylinders Disposal. Retrieved from [Link]

  • Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]

  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • Pfizer Medical - US. (n.d.). RETACRIT® (epoetin alfa-epbx) How Supplied/Storage and Handling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Ethynylthiazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of Thiazole Derivatives

Thiazole-containing compounds, while invaluable in drug development, present a distinct set of hazards that must be managed. Our assessment of related compounds, such as 2-Ethyl-4-methylthiazole and 4-Methyl-5-Thiazole Ethanol, indicates that 4-ethynylthiazole should be handled as a substance that is flammable, toxic, and irritating.[1][2][3]

Hazard ClassificationPotential Effects & ObservationsPrimary Mitigation Strategy
Flammable Liquid Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Classified as a Category 3 Flammable liquid based on analogues.[1]Engineering controls, elimination of ignition sources, use of non-sparking tools, and proper grounding.[1][4][5]
Acute Toxicity (Oral) May be harmful if swallowed.[1][2][6] Classified as Category 4 based on related compounds.[1]Prohibit eating, drinking, and smoking in the lab. Use appropriate PPE to prevent ingestion.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3] Prolonged contact may lead to redness and pain.[2]Wear appropriate chemical-resistant gloves and a lab coat. Avoid any direct skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation, with symptoms including stinging, tearing, redness, and swelling.[2][4]Use chemical safety goggles and a face shield for maximum protection against splashes.
Respiratory Irritation May cause respiratory system irritation upon inhalation of vapors or mists.[1][2][3]Always handle within a certified chemical fume hood to ensure adequate ventilation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. Do not merely wear it; understand its function and limitations.

  • Eye and Face Protection:

    • What: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] In conjunction with goggles, a full-face shield is mandatory when handling quantities greater than a few milliliters or during procedures with a high splash risk (e.g., transfers, heating).

    • Why: Goggles protect against splashes from the front and sides. The face shield provides a critical secondary barrier, protecting the entire face from splashes that could otherwise be injurious or lead to ingestion.

  • Skin and Body Protection:

    • What: A flame-resistant lab coat is required. Handle the compound with chemical-impermeable gloves (e.g., nitrile), inspecting them for integrity before each use.[5] For extended operations, consider heavier-duty gloves or a double-gloving technique.

    • Why: The lab coat protects your personal clothing and skin from incidental contact. Nitrile gloves offer good resistance to a range of chemicals, but you should always consult the glove manufacturer's compatibility data for specific breakthrough times. Contaminated gloves must be removed and disposed of properly.

  • Respiratory Protection:

    • What: All handling of this compound must be conducted within a certified chemical fume hood.[1] If engineering controls fail or for specific emergency situations, a full-face respirator with appropriate cartridges should be used by trained personnel.[5]

    • Why: A fume hood is the primary engineering control to prevent inhalation of harmful vapors. Relying solely on a respirator for routine work is not an acceptable substitute for proper ventilation.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk. This protocol is designed as a self-validating system; a deviation at any step compromises the integrity of the entire process.

  • Preparation and Pre-Use Checks:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[1]

    • Assemble all necessary equipment (glassware, non-sparking tools, quench solutions) inside the fume hood before introducing the chemical.[1][4][5]

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[2][4]

  • Chemical Handling and Dispensing:

    • Don all required PPE before entering the laboratory space where the chemical is stored or used.

    • Keep the container tightly closed when not in use.[1][4] Store in a cool, well-ventilated area away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents, acids, and bases.[1][4]

    • When dispensing, work slowly and deliberately to avoid splashes or aerosol generation.

    • If the substance is a solid, use techniques that minimize dust formation.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Carefully remove PPE, avoiding contact with the exterior. Gloves should be removed last and disposed of as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][4]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling cluster_cleanup 3. Post-Procedure A Review SDS & Plan Experiment B Verify Fume Hood & Safety Equipment A->B C Don Full PPE B->C D Transfer Chemical in Fume Hood (Use Grounding) C->D Enter Hood E Perform Experimental Procedure D->E F Decontaminate Work Area & Equipment E->F Procedure Complete G Segregate & Label Waste F->G H Doff PPE & Wash Hands G->H I Hazardous Waste Disposal G->I Dispose

Caption: Workflow for Safely Handling this compound.

Emergency & Disposal Plan

Immediate Actions for Exposure:

  • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1][4][5] If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Take off all contaminated clothing immediately.[2][4] Rinse the affected skin with large amounts of soap and water.[5] If skin irritation occurs, seek medical advice.[1][4]

  • Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and call a Poison Control Center or doctor immediately.[4][5]

Spill and Fire Response:

  • Spills:

    • Evacuate personnel from the immediate area.[5]

    • Remove all sources of ignition.[1][4][5]

    • Ventilate the area (if safe to do so without spreading vapor to ignition sources).

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[1][4][5]

  • Fire:

    • For small fires, use a CO2, dry chemical, or alcohol-resistant foam extinguisher.[1][4][5] Do not use a direct water jet, as it may spread the fire.[2]

    • For larger fires, or if you are not trained, activate the fire alarm, evacuate the building, and await emergency personnel.[7][8]

Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) are considered hazardous waste.

  • Procedure:

    • Do not dispose of this chemical down the drain or in regular trash.[9]

    • Collect all waste in a suitable, clearly labeled, and sealed container.

    • Dispose of the contents and container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][5] Puncture the original container to make it unusable for other purposes before disposal.[5]

References

  • Emergency Procedures. Princeton University Environmental Health and Safety.[Link]

  • Emergency Procedures. Palomar College.[Link]

  • Emergency Procedures Handbook. Purdue University.[Link]

  • Emergency Procedures Guide. Purdue University Emergency Preparedness and Planning.[Link]

  • Safety Data Sheet for 4-Methyl-5-Thiazole Ethanol. (2019, February 25). Synerzine.[Link]

  • Thiazolidine-4-carboxylic acid toxicity and glutathione levels in various organs of the rat. National Center for Biotechnology Information.[Link]

  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. (2020, July 5). Elsevier.[Link]

  • Chemotherapeutic/Antineoplastic Waste Disposal. (2022, April 4). University of Pittsburgh.[Link]

  • RETACRIT® (epoetin alfa-epbx) How Supplied/Storage and Handling. Pfizer Medical - US.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.